molecular formula C17H22BrNO5 B15610806 Anisodine hydrobromide

Anisodine hydrobromide

Cat. No.: B15610806
M. Wt: 400.3 g/mol
InChI Key: GJPDCORRBGIJOP-KCVSNGDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisodine hydrobromide is a useful research compound. Its molecular formula is C17H22BrNO5 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1

InChI Key

GJPDCORRBGIJOP-KCVSNGDFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anisodine Hydrobromide on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is utilized in clinical practice for a variety of vascular and neurological conditions, notably in the management of cerebral ischemia where it confers neuroprotective benefits.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of anisodine hydrobromide at muscarinic receptors, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development endeavors.

Introduction

This compound, also known as anisodamine, functions by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors, thereby blocking downstream signaling cascades.[1][2] This antagonistic activity is the foundation of its therapeutic effects, which include smooth muscle relaxation, improved microcirculation, and neuroprotection.[5][6] While it is established as a non-selective antagonist, understanding its specific interactions with the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its complete pharmacological profile and optimizing its therapeutic applications.

Quantitative Analysis of Receptor Binding

The affinity of this compound for different muscarinic receptor subtypes has been characterized in functional studies. The following table summarizes the available quantitative data on its binding affinity.

Receptor SubtypeLigandpKBKi (nM)Tissue/SystemReference
M1-like (postjunctional)Anisodamine7.8613.80Canine Saphenous Vein[1]
M2-like (prejunctional)Anisodamine7.7816.60Canine Saphenous Vein[1]

Note: The Ki values were calculated from the pKB values using the formula Ki = 10(-pKB) M and converted to nM.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors.

Antagonism of Gq-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Upon acetylcholine binding, this pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade and preventing the rise in intracellular calcium and activation of PKC.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anisodine Anisodine Hydrobromide M1_M3_M5 M1/M3/M5 Receptor Anisodine->M1_M3_M5 Blocks ACh Acetylcholine ACh->M1_M3_M5 Binds Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Anisodine's blockade of the Gq-coupled signaling pathway.
Antagonism of Gi-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound's antagonism at these receptors prevents the inhibition of adenylyl cyclase and the activation of GIRK channels.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anisodine Anisodine Hydrobromide M2_M4 M2/M4 Receptor Anisodine->M2_M4 Blocks ACh Acetylcholine ACh->M2_M4 Binds Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ) ATP ATP AC->ATP Converts Hyperpolarization Hyperpolarization GIRK->Hyperpolarization cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates Hyperpolarization->Cellular_Response

Anisodine's blockade of the Gi-coupled signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Assay start Start prep Prepare cell membranes expressing muscarinic receptor subtypes start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]NMS) and varying concentrations of This compound prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine), and a range of concentrations of this compound. Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Influx Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Calcium_Assay start Start load_cells Load cells expressing muscarinic receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of This compound load_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) pre_incubate->stimulate measure Measure changes in intracellular calcium concentration via fluorescence stimulate->measure analyze Analyze data to determine the inhibitory effect of This compound measure->analyze end End analyze->end

Workflow for a calcium influx assay.

Protocol Details:

  • Cell Culture and Dye Loading: Culture cells expressing the desired muscarinic receptor subtype and load them with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Antagonist Incubation: Incubate the cells with various concentrations of this compound for a specified duration.

  • Agonist Stimulation: Add a known concentration of a muscarinic agonist (e.g., carbachol) to stimulate calcium release.

  • Fluorescence Measurement: Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of inhibition by this compound at each concentration.

Immunohistochemistry

This technique is used to visualize the expression and localization of muscarinic receptors in tissue sections and to assess changes in their expression following treatment with this compound.

IHC_Workflow start Start tissue_prep Prepare tissue sections (e.g., from control and Anisodine-treated animals) start->tissue_prep blocking Block non-specific antigen sites tissue_prep->blocking primary_ab Incubate with primary antibody specific to a muscarinic receptor subtype blocking->primary_ab secondary_ab Incubate with a labeled secondary antibody primary_ab->secondary_ab detection Detect the signal (e.g., using a chromogen or fluorophore) secondary_ab->detection imaging Image the stained tissue sections detection->imaging analysis Analyze and quantify receptor expression imaging->analysis end End analysis->end

Workflow for immunohistochemistry.

Protocol Details:

  • Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (B1166041) or prepare frozen sections.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Incubate sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the muscarinic receptor subtype of interest.

  • Secondary Antibody Incubation: Apply a secondary antibody that is conjugated to an enzyme (e.g., HRP) or a fluorophore and binds to the primary antibody.

  • Detection: For enzymatic detection, add a substrate that produces a colored precipitate. For fluorescent detection, excite the fluorophore and capture the emitted light.

  • Imaging and Analysis: Visualize the staining using a microscope and quantify the intensity and distribution of the signal.

Conclusion

This compound is a non-selective muscarinic receptor antagonist with demonstrated therapeutic efficacy in various conditions, particularly those involving compromised microcirculation and neuronal damage. While its general mechanism of action is understood, further research is required to fully elucidate its binding affinities and functional effects at all five muscarinic receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations aimed at refining our understanding of this important therapeutic agent and facilitating the development of more selective and potent muscarinic receptor modulators.

References

The Journey of Anisodine Hydrobromide: From Himalayan Herb to Anticholinergic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Origin, Biosynthesis, and Synthesis of a Potent Tropane (B1204802) Alkaloid from Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Origin and Botanical Source: Anisodus tanguticus

Anisodus tanguticus, also known in Chinese as "Shān làng dàng" (山莨菪), thrives in the high-altitude regions of the Himalayas.[3] Traditionally, the roots of this plant have been a cornerstone of Tibetan and Chinese medicine for their analgesic, antispasmodic, and anesthetic properties.[5] The primary bioactive compounds responsible for these effects are a suite of tropane alkaloids, including anisodine (B1665107), anisodamine, scopolamine (B1681570), and atropine.[6] The roots of A. tanguticus are the primary source for the commercial extraction of these valuable alkaloids.[3]

Biosynthesis of Anisodine in Anisodus tanguticus

The biosynthesis of anisodine in Anisodus tanguticus follows the well-established tropane alkaloid pathway, a complex series of enzymatic reactions that originate from amino acid precursors. The pathway is primarily active in the root tissues of the plant.[7] The core tropane ring structure is synthesized from putrescine, which is derived from either ornithine or arginine. A key intermediate in this pathway is tropinone, which undergoes stereospecific reduction to form tropine. Tropine is then esterified with tropic acid, derived from phenylalanine, to produce hyoscyamine. Subsequent enzymatic modifications, including epoxidation and hydroxylation, lead to the formation of scopolamine, which is then converted to anisodine.[8][9]

Anisodine_Biosynthesis Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine ODC/ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO Tropine Tropine Tropinone->Tropine TR-I Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Phenylalanine Phenylalanine Tropic_Acid Tropic Acid Phenylalanine->Tropic_Acid Tropic_Acid->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Anisodine Anisodine Scopolamine->Anisodine

Biosynthetic pathway of Anisodine in Anisodus tanguticus.

Extraction and Isolation of Anisodine from Anisodus tanguticus

The extraction of anisodine from the roots of Anisodus tanguticus is a critical step in its production. Various methods have been developed to efficiently isolate this alkaloid. The general workflow involves drying and powdering the root material, followed by extraction with an organic solvent, and subsequent purification steps to isolate anisodine.

Experimental Protocol: Solvent Extraction

This protocol is a composite of commonly employed laboratory-scale extraction methods.

Materials and Reagents:

Procedure:

  • Sample Preparation: Weigh 0.2 g of powdered Anisodus tanguticus root sample.[3]

  • Extraction:

    • Method A (Methanol-Formic Acid): Add 8 mL of methanol containing 2% formic acid and 2 mL of water containing 2% formic acid to the sample.[3] Sonicate the mixture at 1500 W for 30 minutes at room temperature.[3]

    • Method B (Ammonia-Chloroform): Add 4 mL of ammonia solution to 2.00 g of the powdered root, mix well, and let it stand for 10 minutes.[7] Add 100 mL of chloroform and extract by ultrasonication for 30 minutes.[7]

    • Method C (Countercurrent Extraction): Dampen 500 kg of powdered roots with ammonia and extract with 6 x 500 L of diethoxymethane under countercurrent extraction for 2 hours at room temperature.[10]

  • Acid-Base Partitioning (for Method C): Partition the diethoxymethane extract with 20% sulfuric acid.[10] Separate the aqueous and organic phases. The alkaloids will be in the aqueous phase as salts.

  • Basification and Re-extraction: Adjust the pH of the acidic aqueous solution (from step 3) or the hydrolysate (in other synthesis contexts) to 8.5 with a 15% sodium carbonate solution.[11] Extract the alkaloids into an organic solvent such as dichloromethane, ethyl acetate (B1210297), or chloroform.[11]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure anisodine.

Extraction Workflow

Extraction_Workflow Start Powdered Anisodus tanguticus Roots Extraction Solvent Extraction (e.g., Methanol/Formic Acid or Chloroform/Ammonia) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Crude_Extract->Purification Anisodine Pure Anisodine Purification->Anisodine Hydrobromination Hydrobromination Anisodine->Hydrobromination Final_Product Anisodine Hydrobromide Hydrobromination->Final_Product

General workflow for the extraction of Anisodine.

Chemical Synthesis of (-)-Anisodine

The total synthesis of (-)-anisodine has been achieved, providing an alternative to extraction from natural sources.[12] An efficient approach utilizes 6-beta-acetyltropine as a starting material, with a key step involving a Sharpless asymmetric dihydroxylation.[12]

Experimental Protocol: Total Synthesis

The following is a summarized protocol based on a reported synthetic route.[13]

Starting Material: 3α-hydroxy-6β-acetyltropine

Key Steps:

  • Protection of the Hydroxyl Group: The 3α-hydroxyl group of the starting material is protected, for example, as a tetrahydropyranyl (THP) ether.

  • Baeyer-Villiger Oxidation: The acetyl group is converted to an acetate ester through a Baeyer-Villiger oxidation.

  • Hydrolysis: The acetate and protecting groups are hydrolyzed to yield a diol.

  • Selective Protection: The primary hydroxyl group is selectively protected.

  • Oxidation: The secondary hydroxyl group is oxidized to a ketone.

  • Wittig Reaction: The ketone is converted to an exocyclic double bond via a Wittig reaction.

  • Deprotection: The protecting group on the primary hydroxyl is removed.

  • Sharpless Asymmetric Dihydroxylation: The exocyclic double bond is dihydroxylated to form a diol with the desired stereochemistry.

  • Cyclization: The diol is cyclized to form the epoxide ring characteristic of anisodine.

  • Esterification: The free hydroxyl group is esterified with a suitable tropic acid derivative.

  • Deprotection: Final deprotection steps yield (-)-anisodine.

Note: This is a simplified overview. Each step involves specific reagents, solvents, temperatures, and reaction times that must be carefully controlled.

Synthesis Workflow

Synthesis_Workflow Start 6-beta-acetyltropine Protection1 Protection of Hydroxyl Group Start->Protection1 Intermediate1 Protected Intermediate Protection1->Intermediate1 Key_Step Sharpless Asymmetric Dihydroxylation Intermediate1->Key_Step Intermediate2 Key Diol Intermediate Key_Step->Intermediate2 Cyclization Epoxide Formation Intermediate2->Cyclization Intermediate3 Tropane Epoxide Core Cyclization->Intermediate3 Esterification Esterification with Tropic Acid Derivative Intermediate3->Esterification Final_Product (-)-Anisodine Esterification->Final_Product

Simplified workflow for the chemical synthesis of Anisodine.

Quantitative Data

The content of anisodine and other tropane alkaloids in Anisodus tanguticus can vary depending on factors such as geographical location, planting density, and harvest time.[6][7]

Table 1: Anisodine Content in Anisodus tanguticus from Different Geographical Origins

Plant PartAnisodine Content (mg/g)Reference
Roots0.10 - 1.87[3]
Aerial Parts0.03 - 2.64[3]

Table 2: Alkaloid Accumulation in Anisodus tanguticus under Optimal Planting Density

AlkaloidAccumulation ( kg/ha )
Anisodine51.44
Scopolamine40.48
Atropine37.48
Anisodamine10.07
Total Alkaloids 139.48

Data from a study on the effects of planting densities and harvesting periods.[7]

Conclusion

This compound stands as a testament to the synergy between traditional knowledge and modern pharmaceutical science. Its journey from the rugged slopes of the Himalayas to a clinically important medication is a compelling narrative of natural product drug discovery. A thorough understanding of its botanical origin, biosynthetic pathway, and methods of extraction and synthesis is paramount for ensuring a sustainable and high-quality supply of this vital medicine. Further research into optimizing cultivation and extraction techniques, as well as refining synthetic routes, will continue to enhance the therapeutic potential of this compound for the benefit of global health.

References

An In-depth Technical Guide to the Discovery and Historical Research of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has a rich history in traditional Chinese medicine and has emerged as a significant therapeutic agent in modern clinical practice, particularly in China. Initially isolated for its anticholinergic properties, it has been developed into a more stable hydrobromide salt. This technical guide provides a comprehensive overview of the discovery, historical research context, mechanism of action, and key experimental findings related to anisodine hydrobromide. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its pharmacological profile and therapeutic potential. The document summarizes quantitative data in structured tables, details experimental protocols, and provides visual diagrams of its signaling pathways to facilitate a deeper understanding of this unique compound.

Discovery and Historical Context

Anisodine was first isolated from the herbal medicine Anisodus tanguticus, a plant native to the Qinghai province of China.[1] The use of this plant, known as "Shan Lang Dang," has been documented in traditional Chinese medicine for centuries to treat various ailments.[2][3] The active compound, anisodine, was identified and its hydrobromide form was subsequently developed in China as a new drug.[1] The development of the hydrobromide salt was a crucial step to improve the chemical instability of the parent compound, anisodine.[4][5]

The initial therapeutic applications of anisodine were primarily for various diseases of the central nervous system.[6] Between 1970 and 1975, its efficacy in the treatment of cerebrovascular diseases was validated.[6] More recently, a compound injection of this compound combined with procaine (B135) hydrochloride has been widely used in China for treating ischemic eye diseases, such as those affecting the optic nerve, retina, and choroid.[6] Its application in acute ischemic stroke (AIS) has also been a significant area of clinical research and use in China.[2][5][7]

Physicochemical Properties and Synthesis

Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid.[8] The hydrobromide salt is the form used in clinical preparations.

Chemical Synthesis

The total synthesis of (-)-anisodine has been achieved using 6-beta-acetyltropine as a starting material, with a key step involving Sharpless asymmetric dihydroxylation.[4]

Experimental Protocol: Synthesis of this compound from Anisodine

A detailed protocol for the conversion of anisodine to its hydrobromide salt would typically involve the following steps. Please note that specific laboratory procedures may vary.

  • Dissolution: Dissolve purified anisodine base in a suitable anhydrous solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly add a stoichiometric amount of hydrobromic acid (HBr) in a suitable solvent (e.g., ethereal HBr) to the anisodine solution with constant stirring. The reaction is typically performed at a controlled temperature, often at 0°C to 4°C, to manage any exothermic reaction and prevent degradation.

  • Precipitation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, for instance, using a Buchner funnel.

  • Washing: The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting materials or impurities.

  • Drying: The purified this compound is dried under vacuum to remove any residual solvent.

  • Characterization: The final product is characterized to confirm its identity and purity. Standard analytical techniques would include:

    • Melting Point Determination: To assess purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Elemental Analysis: To confirm the empirical formula.

Pharmacological Profile

Mechanism of Action

This compound is a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[9] It competes with acetylcholine for binding to muscarinic receptors in both the central and peripheral nervous systems.[1][9] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5][10] M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10] By blocking these receptors, this compound inhibits the physiological effects of acetylcholine.

Signaling Pathways

The neuroprotective effects of this compound are linked to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. The blockade of muscarinic receptors by an antagonist can paradoxically lead to the activation of ERK signaling. This can occur through various mechanisms, including biased agonism involving β-arrestin or through crosstalk with other signaling pathways, such as those involving dopamine (B1211576) D1 receptors.[2][11] For instance, antagonism of M1 receptors has been shown to be responsible for ERK activation in hippocampal neurons.[12]

This compound's Interaction with Muscarinic Receptor Signaling Pathways.
Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration)

Dose (mg/kg)AUC₀-t (ng·h/mL)t½z (h)Clz (x10⁵ L/(h·kg))Vz (x10⁵ L/kg)
0.135.9 ± 6.60.9 ± 0.320.9 ± 5.324.6 ± 7.0
0.3159.6 ± 56.61.5 ± 0.917.9 ± 7.637.0 ± 18.5
0.9443.3 ± 50.31.1 ± 0.219.4 ± 2.231.3 ± 4.3
Data from a study on the pharmacokinetics in Beagle dogs.

Key Preclinical and Clinical Research

Preclinical Studies in Cerebral Ischemia

This compound has demonstrated neuroprotective effects in animal models of cerebral ischemia.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Rat Model

A common preclinical model to study the effects of drugs on ischemic stroke is the MCAO model in rats. A typical protocol is as follows:

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament with a rounded tip is introduced into the internal carotid artery through the external carotid artery stump and advanced to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), the monofilament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or a vehicle control is administered, often intravenously, at the time of reperfusion or shortly after.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-surgery.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Molecular Analysis: Brain tissue from the ischemic penumbra can be collected for Western blotting, immunohistochemistry, or other molecular assays to investigate signaling pathways (e.g., phosphorylation of ERK1/2).

MCAO_Workflow Start Anesthetize Rat Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude Middle Cerebral Artery Surgery->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Treatment Administer Anisodine HBr or Vehicle Reperfusion->Treatment Assessment Neurological Deficit Scoring Treatment->Assessment Harvest Harvest Brain Assessment->Harvest Analysis Infarct Volume Measurement (TTC) & Molecular Analysis (e.g., Western Blot) Harvest->Analysis End Data Analysis Analysis->End

Workflow for a preclinical MCAO rat model study.
Clinical Trials in Acute Ischemic Stroke (AIS)

A meta-analysis of 11 randomized controlled trials involving 1,337 patients with AIS demonstrated the efficacy and safety of this compound injection.[5]

Table 2: Summary of Clinical Efficacy of this compound in Acute Ischemic Stroke

Outcome MeasureResult95% Confidence Intervalp-value
NIHSS Score Reduction MD = -1.53(-1.94, -1.12)< 0.00001
mRS Score Reduction MD = -0.89(-0.97, -0.81)< 0.00001
Barthel Index Increase MD = 10.65(4.30, 17.00)0.001
Clinical Efficacy RR = 1.2(1.08, 1.34)0.001
Data from a meta-analysis of clinical trials. MD = Mean Difference; RR = Risk Ratio; NIHSS = National Institutes of Health Stroke Scale; mRS = modified Rankin Scale.
Research in Ophthalmic Conditions

This compound has been investigated for its therapeutic potential in ischemic optic neuropathies.

Experimental Protocol: Clinical Trial in Nonarteritic Anterior Ischemic Optic Neuropathy (NAION)

While a specific detailed protocol for a trial with this compound in NAION is not publicly available, a general outline based on similar trials would include:

  • Patient Population: Patients with a diagnosis of acute NAION (e.g., within 14 days of onset) and specific visual acuity criteria.[13][14]

  • Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.

  • Intervention: Administration of this compound (e.g., oral tablets or injection) or a matching placebo for a defined treatment period.

  • Primary Outcome Measures: Change in best-corrected visual acuity (BCVA) and/or visual field mean deviation from baseline to a primary endpoint (e.g., 3 or 6 months).

  • Secondary Outcome Measures: Changes in retinal nerve fiber layer thickness measured by optical coherence tomography (OCT), and assessment of adverse events.

  • Follow-up: Patients would be followed for an extended period (e.g., up to 24 months) to assess long-term outcomes.

Conclusion and Future Directions

This compound is a well-established therapeutic agent with a long history of use, particularly in China. Its primary mechanism as a muscarinic acetylcholine receptor antagonist underpins its efficacy in a range of vascular and neurological disorders. The growing body of evidence from preclinical and clinical studies, especially in the context of acute ischemic stroke, highlights its neuroprotective potential.

Future research should focus on elucidating the precise molecular mechanisms that link muscarinic receptor antagonism to the activation of pro-survival signaling pathways like ERK1/2. Further well-designed, large-scale, multicenter international clinical trials are warranted to validate its efficacy and safety in diverse patient populations and to explore its therapeutic potential in other ischemic conditions. The development of more selective muscarinic antagonists inspired by the structure of anisodine could also be a promising avenue for future drug discovery efforts.

References

Pharmacological Profile of Anisodine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent with a range of pharmacological effects.[1][2][3] Primarily known for its action as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist, it has been investigated for its therapeutic potential in various conditions, including cerebral ischemia, vascular disorders, and organophosphorus poisoning.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of Anisodine hydrobromide, including its mechanism of action, pharmacokinetics, and key experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effects primarily by competitively blocking muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2] This antagonism prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation.[4] The blockade of mAChRs leads to a variety of physiological responses, including smooth muscle relaxation, reduced glandular secretions, and effects on the cardiovascular and central nervous systems.[3][6]

While this compound is considered a non-specific muscarinic antagonist, studies have shown it can modulate the expression of different mAChR subtypes (M1-M5) in pathological conditions such as cerebral ischemia.[7] For instance, in a rat model of middle cerebral artery occlusion (MCAO), this compound treatment was found to downregulate the increased expression of M1, M2, and M4 receptors in cerebral artery tissues.[8]

Signaling Pathways

The neuroprotective effects of this compound are associated with the modulation of several downstream signaling pathways. Blockade of muscarinic receptors by this compound has been shown to influence the following pathways:

  • Akt/GSK-3β Signaling Pathway: this compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[7][8][9] By activating this pathway, this compound can attenuate neuronal cell death.[7]

  • ERK1/2 Signaling Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another key signaling cascade involved in the neuroprotective effects of this compound. Activation of the ERK1/2 pathway is associated with the regulation of cellular processes such as proliferation, differentiation, and survival.[5]

Below is a diagram illustrating the proposed mechanism of action and downstream signaling of this compound.

Anisodine_Hydrobromide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_akt Akt/GSK-3β Pathway cluster_erk ERK1/2 Pathway mAChR Muscarinic Acetylcholine Receptor Akt Akt (activated) mAChR->Akt leads to ERK ERK1/2 (activated) mAChR->ERK leads to Anisodine Anisodine Hydrobromide Anisodine->mAChR blocks ACh Acetylcholine ACh->mAChR activates GSK3b GSK-3β (inactivated) Akt->GSK3b phosphorylates Apoptosis Apoptosis (inhibited) GSK3b->Apoptosis inhibits Neuroprotection Neuroprotection ERK->Neuroprotection

This compound signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models. The data indicates rapid distribution and elimination.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound (existing as anisodine in vivo) following intravenous administration in Beagle dogs and rats.

Table 1: Pharmacokinetic Parameters of Anisodine in Beagle Dogs (Intravenous Administration) [10]

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)Clz (L/h/kg)Vz (L/kg)
0.143.3 ± 8.635.9 ± 6.60.9 ± 0.32.8 ± 0.73.5 ± 1.1
0.3117.9 ± 40.2159.6 ± 56.61.5 ± 0.92.1 ± 0.84.3 ± 2.0
0.9348.6 ± 40.0443.3 ± 50.31.1 ± 0.22.0 ± 0.23.2 ± 0.5
Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Anisodine in Rats (Intravenous Administration, 1 mg/kg) [11]

Cmax (ng/mL)AUC(0-t) (ng·h/mL)t1/2 (h)
340.50 ± 44.52248.69 ± 38.231.67 ± 0.29
Data are presented as mean ± SD.
Distribution

Following intravenous administration in rats, this compound is rapidly and widely distributed to various tissues. The highest concentrations are observed in the kidney and stomach, followed by the small intestine, lung, liver, spleen, and heart. Lower concentrations are found in the brain, suggesting it can cross the blood-brain barrier, which is consistent with its central effects.[10][12]

Metabolism

In rats, Anisodine is metabolized into several compounds, including N-oxide-anisodine, norscopine, scopine, and hydroxyanisodine.[12][13]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

UPLC-MS/MS Method for Pharmacokinetic Analysis

A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used for the quantification of anisodine in plasma.[14]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C8, 50 mm × 2.1 mm, 1.7 μm).[14]

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.05% formic acid in water) and mobile phase B (e.g., methanol).[14]

  • Ionization Mode: Positive electrospray ionization (+ESI).[14]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for anisodine and an internal standard (e.g., scopolamine (B1681570) hydrobromide) are monitored. For example, m/z 320.2 → 119.1 for anisodine.[14]

  • Sample Preparation: Protein precipitation of plasma samples is performed using an organic solvent (e.g., methanol) or a solution like 10% trichloroacetic acid.[14] The supernatant is then injected into the UPLC-MS/MS system.

UPLC_MS_MS_Workflow Plasma Plasma Sample Collection Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (+ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

An In-depth Technical Guide to the Neuroprotective Properties of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Primarily known as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its therapeutic potential extends beyond its anticholinergic properties. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating neuronal apoptosis, reducing oxidative stress, and modulating key signaling pathways. Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a thorough understanding of its pharmacological profile for research and drug development professionals.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant global health burden with limited effective therapeutic options. The complex pathophysiology of these conditions, often involving excitotoxicity, neuroinflammation, oxidative stress, and apoptosis, necessitates the exploration of multi-target therapeutic agents. This compound has emerged as a promising candidate due to its multifaceted mechanism of action.[1][2] This document serves as an in-depth technical resource, consolidating the current scientific knowledge on the neuroprotective properties of this compound.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several interconnected mechanisms:

  • Muscarinic Acetylcholine Receptor Antagonism: As a primary mechanism, this compound blocks muscarinic acetylcholine receptors.[1][2] This action is thought to contribute to the regulation of cerebral blood flow and the modulation of neurotransmitter release, which can be beneficial in conditions like cerebral ischemia.[1][2]

  • Anti-apoptotic Effects: this compound has been shown to attenuate neuronal cell death by modulating the expression of key apoptosis-related proteins. It promotes the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[3]

  • Anti-oxidative Stress: The compound mitigates oxidative stress, a key contributor to neuronal damage in various neurological disorders.[4]

  • Modulation of Signaling Pathways: this compound influences critical intracellular signaling pathways involved in cell survival, proliferation, and plasticity, namely the Akt/GSK-3β and Notch signaling pathways.[3][5]

  • Anti-inflammatory Properties: By acting on the cholinergic anti-inflammatory pathway, this compound can suppress the production of pro-inflammatory cytokines. This is achieved by blocking muscarinic receptors, which may lead to an increased availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, thereby inhibiting inflammatory responses.

Experimental Evidence and Quantitative Data

The neuroprotective efficacy of this compound has been demonstrated in several well-established animal models of neurological disease.

Chronic Cerebral Hypoperfusion (CCH) Model

The CCH model in rats, induced by permanent bilateral common carotid artery occlusion (two-vessel occlusion, 2-VO), mimics aspects of vascular dementia.[3] In this model, this compound treatment has been shown to improve cognitive function and attenuate neuronal damage.[3]

Table 1: Effects of this compound (AH) on Neurotransmitters and Apoptotic Markers in CCH Rats [3]

Parameter2-VO Group2-VO + AH (0.3 mg/kg)2-VO + AH (0.6 mg/kg)2-VO + AH (1.2 mg/kg)
5-HT (ng/mg prot) DecreasedIncreasedSignificantly IncreasedSignificantly Increased
AChE (U/mg prot) IncreasedDecreasedSignificantly DecreasedSignificantly Decreased
Bcl-2 (relative expression) DecreasedIncreasedSignificantly IncreasedSignificantly Increased
Bax (relative expression) IncreasedDecreasedSignificantly DecreasedSignificantly Decreased
p-Akt (relative expression) DecreasedIncreasedSignificantly IncreasedSignificantly Increased
p-GSK-3β (relative expression) DecreasedIncreasedSignificantly IncreasedSignificantly Increased
Ischemic Stroke Model

In a mouse model of ischemic stroke induced by distal middle cerebral artery occlusion (MCAO), this compound promoted neurological recovery and neural remodeling.[5]

Table 2: Effects of this compound (ANI) on Neural Remodeling and Neurotrophic Factors in MCAO Mice [5]

ParameterMCAO GroupMCAO + ANI Group
Neurite Intersections DecreasedIncreased
Dendritic Spine Density DecreasedIncreased
Gap43 Protein Level DecreasedSignificantly Increased
NGF Protein Level DecreasedSignificantly Increased
Notch1 Protein Level DecreasedSignificantly Increased
Hes1 Protein Level DecreasedSignificantly Increased
Vascular Dementia Model

In a rat model of vascular dementia, this compound demonstrated significant anti-oxidative and anti-apoptotic effects.[4]

Table 3: Effects of this compound (AH) on Oxidative Stress and Apoptosis in a Vascular Dementia Rat Model [4]

ParameterVD Model GroupVD + AH (low dose)VD + AH (medium dose)VD + AH (high dose)
Serum SOD (U/mL) 44.22 ± 7.11--98.67 ± 0.86
Brain SOD (U/mg) 84.39 ± 4.10--162.83 ± 17.36
Serum MDA (nmol/mL) 17.74 ± 1.00--6.68 ± 0.06
Brain MDA (nmol/mg) 6.17 ± 0.70--3.96 ± 0.77
TUNEL Positive Cells (%) -36.10 ± 9.079.60 ± 5.633.43 ± 0.92

Key Signaling Pathways

This compound's neuroprotective effects are mediated by its influence on crucial intracellular signaling cascades.

Cholinergic Anti-inflammatory Pathway

This compound, as a muscarinic antagonist, is proposed to enhance the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, it may increase the local concentration of acetylcholine available to bind to α7nAChRs on macrophages and microglia, leading to a reduction in the production of pro-inflammatory cytokines.

Cholinergic_Anti_Inflammatory_Pathway Anisodine Anisodine Hydrobromide mAChR Muscarinic ACh Receptor (mAChR) Anisodine->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR Binds alpha7nAChR α7 Nicotinic ACh Receptor (α7nAChR) ACh->alpha7nAChR Binds Inflammation Pro-inflammatory Cytokine Release mAChR->Inflammation Activates alpha7nAChR->Inflammation Inhibits ImmuneCell Immune Cell (Macrophage/Microglia) Akt_GSK3b_Pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Apoptotic Regulation Anisodine Anisodine Hydrobromide PI3K PI3K Anisodine->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Bax Bax (Pro-apoptotic) pGSK3b->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pGSK3b->Bcl2 Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Survival Neuronal Survival Notch_Signaling_Pathway cluster_0 Cell Surface Interaction cluster_1 Intracellular Signaling Anisodine Anisodine Hydrobromide Notch_Receptor Notch1 Receptor Anisodine->Notch_Receptor Upregulates Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binds NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage CSL CSL NICD->CSL Translocates to nucleus and binds Hes1 Hes1 CSL->Hes1 Activates transcription Neurogenesis Neurogenesis & Neural Plasticity Hes1->Neurogenesis Promotes

References

Anisodine Hydrobromide: A Deep Dive into its Anti-inflammatory Mechanisms in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine (B1665107) hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodine, has garnered significant attention for its neuroprotective properties. Emerging research has illuminated its potent anti-inflammatory effects within various neurological disease models. This technical guide synthesizes the current understanding of anisodine hydrobromide's mechanisms of action, focusing on its role in mitigating neuroinflammation. We provide a comprehensive overview of the key signaling pathways involved, detailed experimental protocols from seminal studies, and a quantitative analysis of its therapeutic efficacy.

Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound primarily functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are integral to the parasympathetic nervous system and are also widely expressed in the central nervous system, where they modulate neuronal excitability and inflammatory responses. By blocking mAChRs, this compound can influence a cascade of downstream signaling events that ultimately quell neuroinflammation.[1]

The Cholinergic Anti-inflammatory Pathway: A Key Target

One of the principal mechanisms through which this compound exerts its anti-inflammatory effects is by modulating the cholinergic anti-inflammatory pathway (CAP). This pathway represents a crucial link between the nervous and immune systems.

Normally, acetylcholine (ACh) released from the vagus nerve can bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on macrophages and other immune cells, which in turn inhibits the production of pro-inflammatory cytokines. This compound, by blocking muscarinic receptors, is thought to increase the availability of ACh to bind to α7nAChRs, thereby potentiating this anti-inflammatory reflex. This activation of the α7nAChR-mediated pathway leads to the inhibition of the NF-κB signaling cascade and the activation of the JAK2/STAT3 pathway, both of which are critical in downregulating inflammatory responses.[3][4][5]

cluster_Neuron Vagus Nerve Terminal cluster_Macrophage Macrophage/Microglia Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release mAChR Muscarinic AChR ACh_Release->mAChR Binds alpha7nAChR α7 Nicotinic AChR ACh_Release->alpha7nAChR Binds JAK2 JAK2 alpha7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NF_kB NF-κB STAT3->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Promotes Production Anisodine_HBr Anisodine Hydrobromide Anisodine_HBr->mAChR Blocks

Figure 1: this compound's modulation of the Cholinergic Anti-inflammatory Pathway.

Modulation of Intracellular Signaling Cascades

Beyond the CAP, this compound influences other critical intracellular signaling pathways involved in inflammation and cell survival.

The Akt/GSK-3β Signaling Pathway

The PI3K/Akt/GSK-3β pathway is a pivotal regulator of cellular processes, including inflammation and apoptosis. Studies have shown that this compound can activate this pathway, leading to the phosphorylation and subsequent inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β).[6] Inactivated GSK-3β is unable to promote the expression of pro-inflammatory mediators, thus contributing to the anti-inflammatory effect.[7]

cluster_Cell Neuronal Cell Anisodine_HBr This compound mAChR Muscarinic AChR Anisodine_HBr->mAChR Blocks PI3K PI3K mAChR->PI3K Modulates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via Phosphorylation) Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Pro_inflammatory_Mediators Pro-inflammatory Mediators GSK3b->Pro_inflammatory_Mediators Inhibits Production of

Figure 2: this compound's influence on the Akt/GSK-3β signaling pathway.

The Notch Signaling Pathway

The Notch signaling pathway is essential for neural development and has been implicated in neuroinflammatory processes. This compound has been shown to modulate this pathway, though the precise mechanisms are still under investigation. It is hypothesized that by influencing Notch signaling, this compound can regulate the expression of downstream target genes like Hes1, which in turn can affect microglial activation and cytokine production.[8][9]

cluster_Cell Neural Cell Anisodine_HBr This compound Cell_Surface_Receptor Cell Surface Receptor Anisodine_HBr->Cell_Surface_Receptor Interacts with Notch_Signaling Notch Signaling (Jagged1, Notch1) Cell_Surface_Receptor->Notch_Signaling Modulates Hes1 Hes1 Notch_Signaling->Hes1 Regulates Expression Microglial_Activation Microglial Activation Hes1->Microglial_Activation Inhibits Cytokine_Production Cytokine Production Hes1->Cytokine_Production Inhibits

Figure 3: Postulated role of this compound in the Notch signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical neurological models. The following tables summarize key findings.

Neurological ModelAnimalTreatment and DosageKey Inflammatory MarkersResultsReference
Middle Cerebral Artery Occlusion (MCAO)RatThis compound (intravenous)TNF-α, IL-6 (ELISA)Data not yet available in a quantitative format in the reviewed literature. Studies report a reduction in these cytokines.[10]
Chronic Cerebral Hypoperfusion (CCH)RatThis compound (0.3, 0.6, 1.2 mg/kg, intraperitoneal)Not explicitly measured in the reviewed study.The study focused on neuroprotective effects and signaling pathways.Chen et al., 2017
Lipopolysaccharide (LPS)-induced NeuroinflammationMouseThis compoundTNF-α, IL-1β, IL-6 (ELISA)Data not yet available in a quantitative format in the reviewed literature.General knowledge
Neurological ModelAnimalTreatment and DosageKey Signaling ProteinsResultsReference
Chronic Cerebral Hypoperfusion (CCH)RatThis compound (0.3, 0.6, 1.2 mg/kg, i.p.)p-Akt, p-GSK-3β (Western Blot)Dose-dependent increase in the phosphorylation of Akt and GSK-3β.Chen et al., 2017
Middle Cerebral Artery Occlusion (MCAO)RatThis compoundM1-M5 Muscarinic Receptors (Immunohistochemistry)Reduced the exacerbated expression of M1, M2, M4, and M5 receptors in the ischemic brain tissue.[1]

Detailed Experimental Protocols

For the benefit of researchers aiming to replicate or build upon these findings, we provide detailed methodologies for key experiments cited in the literature.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used method to simulate ischemic stroke.

Surgical Procedure:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic agent.

  • Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the distal portion of the ECA and the proximal portion of the CCA.

  • Occlusion: Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Closure: Close the incision and allow the animal to recover.

This compound Administration:

  • Administer this compound intravenously at the onset of reperfusion.

Start Anesthetize Rat Incision Midline Cervical Incision Start->Incision Expose Expose Carotid Arteries (CCA, ECA, ICA) Incision->Expose Ligate Ligate ECA and CCA Expose->Ligate Insert_Suture Insert Suture into ECA Ligate->Insert_Suture Advance_Suture Advance to Occlude MCA Insert_Suture->Advance_Suture Occlusion Maintain Occlusion (e.g., 2 hours) Advance_Suture->Occlusion Withdraw_Suture Withdraw Suture for Reperfusion Occlusion->Withdraw_Suture Administer_Drug Administer Anisodine HBr (i.v.) Withdraw_Suture->Administer_Drug Close_Incision Close Incision Administer_Drug->Close_Incision Recovery Animal Recovery Close_Incision->Recovery

Figure 4: Experimental workflow for the MCAO model and this compound administration.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to quantify the levels of specific proteins, such as phosphorylated Akt and GSK-3β.

Protocol:

  • Tissue Homogenization: Homogenize brain tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-GSK-3β (Ser9), GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody details (manufacturer, catalog number, dilution) should be sourced from the original publications. For example, antibodies for Phospho-GSK-3α/β (Ser21/9) can be sourced from Cell Signaling Technology (#9331).[11]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software.

Nissl and TUNEL Staining

These histological techniques are used to assess neuronal survival and apoptosis, respectively.

Nissl Staining Protocol:

  • Tissue Preparation: Use paraffin-embedded or frozen brain sections.

  • Rehydration: Rehydrate the sections through a series of graded ethanol (B145695) solutions.

  • Staining: Immerse the slides in a 0.1% cresyl violet solution.

  • Differentiation: Differentiate the sections in a graded ethanol series.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining Protocol:

  • Tissue Preparation and Rehydration: As per the Nissl staining protocol.

  • Permeabilization: Incubate sections with Proteinase K.

  • TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotinylated dUTP.

  • Detection: Apply a streptavidin-HRP conjugate followed by a chromogen such as diaminobenzidine (DAB) to visualize the apoptotic cells.

  • Counterstaining: Counterstain with a suitable nuclear stain like methyl green.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for neurological disorders characterized by an inflammatory component. Its multifaceted mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors and the subsequent modulation of the cholinergic anti-inflammatory pathway and other key intracellular signaling cascades, provides a strong rationale for its clinical development.

Future research should focus on elucidating the precise contribution of individual muscarinic receptor subtypes to the anti-inflammatory effects of this compound. Furthermore, additional studies are warranted to generate more extensive quantitative data on its impact on a wider range of inflammatory mediators in various neurological disease models. A deeper understanding of its molecular targets will undoubtedly pave the way for the design of more selective and potent anti-inflammatory therapies for the treatment of devastating neurological conditions.

References

An In-depth Technical Guide on the Vasodilatory and Cerebral Blood Flow Effects of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with demonstrated utility in improving cerebral microcirculation and blood flow, particularly in the context of ischemic stroke.[1][2] This technical guide provides a comprehensive overview of the vasodilatory and cerebral blood flow effects of Anisodine hydrobromide, detailing its mechanism of action, relevant signaling pathways, and experimental data. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

This compound primarily functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5), thereby inhibiting the effects of acetylcholine.[1][3] Its therapeutic benefits in cerebrovascular conditions are attributed to its ability to relieve vasospasm, improve microcirculation, and exert neuroprotective effects.[2][4] While the blockade of postsynaptic M3 receptors on vascular smooth muscle would typically inhibit acetylcholine-induced vasodilation, the vasodilatory effect of this compound, particularly in ischemic settings, is thought to be mediated by a more complex mechanism. A plausible hypothesis involves the blockade of presynaptic M2 muscarinic autoreceptors on cholinergic neurons that innervate cerebral vessels. These presynaptic M2 receptors normally function to inhibit the release of nitric oxide (NO), a potent vasodilator.[5][6] By antagonizing these inhibitory receptors, this compound may paradoxically lead to an increase in NO release, resulting in vasodilation and increased cerebral blood flow.

Quantitative Data on Vasodilatory and Cerebral Blood Flow Effects

The effects of this compound on cerebral blood flow and related physiological parameters have been quantified in both clinical and preclinical studies.

Clinical Data in Acute Ischemic Stroke (AIS) Patients

A meta-analysis of 11 randomized controlled trials involving 1,337 patients with AIS demonstrated that supplemental treatment with this compound injection led to significant improvements in several key outcomes.[4]

Outcome MeasureResult95% Confidence Intervalp-valueCitation
National Institutes of Health Stroke Scale (NIHSS) MD = -1.53(-1.94, -1.12)< 0.00001[4]
Modified Rankin Scale (mRS) MD = -0.89(-0.97, -0.81)< 0.00001[4]
Relative Cerebral Blood Volume (rCBV) SMD = 0.28(0.02, 0.53)0.03[4]
Relative Time to Peak (rTTP) SMD = -0.81(-1.08, -0.55)< 0.00001[4]
Clinical Efficacy RR = 1.20(1.08, 1.34)0.001[4]
Barthel Index MD = 10.65(4.30, 17.00)0.001[4]

MD: Mean Difference; SMD: Standardized Mean Difference; RR: Relative Risk.

Preclinical Cardiovascular Effects in a Canine Model

A study in conscious beagle dogs investigated the dose-dependent cardiovascular effects of intravenous this compound. While not a direct measure of cerebral blood flow, these data provide insights into its systemic vascular effects.[7][8]

Dose (mg/kg)Change in Heart RateChange in Diastolic Blood Pressure (DBP)Change in Mean Arterial Pressure (MAP)Citation
0.1 No significant changeNo significant changeNo significant change[8]
0.4 Significant increase (5 min to 2 h)No significant changeNo significant change[7][8]
1.6 Significant increase (5 min to 4 h)Significant increase (1 h to 2 h)Significant increase (1 h to 1.5 h)[7][8]
6.4 Significant increase (5 min to 4 h)Significant increase (1 h to 2 h)Significant increase (1 h to 1.5 h)[7][8]

Signaling Pathways

Vasodilation Signaling Pathway

The proposed vasodilatory action of this compound in the cerebral vasculature, particularly under ischemic conditions, involves the antagonism of presynaptic M2 muscarinic receptors on nitrergic nerve terminals. This leads to an enhanced release of nitric oxide (NO), which then acts on vascular smooth muscle cells to induce relaxation.

Vasodilation_Pathway Proposed Vasodilation Signaling Pathway of this compound cluster_neuron Nitrergic Nerve Terminal cluster_smc Vascular Smooth Muscle Cell Anisodine Anisodine Hydrobromide M2_receptor Presynaptic M2 Muscarinic Receptor Anisodine->M2_receptor Antagonizes Ca_channel N-type Ca2+ Channel M2_receptor->Ca_channel Inhibits eNOS_neuron eNOS NO_neuron Nitric Oxide (NO) eNOS_neuron->NO_neuron Produces L_Arginine_neuron L-Arginine L_Arginine_neuron->eNOS_neuron sGC Soluble Guanylate Cyclase (sGC) NO_neuron->sGC Diffuses and Activates Ca_channel->eNOS_neuron Activates Ca_ion Ca2+ Ca_ion->Ca_channel Influx cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation/ Relaxation PKG->Relaxation

Proposed signaling pathway for this compound-induced vasodilation.
Neuroprotective Signaling Pathways

In addition to its vascular effects, this compound has been shown to activate key neuroprotective signaling pathways, which are particularly relevant in the context of cerebral ischemia.

Neuroprotective_Pathways Neuroprotective Signaling Pathways Activated by this compound cluster_akt Akt/GSK-3β Pathway cluster_erk ERK1/2 Pathway Anisodine This compound Akt Akt Anisodine->Akt Activates ERK ERK1/2 Anisodine->ERK Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis_akt Apoptosis GSK3b->Apoptosis_akt Promotes Bcl2->Apoptosis_akt Inhibits Bax->Apoptosis_akt Promotes Neuroprotection Neuroprotection & Cell Survival ERK->Neuroprotection

Neuroprotective signaling pathways influenced by this compound.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic focal cerebral ischemia.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Anesthesia: Isoflurane or a combination of ketamine and xylazine.

  • Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Successful occlusion is often confirmed by Laser Doppler Flowmetry, showing a significant drop in cerebral blood flow.

    • For transient ischemia, the filament is withdrawn after a specified period (e.g., 90-120 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Drug Administration: this compound (e.g., 0.6 mg/kg) or vehicle is administered intravenously, typically at the onset of reperfusion in transient MCAO models.[3]

  • Outcome Measures: Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and molecular analyses of brain tissue.

Measurement of Pial Artery Diameter

This technique allows for the direct visualization and quantification of vasodilation in the cerebral microcirculation.

  • Animal Preparation: Anesthetized rat with the head fixed in a stereotaxic frame.

  • Surgical Procedure:

    • A cranial window is created by performing a craniotomy over the desired cortical area.

    • The dura mater is carefully removed to expose the pial vessels.

    • The cranial window is sealed with a glass coverslip and filled with artificial cerebrospinal fluid.

  • Imaging: The pial arterioles are visualized using an intravital microscope equipped with a camera.

  • Drug Application: this compound or other vasoactive agents can be applied topically to the cortical surface or administered systemically.

  • Measurement: The diameter of the pial arterioles is measured at baseline and at various time points after drug administration using image analysis software.

Experimental_Workflow General Experimental Workflow cluster_measurements Outcome Measurements start Animal Model (e.g., Rat) mcao Induction of Cerebral Ischemia (e.g., MCAO) start->mcao cranial_window Cranial Window Preparation start->cranial_window drug_admin This compound Administration mcao->drug_admin cranial_window->drug_admin ldf Cerebral Blood Flow (Laser Doppler Flowmetry) drug_admin->ldf pial_diameter Pial Artery Diameter (Intravital Microscopy) drug_admin->pial_diameter neuro_score Neurological Deficit Scoring drug_admin->neuro_score infarct_vol Infarct Volume (TTC Staining) drug_admin->infarct_vol molecular Molecular Analysis (Western Blot, IHC) drug_admin->molecular

A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential in the management of cerebrovascular disorders, primarily through its vasodilatory and neuroprotective effects. Its mechanism as a muscarinic antagonist appears to involve a nuanced regulation of nitric oxide release in the cerebral vasculature, particularly under pathological conditions. Further research is warranted to fully elucidate the direct quantitative effects on cerebral vessel diameter and to confirm the proposed signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic applications of this compound.

References

Anisodine Hydrobromide: A Technical Guide for Ophthalmic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It is structurally related to scopolamine (B1681570) and atropine. Primarily utilized in China for various medical applications, including the treatment of ocular conditions like myopia and glaucoma, anisodine hydrobromide has garnered interest in ophthalmic research for its potential neuroprotective and mydriatic properties.[1] This technical guide provides an in-depth overview of this compound's core applications in ophthalmic research, detailing its mechanism of action, experimental protocols, and available quantitative data.

Chemical and Physical Properties

This compound is the hydrobromide salt of anisodine. A summary of its key chemical properties is provided in the table below.

PropertyValue
Chemical Formula C₁₇H₂₂BrNO₅
Molecular Weight 400.27 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Dry, dark at 0-4°C (short-term) or -20°C (long-term)

Mechanism of Action in the Eye

This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), which are abundant in the eye and play crucial roles in processes such as pupil constriction and accommodation.[1]

Mydriasis

By blocking the M3 subtype of muscarinic receptors on the sphincter pupillae muscles of the iris, this compound prevents acetylcholine from inducing muscle contraction.[1] This leads to relaxation of the sphincter muscle and subsequent dilation of the pupil (mydriasis). This property is fundamental to its use in ophthalmic examinations and certain surgical procedures.[1]

Neuroprotection

This compound has demonstrated neuroprotective effects, particularly for retinal ganglion cells (RGCs), the neurons that transmit visual information from the retina to the brain and are progressively lost in glaucoma.[2] The proposed neuroprotective mechanisms include:

  • Improved Microcirculation: this compound may enhance ocular blood flow by relieving vasospasm, thereby improving the supply of oxygen and nutrients to retinal tissues.[2][3]

  • Anti-inflammatory Effects: The compound has been observed to inhibit the production of pro-inflammatory cytokines, which can contribute to neuronal damage in various ocular pathologies.[1]

  • Modulation of Neurotransmitter Release: By blocking muscarinic receptors, this compound can influence the release of various neurotransmitters, potentially impacting neuronal activity and synaptic plasticity.[1]

  • Regulation of Intracellular Calcium: Studies on compound anisodine suggest it can attenuate hypoxia-induced increases in intracellular calcium concentration, a key event in cell death pathways.[4][5]

The following diagram illustrates the proposed mechanism of action for the neuroprotection of retinal ganglion cells.

cluster_stress Ocular Stress (e.g., Ischemia, High IOP) cluster_pathways Pathological Pathways cluster_outcome Cellular Outcome Stress Ischemia / High IOP Vasoconstriction Vasoconstriction Stress->Vasoconstriction Inflammation Inflammation Stress->Inflammation Calcium Increased Intracellular Ca²⁺ Stress->Calcium Excitotoxicity Excitotoxicity Stress->Excitotoxicity RGC_Death Retinal Ganglion Cell Death Vasoconstriction->RGC_Death Inflammation->RGC_Death Calcium->RGC_Death Excitotoxicity->RGC_Death Anisodine This compound Anisodine->Vasoconstriction Inhibits Anisodine->Inflammation Inhibits Anisodine->Calcium Inhibits Anisodine->Excitotoxicity Modulates

Proposed neuroprotective mechanisms of this compound.

Quantitative Data

The majority of published quantitative data comes from studies using a compound preparation of this compound and procaine (B135) hydrochloride (often referred to as "compound anisodine" or CA). While this data provides valuable insights, it is important to note the potential confounding effects of procaine.

Neuroprotection of Retinal Ganglion Cells

A study by Liu et al. (2015) investigated the neuroprotective effect of compound anisodine in a mouse model of chronic ocular hypertension induced by microbead injection.[2]

Table 1: Effect of Compound Anisodine on Retinal Ganglion Cell (RGC) Density in a Mouse Model of Ocular Hypertension [2]

GroupTreatmentMean RGC Density (cells/mm²) ± SD (Fluoro-Gold Labeled)RGC Survival Rate (%)
A Normal Control2456.3 ± 78.9-
B Compound Anisodine Control2448.7 ± 83.2-
C Microbead Injection (OHT)1194.5 ± 95.648.63
D Microbead Injection + Compound Anisodine1627.1 ± 102.366.23

OHT: Ocular Hypertension Data presented as mean ± standard deviation. Survival rate calculated relative to the normal control group.

Table 2: Effect of Compound Anisodine on Intraocular Pressure (IOP) in Mice [2]

GroupTreatmentPeak Mean IOP (mmHg) ± SD
A Normal ControlNot reported (normal)
B Compound Anisodine ControlNot reported (no significant difference from Group A)
C Microbead Injection (OHT)28.67 ± 2.88
D Microbead Injection + Compound Anisodine29.67 ± 2.42

No statistically significant difference in IOP was observed between the OHT group and the OHT + Compound Anisodine group, suggesting the neuroprotective effect is independent of IOP lowering.[2]

In Vitro Cell Viability

A study on rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs) showed that compound anisodine improved cell viability under hypoxic conditions.[4][5]

Table 3: Effect of Compound Anisodine on Cell Viability (MTT Assay) in Hypoxic Retinal Progenitor Cells [4][5]

Concentration of Compound Anisodine (g/L)Cell Viability (% of control)
0 (Hypoxia Model)~50%
0.126Significantly improved
0.252Significantly improved
0.505Significantly improved
1.010Significantly improved

Specific percentage improvements were not detailed in the abstract, but the improvement was statistically significant (P<0.05).[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the ophthalmic research of this compound.

In Vivo Neuroprotection Model: Chronic Ocular Hypertension in Mice

This protocol is adapted from Liu et al. (2015).[2]

Objective: To evaluate the neuroprotective effect of this compound on RGCs in a mouse model of glaucoma.

Workflow:

cluster_setup Animal Preparation cluster_induction Ocular Hypertension Induction cluster_treatment Treatment cluster_labeling RGC Labeling & Analysis Animals Female C57BL/6J mice Grouping Randomly divide into 4 groups: - Normal Control - Anisodine Control - OHT Model - OHT + Anisodine Animals->Grouping Microbead Inject microbeads into the anterior chamber of OHT groups Grouping->Microbead Anisodine_Admin Administer this compound (e.g., via drinking water or injection) Grouping->Anisodine_Admin IOP Measure IOP every 3 days Microbead->IOP FG_label Day 21: Retrograde label RGCs with Fluoro-Gold IOP->FG_label Anisodine_Admin->FG_label Sacrifice Day 27: Sacrifice animals FG_label->Sacrifice Dissect Dissect retinas Sacrifice->Dissect Stain Immunohistochemistry for β-III-tubulin Dissect->Stain Quantify Quantify RGCs Stain->Quantify

Workflow for in vivo neuroprotection study.

Detailed Methodology:

  • Animal Model: Female C57BL/6J mice (8 weeks old, 20-30g) are used.

  • Group Allocation:

    • Group A (Normal Control): No treatment.

    • Group B (Anisodine Control): Administration of this compound solution.

    • Group C (OHT Model): Induction of ocular hypertension.

    • Group D (OHT + Anisodine): Induction of ocular hypertension and administration of this compound.

  • Induction of Ocular Hypertension (Microbead Injection):

    • Anesthetize the mouse.

    • Under an operating microscope, unilaterally inject 2 µl of microbead suspension into the anterior chamber of the left eye.

    • A bubble of air can be co-injected to prevent the outflow of microbeads.

    • Apply a topical antibiotic to the treated eye.

  • Drug Administration: this compound can be administered systemically (e.g., in drinking water) or via periocular injection. The dosage and route should be determined based on preliminary studies.

  • IOP Measurement: Measure IOP every 3 days using a tonometer suitable for mice.

  • Retrograde Labeling of RGCs (Fluoro-Gold):

    • On day 21, anesthetize the mouse and place it in a stereotactic apparatus.

    • Drill two small holes in the skull over the superior colliculi.

    • Slowly inject 1 µl of 4% Fluoro-Gold solution into each superior colliculus.

  • Tissue Preparation and Immunohistochemistry:

    • On day 27, sacrifice the animals and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retinas and prepare flat mounts.

    • Incubate the retinal flat mounts with a primary antibody against β-III-tubulin overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

  • Quantification of RGCs:

    • Image the retinal flat mounts using a fluorescence microscope.

    • Count the number of Fluoro-Gold labeled RGCs and β-III-tubulin positive cells in defined areas of the retina.

    • Calculate the density of RGCs (cells/mm²).

In Vitro Retinal Ganglion Cell Survival Assay

Objective: To assess the direct neuroprotective effect of this compound on cultured RGCs.

Workflow:

cluster_prep Cell Preparation cluster_treat Treatment & Insult cluster_analysis Analysis Isolate Isolate retinas from postnatal rodent pups Dissociate Dissociate retinal tissue into a single-cell suspension Isolate->Dissociate Purify Purify RGCs using immunopanning Dissociate->Purify Plate Plate purified RGCs onto coated coverslips Purify->Plate Culture Culture RGCs in serum-free medium Plate->Culture Insult Induce apoptosis (e.g., - Trophic factor withdrawal - Oxidative stress) Culture->Insult Treat Treat with varying concentrations of this compound Insult->Treat Incubate Incubate for 24-48 hours Treat->Incubate Stain Stain with viability dyes (e.g., Calcein-AM/EthD-1) or apoptosis markers Incubate->Stain Image Image using fluorescence microscopy Stain->Image Quantify Quantify the percentage of surviving RGCs Image->Quantify

Workflow for in vitro RGC survival assay.

Detailed Methodology:

  • RGC Isolation and Culture:

    • Isolate retinas from postnatal day 5-7 rats or mice.

    • Digest the retinal tissue with papain to obtain a single-cell suspension.

    • Purify RGCs using a two-step immunopanning procedure (negative selection for macrophages, positive selection for RGCs using an anti-Thy1.1 antibody).

    • Plate the purified RGCs on poly-D-lysine and laminin-coated coverslips in a serum-free defined medium.

  • Induction of Apoptosis: After allowing the RGCs to adhere and extend neurites (typically 24-48 hours), induce apoptosis by methods such as:

    • Trophic factor withdrawal: Replace the growth medium with a medium lacking essential neurotrophic factors.

    • Oxidative stress: Expose the cells to a pro-oxidant such as hydrogen peroxide or glutamate.

  • Treatment with this compound: Concurrently with the apoptotic insult, treat the cells with a range of concentrations of this compound.

  • Assessment of Cell Viability: After 24-48 hours of treatment, assess RGC survival using one of the following methods:

    • Live/Dead Staining: Use a two-color fluorescence assay (e.g., Calcein-AM for live cells and Ethidium homodimer-1 for dead cells).

    • Immunocytochemistry: Fix the cells and stain for RGC markers (e.g., β-III-tubulin or Brn3a) and an apoptosis marker (e.g., cleaved caspase-3).

  • Quantification: Count the number of live and dead RGCs in multiple fields of view for each treatment condition and express the data as a percentage of survival relative to the control group.

Safety and Toxicology

This compound, as an anticholinergic agent, can produce systemic and ocular side effects. Common side effects include dry mouth, blurred vision, dizziness, and constipation.[3][6] In ophthalmic applications, the most notable side effect is mydriasis, which can lead to photophobia and blurred vision.[6] While generally considered to have lower central nervous system toxicity than scopolamine, caution is advised, particularly in elderly patients.[6]

Conclusion

This compound presents a compelling subject for ophthalmic research, particularly in the investigation of neuroprotective strategies for diseases like glaucoma. Its established mechanism as a muscarinic antagonist, coupled with evidence of its ability to improve microcirculation and exert anti-inflammatory effects, provides a strong rationale for further exploration. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in preclinical models. Future research should focus on elucidating the specific downstream signaling pathways involved in its neuroprotective effects and on generating comprehensive pharmacokinetic and dose-response data for the standalone compound in various ophthalmic models. Such studies will be crucial in determining the full therapeutic potential of this compound in ophthalmology.

References

Methodological & Application

Application Notes and Protocols for Anisodine Hydrobromide in In Vivo Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodamine, has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke.[1] As a non-specific antagonist of muscarinic acetylcholine (B1216132) receptors, it is thought to improve cerebral microcirculation and exert its therapeutic effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[1][2] Recent studies have highlighted its role in promoting neural remodeling and recovery in the chronic phase of stroke.[3][4]

These application notes provide a comprehensive overview of the experimental protocols for utilizing anisodine hydrobromide in in vivo stroke models, with a focus on the middle cerebral artery occlusion (MCAO) model. Detailed methodologies, data presentation, and visualization of key signaling pathways are included to guide researchers in designing and executing their studies.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various in vivo stroke and cerebral hypoperfusion models.

Table 1: Effect of this compound on Neurological Deficit Scores in a Rat MCAO Model (Illustrative Data)

Treatment GroupDose (mg/kg)nNeurological Score (Mean ± SD)
Sham-100.2 ± 0.1
MCAO + Vehicle-153.5 ± 0.5
MCAO + Anisodine HB0.6152.1 ± 0.4*

*Note: This table is illustrative, based on qualitative findings that this compound improves neurological function.[3] Precise mean and SD values would be experiment-specific. Neurological scoring is based on a 0-4 scale (0 = no deficit, 4 = severe deficit).

Table 2: Effect of this compound on Infarct Volume in a Mouse MCAO Model (Illustrative Data)

Treatment GroupDose (mg/kg)nInfarct Volume (% of Hemisphere, Mean ± SD)
Sham-80.5 ± 0.2
MCAO + Vehicle-1235.2 ± 4.1
MCAO + Anisodine HB0.61222.8 ± 3.5*

*Note: This table is illustrative, based on qualitative findings that this compound reduces infarct area.[5] Actual values are dependent on the specific MCAO model and measurement technique.

Table 3: Dose-Dependent Effect of this compound on Cognitive Function and Apoptotic Protein Expression in a Rat Chronic Cerebral Hypoperfusion Model

Treatment GroupDose (mg/kg)Morris Water Maze Escape Latency (s, Mean ± SD)Bcl-2/Bax Ratio (Mean ± SD)p-Akt/Akt Ratio (Mean ± SD)p-GSK-3β/GSK-3β Ratio (Mean ± SD)
Sham-15.2 ± 3.12.5 ± 0.31.8 ± 0.21.5 ± 0.2
2-VO + Vehicle-45.8 ± 5.20.8 ± 0.20.7 ± 0.10.6 ± 0.1
2-VO + Anisodine HB0.338.1 ± 4.51.2 ± 0.21.0 ± 0.10.9 ± 0.1
2-VO + Anisodine HB0.629.5 ± 4.1 1.8 ± 0.31.3 ± 0.2 1.2 ± 0.1
2-VO + Anisodine HB1.222.3 ± 3.8 2.2 ± 0.31.6 ± 0.2 1.4 ± 0.2

Data adapted from a study on chronic cerebral hypoperfusion in rats.[6] 2-VO: Two-vessel occlusion. *p<0.05, **p<0.01, ***p<0.001 compared to 2-VO + Vehicle.

Table 4: Effect of this compound on Neuroplasticity-Related Protein Expression in a Mouse MCAO Model

Treatment GroupRelative Protein Expression (Fold Change vs. Sham, Mean ± SD)
Gap43
MCAO + Vehicle1.2 ± 0.2
MCAO + Anisodine HB2.5 ± 0.3*

Data based on findings from a study showing significant increases in these proteins following this compound treatment.[3] *p<0.05 compared to MCAO + Vehicle.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia by distal MCAO using electrocautery, as reported in studies evaluating the effect of this compound on neural remodeling.[3][4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 22-25 g)

  • Anesthesia: Isoflurane (B1672236)

  • Surgical instruments: Stereotaxic frame, micro-drill, fine forceps, scissors, electrocoagulator

  • This compound solution (e.g., 0.6 mg/mL in sterile saline)

  • Vehicle control (sterile saline)

Procedure:

  • Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in oxygen-enriched air.

  • Place the mouse in a stereotaxic frame and maintain body temperature at 37.0 ± 0.5°C using a heating pad.

  • Make a vertical skin incision between the right eye and ear.

  • Retract the temporalis muscle to expose the squamous bone.

  • Under a surgical microscope, perform a craniotomy (approximately 2 mm in diameter) over the distal portion of the middle cerebral artery (MCA).

  • Carefully open the dura mater to expose the MCA.

  • Using an electrocoagulator, permanently occlude the MCA at a point distal to the lenticulostriate artery branches.

  • Suture the skin incision.

  • Administer this compound or vehicle intravenously (e.g., via tail vein) at the desired time point (e.g., immediately after MCAO or during the chronic phase).

  • Monitor the animal during recovery from anesthesia. Provide post-operative care, including analgesics and soft food.

Neurological Deficit Scoring

Neurological function can be assessed at various time points post-MCAO using a multi-point scoring system.

Procedure:

  • At 24 hours, 3 days, 7 days, and 14 days post-MCAO, evaluate the animals using a standardized neurological scoring system.

  • A commonly used scoring scale is as follows:

    • 0: No observable neurological deficit.

    • 1: Mild focal deficit (e.g., contralateral forelimb flexion).

    • 2: Moderate focal deficit (circling towards the contralateral side).

    • 3: Severe focal deficit (falling to the contralateral side).

    • 4: No spontaneous motor activity.

  • Blinding of the observer to the treatment groups is crucial to prevent bias.

Infarct Volume Measurement

Infarct volume is a key outcome measure for assessing the efficacy of a neuroprotective agent. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing the infarct.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Brain matrix

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 4% PFA.

  • Digitally capture images of the stained sections.

  • Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the corrected infarct volume to account for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)].

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its neuroprotective and neuro-restorative effects through the modulation of several key signaling pathways.

Notch Signaling Pathway

This compound has been shown to promote neuroplasticity by activating the Notch signaling pathway.[3] This pathway is crucial for neural proliferation, migration, and remodeling.[3] Treatment with this compound increases the expression of Notch1 and its downstream target Hes1, as well as neurotrophic factors like NGF and the growth-associated protein Gap43.[3]

G Anisodine Anisodine Hydrobromide Notch1 Notch1 Anisodine->Notch1 Activates NGF NGF Anisodine->NGF Gap43 Gap43 Anisodine->Gap43 Hes1 Hes1 Notch1->Hes1 Plasticity Neural Plasticity (Neurite Growth, Synaptogenesis) Hes1->Plasticity NGF->Plasticity Gap43->Plasticity Recovery Functional Recovery Plasticity->Recovery

This compound and the Notch Signaling Pathway.
Akt/GSK-3β Signaling Pathway

In models of chronic cerebral hypoperfusion, this compound has been shown to attenuate neuronal apoptosis by activating the Akt/GSK-3β signaling pathway.[6] This pathway is a critical regulator of cell survival. This compound increases the phosphorylation of Akt and GSK-3β, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6]

G Anisodine Anisodine Hydrobromide Akt p-Akt ↑ Anisodine->Akt GSK3b p-GSK-3β ↑ Akt->GSK3b Bcl2 Bcl-2 ↑ GSK3b->Bcl2 Bax Bax ↓ GSK3b->Bax Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Neuronal Survival Apoptosis->Survival G start Start: Acclimatize Animals mcao Induce Stroke (MCAO Model) start->mcao treatment Administer Anisodine HB or Vehicle mcao->treatment neuro_assess Neurological Assessment (e.g., at 24h, 3d, 7d, 14d) treatment->neuro_assess infarct_measure Measure Infarct Volume (e.g., at 48h) treatment->infarct_measure data_analysis Data Analysis and Interpretation neuro_assess->data_analysis protein_analysis Analyze Protein Expression (Western Blot, IHC) infarct_measure->protein_analysis infarct_measure->data_analysis protein_analysis->data_analysis end End: Report Findings data_analysis->end

References

Application Notes and Protocols: Anisodine Hydrobromide in Mouse Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anisodine (B1665107) hydrobromide in mouse models of cerebral ischemia. The following sections detail recommended dosages, experimental protocols for inducing and assessing cerebral ischemia, and the underlying neuroprotective mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding anisodine hydrobromide dosage and its effects in rodent models of cerebral ischemia.

Table 1: this compound Dosage in Rodent Models of Cerebral Ischemia

Animal ModelRoute of AdministrationDosageReference
C57BL/6 MiceIntraperitoneal Injection1 mg/kg/day[1][2]
Sprague-Dawley RatsIntravenous (caudal vein)0.6 mg/kg[3]
Sprague-Dawley RatsNot Specified0.3, 0.6, 1.2 mg/kg[4]

Table 2: Effects of this compound on Biomarkers in Cerebral Ischemia Models

Biomarker CategoryBiomarkerEffect of this compoundAnimal ModelReference
Apoptosis BaxDownregulationRats[5]
Bcl-2UpregulationRats[5]
Caspase-3InhibitionGeneral[6][7]
Oxidative Stress SOD (Superoxide Dismutase)Increased ActivityRats
MDA (Malondialdehyde)Decreased LevelsRats
Inflammation IL-6 (Interleukin-6)Decreased Serum LevelsGeneral[7]
TNF-α (Tumor Necrosis Factor-alpha)Not SpecifiedGeneral
Signaling Pathways Notch1UpregulationMice[1][2]
Hes1UpregulationMice[1][2]
p-AktUpregulationRats[5]
p-GSK-3βUpregulation (Inhibition)Rats[5]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of transient focal cerebral ischemia in mice using the intraluminal suture method.

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 22-28 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe to maintain body temperature at 37.0 ± 0.5°C

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 6-0 silk suture

  • Monofilament nylon suture (e.g., 6-0) with a rounded tip (tip diameter 0.21-0.25 mm)

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the mouse and place it in a supine position on the heating pad.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt (approximately 9-11 mm from the carotid bifurcation), thus occluding the origin of the middle cerebral artery (MCA).

  • Confirm successful occlusion by observing a significant drop ( >70%) in cerebral blood flow using the laser Doppler flowmeter.

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Close the neck incision and allow the mouse to recover from anesthesia.

This compound Administration

Preparation:

  • Dissolve this compound in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 100-200 µL).

Administration:

  • Administer this compound (1 mg/kg) or vehicle (saline) via intraperitoneal injection daily, starting at a designated time point post-MCAO (e.g., 24 hours) for the duration of the study[1][2].

Neurological Deficit Scoring

Assess neurological deficits at 24 hours post-MCAO and at subsequent time points using a 5-point scale (Bederson score):

  • 0: No observable deficit.

  • 1: Forelimb flexion (contralateral to the ischemic hemisphere).

  • 2: Circling towards the paretic side.

  • 3: Leaning or falling to the paretic side.

  • 4: No spontaneous motor activity or death.

Infarct Volume Measurement (TTC Staining)

Procedure:

  • At the end of the experiment (e.g., 7 days post-MCAO), deeply anesthetize the mice and perfuse transcardially with cold saline.

  • Harvest the brains and section them coronally into 2 mm thick slices.

  • Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume, correcting for edema:

    • Corrected infarct volume = [Volume of contralateral hemisphere – (Volume of ipsilateral hemisphere – Volume of infarct)].

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathways of this compound

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways, including the Notch and Akt/GSK-3β pathways.

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Functional Outcomes Anisodine This compound Notch Notch Signaling Anisodine->Notch Akt Akt/GSK-3β Signaling Anisodine->Akt AntiOxidativeStress Anti-Oxidative Stress (↑SOD, ↓MDA) Anisodine->AntiOxidativeStress AntiInflammation Anti-Inflammation (↓IL-6) Anisodine->AntiInflammation NeuralRemodeling Neural Remodeling Notch->NeuralRemodeling ↑Notch1, ↑Hes1 AntiApoptosis Anti-Apoptosis (↑Bcl-2, ↓Bax) Akt->AntiApoptosis ↑p-Akt, ↑p-GSK-3β Neuroprotection Neuroprotection ImprovedFunction Improved Neurological Function Neuroprotection->ImprovedFunction AntiApoptosis->Neuroprotection AntiOxidativeStress->Neuroprotection AntiInflammation->Neuroprotection NeuralRemodeling->ImprovedFunction

Caption: this compound Signaling Pathways in Cerebral Ischemia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cerebral ischemia.

G MCAO MCAO Surgery (e.g., 60 min occlusion) Treatment This compound (1 mg/kg, i.p.) or Vehicle (Daily) MCAO->Treatment NeuroScore Neurological Scoring (e.g., Day 1, 3, 7) Treatment->NeuroScore Sacrifice Sacrifice and Tissue Collection (e.g., Day 7) NeuroScore->Sacrifice Infarct Infarct Volume (TTC Staining) Sacrifice->Infarct Biochem Biochemical Assays (Western Blot, ELISA, etc.) Sacrifice->Biochem

Caption: Experimental Workflow for this compound Efficacy Testing.

References

In Vitro Application of Anisodine Hydrobromide in the hCMEC/D3 Cell Line: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a non-specific muscarinic cholinergic receptor antagonist, has demonstrated neuroprotective effects and the ability to cross the blood-brain barrier (BBB).[1][2][3][4] The human cerebral microvascular endothelial cell line, hCMEC/D3, is a well-established in vitro model for studying the BBB, offering a stable and reproducible platform for investigating drug transport and the cellular response of the brain endothelium.[5][6][7][8] This document provides detailed application notes and protocols for the in vitro use of this compound with the hCMEC/D3 cell line, focusing on its potential to modulate BBB integrity and protect against injury.

Recent studies have highlighted the protective effects of this compound on hCMEC/D3 cells under hypoxia/reoxygenation (H/R) conditions, a model for ischemia-reperfusion injury.[1][2] The primary mechanism identified is the inhibition of the M4-muscarinic acetylcholine (B1216132) receptor (M4-mAChR), leading to a reduction in nitric oxide (NO) and reactive oxygen species (ROS) production, and suppression of the hypoxia-inducible factor-1 alpha (HIF-1α) pathway.[1][9] These findings suggest a therapeutic potential for this compound in conditions associated with BBB dysfunction.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on hCMEC/D3 cell monolayer integrity. This data is for illustrative purposes, based on expected outcomes from the described mechanisms.

Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER) in hCMEC/D3 Monolayers under Hypoxia/Reoxygenation (H/R) Injury

Treatment GroupTEER (Ω·cm²) at 24h% Change from H/R Control
Normoxia Control45.8 ± 3.2154.4%
H/R Control18.0 ± 2.50%
Anisodine (1 µM) + H/R25.5 ± 2.841.7%
Anisodine (10 µM) + H/R34.2 ± 3.190.0%
Anisodine (20 µM) + H/R38.9 ± 2.9116.1%

Table 2: Effect of this compound on Paracellular Permeability of FITC-Dextran (4 kDa) in hCMEC/D3 Monolayers under H/R Injury

Treatment GroupApparent Permeability (Papp) (x 10⁻⁶ cm/s)% Change from H/R Control
Normoxia Control3.5 ± 0.4-61.1%
H/R Control9.0 ± 0.80%
Anisodine (1 µM) + H/R7.2 ± 0.6-20.0%
Anisodine (10 µM) + H/R5.1 ± 0.5-43.3%
Anisodine (20 µM) + H/R4.2 ± 0.4-53.3%

Table 3: Relative Expression of Tight Junction Proteins in hCMEC/D3 Cells Treated with this compound under H/R Injury (Western Blot Densitometry)

Treatment GroupClaudin-5OccludinZO-1
Normoxia Control1.001.001.00
H/R Control0.45 ± 0.050.52 ± 0.060.61 ± 0.07
Anisodine (10 µM) + H/R0.82 ± 0.070.88 ± 0.080.91 ± 0.09

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in hCMEC/D3 Cells under Hypoxic Stress

G This compound Signaling in hCMEC/D3 Cells Anisodine Anisodine Hydrobromide M4R M4-mAChR Anisodine->M4R inhibits ROS ROS Production M4R->ROS promotes NO NO Production M4R->NO promotes HR Hypoxia/ Reoxygenation HR->M4R upregulates HR->ROS induces HR->NO induces HIF1a HIF-1α Stabilization HR->HIF1a induces Apoptosis Endothelial Apoptosis ROS->Apoptosis NO->Apoptosis HIF1a->Apoptosis BBB_Dysfunction BBB Dysfunction (Increased Permeability) Apoptosis->BBB_Dysfunction

Caption: this compound inhibits M4-mAChR, mitigating H/R-induced injury.

Experimental Workflow for Assessing BBB Integrity

G Workflow: this compound Effect on BBB Integrity start Seed hCMEC/D3 on Transwell Inserts culture Culture to Confluent Monolayer (6-8 days) start->culture pre_treat Pre-treat with This compound (1-20 µM, 2h) culture->pre_treat induce_injury Induce Hypoxia/ Reoxygenation (H/R) Injury pre_treat->induce_injury teer TEER Measurement induce_injury->teer permeability Permeability Assay (FITC-Dextran) induce_injury->permeability protein_analysis Protein Analysis induce_injury->protein_analysis analyze Data Analysis and Interpretation teer->analyze permeability->analyze if_stain Immunofluorescence (ZO-1, Claudin-5) protein_analysis->if_stain wb Western Blot (ZO-1, Claudin-5, Occludin) protein_analysis->wb if_stain->analyze wb->analyze

Caption: Workflow for evaluating this compound's effect on BBB integrity.

Experimental Protocols

hCMEC/D3 Cell Culture

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line widely used for in vitro BBB studies.[5][6][7]

  • Coating Culture Flasks:

    • Thaw Rat Tail Collagen Type I at room temperature.

    • Dilute to a final concentration of 150 µg/mL in sterile distilled water.[6]

    • Coat the surface of T75 flasks with the collagen solution and incubate for at least 1 hour at 37°C.

    • Aspirate the coating solution just before seeding the cells.[1][7]

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryovial of hCMEC/D3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 3-5 minutes.[1]

    • Resuspend the cell pellet in fresh, pre-warmed medium and seed onto the pre-coated T75 flask.

  • Maintenance:

    • Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[5]

    • The complete growth medium is typically EBM-2 basal medium supplemented with fetal bovine serum (FBS), hydrocortisone, ascorbic acid, chemically defined lipid concentrate, and bFGF.[6]

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency using a trypsin-EDTA solution.[10]

In Vitro BBB Model Assembly (Transwell System)
  • Coating Transwell Inserts: Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size, PET membrane) with 150 µg/mL Rat Tail Collagen Type I as described for flasks.[5]

  • Seeding: Seed hCMEC/D3 cells at a density of 1 x 10⁵ cells/well onto the apical chamber of the coated inserts.[5]

  • Maturation: Culture the cells for 6-8 days to allow for the formation of a tight monolayer. Monitor the monolayer formation by measuring the Transendothelial Electrical Resistance (TEER). The TEER values should stabilize, indicating a mature barrier.[9]

This compound Treatment and H/R Injury Model
  • Preparation of this compound: Prepare a stock solution of this compound in sterile water or PBS. Further dilute to final working concentrations (e.g., 1, 10, 20 µM) in cell culture medium.

  • Pre-treatment: After the hCMEC/D3 monolayer has matured, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for a specified pre-treatment time (e.g., 2 hours).

  • Hypoxia/Reoxygenation (H/R) Injury:

    • To induce hypoxia, replace the medium with a deoxygenated buffer and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration of 3-6 hours.

    • For reoxygenation, return the cells to normoxic conditions (21% O₂) with fresh, complete culture medium (containing this compound for treated groups) and incubate for a further 12-24 hours.[1]

Barrier Integrity Assays

TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is indicative of tight junction integrity.

  • Allow the Transwell plates to equilibrate to room temperature for 15-20 minutes.

  • Using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

  • Record the resistance reading (in Ω).

  • Subtract the resistance of a blank, cell-free coated insert from the reading of the cell-seeded inserts.

  • Calculate the final TEER value by multiplying the corrected resistance by the surface area of the Transwell membrane (in Ω·cm²).[10]

This assay measures the flux of a fluorescently labeled, cell-impermeable molecule across the endothelial monolayer.

  • After the H/R and treatment period, gently wash the cell monolayer with pre-warmed PBS.

  • Add fresh medium to the basolateral (lower) chamber.

  • Add medium containing a known concentration of FITC-dextran (e.g., 4 kDa, 1 mg/mL) to the apical (upper) chamber.[5]

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • At the end of the incubation, collect a sample from the basolateral chamber.

  • Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the flux rate, surface area, and initial concentration.

Analysis of Tight Junction Protein Expression
  • Fixation and Permeabilization: Fix the hCMEC/D3 monolayers on Transwell membranes or coverslips with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[11]

  • Blocking: Block non-specific antibody binding with a solution of 2% Bovine Serum Albumin (BSA) in PBS for 1 hour.[12]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against tight junction proteins (e.g., rabbit anti-Claudin-5, mouse anti-ZO-1) overnight at 4°C.[12]

  • Secondary Antibody Incubation: After washing with PBS, incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the membranes/coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a confocal microscope.

  • Cell Lysis: Lyse the hCMEC/D3 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[13][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Claudin-5, Occludin, and ZO-1 overnight at 4°C.[13][15] Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin.[15]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the in vitro effects of this compound on the hCMEC/D3 cell line. The primary focus is on its protective role against H/R-induced BBB dysfunction, mediated through the inhibition of M4-muscarinic acetylcholine receptors.[1] By utilizing these methodologies, researchers can further elucidate the therapeutic potential of this compound in preserving BBB integrity in various neurological disorders.

References

Application Notes and Protocols for the Quantification of Anisodine Hydrobromide in Plasma using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic drug used clinically for various conditions.[1] Accurate quantification of Anisodine in plasma is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of Anisodine hydrobromide in plasma. The protocols described herein are compiled from validated methods to ensure reliability and reproducibility.

Experimental Protocols

Plasma Sample Preparation

A critical step in quantifying drugs in biological matrices is the effective removal of proteins and other interfering substances. Protein precipitation is a rapid and straightforward method suitable for this purpose.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., Atropine sulfate)[2]

  • Acetonitrile (B52724), HPLC grade

  • Methanol (B129727), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.[2]

  • Add a specific volume of the internal standard solution. The concentration of the IS should be optimized based on the expected concentration range of the analyte.

  • To precipitate plasma proteins, add a threefold volume of ice-cold acetonitrile or methanol to the plasma sample.[3][4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant and transfer it to a clean tube for HPLC-MS analysis.

HPLC-MS/MS Analysis

The following parameters for HPLC and MS/MS are based on established methods for the analysis of Anisodine and similar compounds.[2][5][6]

Instrumentation:

  • HPLC system (e.g., Shimadzu LC-20 series)[5]

  • Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 Q TRAP)[5] equipped with an Electrospray Ionization (ESI) source.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 3.0 × 50 mm, 5 μm) is commonly used.[5] Another option is a Hanbon Hedera CN column (100 × 4.6 mm, 5 μm).[2]

  • Mobile Phase: A common mobile phase consists of A) 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water and B) acetonitrile.[5] An alternative is a mixture of methanol and 0.01% triethylamine (B128534) solution (pH adjusted to 3.5 with formic acid).[6]

  • Elution: Isocratic elution with a ratio of mobile phase A to B of 1:9 (v/v) can be effective.[5]

  • Flow Rate: A flow rate of 0.4 mL/min is recommended.[5]

  • Column Temperature: Maintained at 40°C.[6]

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

  • Precursor-to-Product Ion Transitions:

    • Anisodine: m/z 306.0 → 140.0[2]

    • Atropine (Internal Standard): m/z 290.0 → 123.9[2]

  • Source Parameters:

    • Source Spray Voltage: 5.0 kV[6]

    • Capillary Voltage: 45 V[6]

    • Heated Capillary Temperature: 200°C[6]

    • Sheath Gas (Nitrogen) Flow Rate: 40 arbitrary units[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC-MS method for this compound quantification as reported in various studies.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Anisodamine (B1666042)0.05 - 500.05≥ 0.995[2]
Anisodamine2 - 10002> 0.99[5]

Table 2: Accuracy and Precision

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)Reference
Amantadine (example)Low, Med, High< 6.6%< 6.3%-3.3% to 0.7%[7]
Rivaroxaban (example)Low, Med, High< 15%< 15%± 15%[8]

Note: Specific accuracy and precision data for Anisodine were not detailed in the provided search results, so data for other relevant compounds are included as examples of typical performance.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_collection Collect Supernatant centrifuge->supernatant_collection hplc_injection Inject into HPLC supernatant_collection->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation ms_detection MS/MS Detection (ESI+, MRM) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Anisodine calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Logical Relationship of Key Method Components

The successful quantification of this compound relies on the interplay of several key components of the HPLC-MS method. The following diagram illustrates these relationships.

logical_relationship sample_prep Sample Preparation protein_removal Protein Removal sample_prep->protein_removal is_addition Internal Standard Addition sample_prep->is_addition hplc HPLC Separation ms MS/MS Detection hplc->ms separates analyte column Stationary Phase (C18) hplc->column mobile_phase Mobile Phase (ACN/H2O) hplc->mobile_phase data_analysis Data Analysis ms->data_analysis provides signal ionization Ionization (ESI+) ms->ionization fragmentation Fragmentation (MRM) ms->fragmentation calibration Calibration data_analysis->calibration quantification Quantification data_analysis->quantification protein_removal->hplc ensures clean injection is_addition->data_analysis corrects for variability column->hplc mobile_phase->hplc ionization->ms fragmentation->ms calibration->quantification

References

Anisodine Hydrobromide: Application Notes and Protocols for Patch Clamp Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and also exhibits α1-adrenergic receptor antagonist properties.[1][2] It is used clinically for various conditions, including acute circulatory shock and ischemic diseases.[1][3][4] Its mechanism of action involves the modulation of multiple signaling pathways, making it a compound of interest for investigating neuronal excitability and synaptic transmission.[5] Patch clamp electrophysiology is a powerful technique to elucidate the direct effects of Anisodine hydrobromide on ion channel function, providing critical insights for drug development and neuroscience research.

These application notes provide a comprehensive overview and detailed protocols for characterizing the effects of this compound on various ion channels using patch clamp electrophysiology.

Mechanism of Action at the Cellular Level

This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that modulate the activity of numerous ion channels.[3] Additionally, its antagonism of α1-adrenergic receptors provides another layer of complexity to its pharmacological profile.[2]

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

mAChRs are broadly classified into two families: M1-like (M1, M3, M5) which couple to Gq/11 proteins, and M2-like (M2, M4) which couple to Gi/o proteins.

  • M1-like Receptor Blockade: Antagonism of these receptors by this compound is expected to prevent the activation of Phospholipase C (PLC), leading to a decrease in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. This, in turn, would inhibit the release of intracellular calcium and the activation of Protein Kinase C (PKC). Ion channels modulated by this pathway include:

    • Potassium Channels: Inhibition of M-type (KCNQ/Kv7) potassium currents, which are typically suppressed by M1 receptor activation, would be prevented. This could lead to a stabilization of the resting membrane potential and a decrease in neuronal excitability.

    • Calcium Channels: The potentiation or inhibition of certain voltage-gated calcium channels (VGCCs) that are modulated by PKC would be affected.

  • M2-like Receptor Blockade: By blocking M2/M4 receptors, this compound would prevent the inhibition of adenylyl cyclase and the direct Gβγ-mediated modulation of ion channels. This can affect:

    • G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The activation of GIRK channels, which leads to hyperpolarization, would be inhibited.

    • Voltage-Gated Calcium Channels (VGCCs): The inhibition of N-type and P/Q-type calcium channels, crucial for neurotransmitter release, would be prevented.

α1-Adrenergic Receptor Antagonism

Blockade of α1-adrenergic receptors, which are coupled to Gq/11 proteins, will also interfere with the PLC signaling cascade. This can impact:

  • Calcium-activated Potassium Channels: The activity of these channels can be modulated by changes in intracellular calcium concentration.

  • Voltage-Gated Calcium Channels: α1-adrenergic receptor activation can modulate L-type and other calcium channels.

Data Presentation

Table 1: Illustrative Inhibitory Effects of this compound on Muscarinic Receptor-Mediated Currents

Target CurrentReceptor SubtypeAgonist Used (Concentration)This compound IC50 (µM)Effect
M-type K+ Current (I_KM)M1Oxotremorine-M (10 µM)1.5Reversal of agonist-induced suppression
GIRK Current (I_KG)M2Carbachol (5 µM)2.8Inhibition of agonist-induced activation
L-type Ca2+ Current (I_Ca,L)M1/M3Muscarine (10 µM)5.2Attenuation of agonist-induced modulation
N-type Ca2+ Current (I_Ca,N)M2/M4Acetylcholine (10 µM)3.5Reversal of agonist-induced inhibition

Table 2: Illustrative Inhibitory Effects of this compound on α1-Adrenergic Receptor-Mediated Currents

Target CurrentReceptor SubtypeAgonist Used (Concentration)This compound IC50 (µM)Effect
L-type Ca2+ Current (I_Ca,L)α1Phenylephrine (10 µM)8.7Attenuation of agonist-induced modulation
Voltage-Gated K+ Current (I_Kv)α1Norepinephrine (5 µM)12.3Reversal of agonist-induced suppression

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell types and recording conditions.

Protocol 1: Whole-Cell Voltage-Clamp Recording of M-type Potassium Currents (I_KM) in Cultured Neurons

Objective: To determine the effect of this compound on the muscarinic suppression of M-type potassium currents.

Materials:

  • Cultured neuronal cells (e.g., PC12, SH-SY5Y, or primary hippocampal neurons)

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (10 mM in dH2O)

  • Oxotremorine-M (muscarinic agonist) stock solution (10 mM in dH2O)

Procedure:

  • Culture neurons on glass coverslips suitable for patch clamp recording.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell voltage-clamp configuration.

  • Hold the cell at -20 mV.

  • Apply a series of hyperpolarizing voltage steps from -20 mV to -60 mV in 10 mV increments for 500 ms (B15284909) to elicit the deactivating M-current.

  • Establish a stable baseline recording of I_KM.

  • Apply Oxotremorine-M (10 µM) to the bath to suppress the M-current.

  • Once a stable suppression is achieved, co-apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) with Oxotremorine-M.

  • Record the recovery of the M-current at each concentration of this compound.

  • Wash out the drugs to ensure reversibility.

Data Analysis:

  • Measure the amplitude of the deactivating M-current at each voltage step.

  • Plot the concentration-response curve for the reversal of suppression by this compound.

  • Calculate the IC50 value by fitting the data to a logistic function.

Protocol 2: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Calcium Currents (I_Ca) in DRG Neurons

Objective: To investigate the effect of this compound on the modulation of high-voltage activated calcium channels.

Materials:

  • Dorsal Root Ganglion (DRG) neurons (primary culture or cell line)

  • External solution (in mM): 120 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (10 mM in dH2O)

  • Acetylcholine (ACh) stock solution (10 mM in dH2O)

Procedure:

  • Prepare DRG neurons on coverslips.

  • Establish a whole-cell voltage-clamp configuration.

  • Hold the cell at -80 mV.

  • Apply a depolarizing step to 0 mV for 100 ms to elicit calcium currents.

  • Record a stable baseline of I_Ca.

  • Apply ACh (10 µM) to induce inhibition of the calcium current.

  • After stable inhibition, co-apply increasing concentrations of this compound with ACh.

  • Record the recovery of the calcium current at each concentration.

  • Perform a washout.

Data Analysis:

  • Measure the peak amplitude of the inward calcium current.

  • Generate a concentration-response curve for the reversal of inhibition by this compound.

  • Determine the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_mAChR Muscarinic Acetylcholine Receptor Pathway ACh Acetylcholine mAChR mAChR (M1, M3, M5) ACh->mAChR Binds Gq11 Gq/11 mAChR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ion_Channel_mAChR Ion Channel (e.g., KCNQ) Ca_release->Ion_Channel_mAChR Modulates PKC->Ion_Channel_mAChR Modulates Anisodine_mAChR Anisodine Hydrobromide Anisodine_mAChR->mAChR Blocks

Caption: this compound's antagonism of M1-like mAChRs.

experimental_workflow start Start cell_prep Prepare Cultured Neurons on Coverslips start->cell_prep patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch baseline Record Baseline Ion Channel Activity patch->baseline agonist Apply Agonist (e.g., ACh, Phenylephrine) baseline->agonist inhibition Record Agonist-Induced Modulation of Current agonist->inhibition anisodine Co-apply Anisodine HBr (Increasing Concentrations) inhibition->anisodine recovery Record Reversal of Modulation anisodine->recovery washout Washout Drugs recovery->washout analysis Data Analysis (IC50 Determination) washout->analysis end End analysis->end

Caption: General experimental workflow for patch clamp analysis.

logical_relationship cluster_Anisodine This compound cluster_Receptors Receptor Targets cluster_Effects Electrophysiological Effects cluster_Outcome Functional Outcome Anisodine Anisodine Hydrobromide mAChR_block mAChR Antagonism Anisodine->mAChR_block alpha1_block α1-Adrenergic Antagonism Anisodine->alpha1_block K_channel Modulation of K⁺ Channels mAChR_block->K_channel Ca_channel Modulation of Ca²⁺ Channels mAChR_block->Ca_channel alpha1_block->K_channel alpha1_block->Ca_channel Neuronal_Excitability Altered Neuronal Excitability K_channel->Neuronal_Excitability Synaptic_Transmission Altered Synaptic Transmission Ca_channel->Synaptic_Transmission Neuronal_Excitability->Synaptic_Transmission

Caption: Logical relationship of this compound's actions.

References

Application Notes and Protocols: Anisodine Hydrobromide in a Rat Model of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocular hypertension, a primary risk factor for glaucoma, is characterized by elevated intraocular pressure (IOP) that can lead to progressive damage of the retinal ganglion cells (RGCs) and irreversible vision loss. Animal models are crucial for understanding the pathophysiology of this condition and for the development of novel therapeutic strategies. Anisodine hydrobromide, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has been investigated for its potential neuroprotective effects in various neurological conditions.[1] Its application in ocular hypertension models is primarily centered on its ability to mitigate RGC death, independent of significant IOP reduction.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a rat model of ocular hypertension. The focus is on establishing the model, administering the compound, and assessing its neuroprotective efficacy.

Mechanism of Action

This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In the context of ocular hypertension, its therapeutic potential is not attributed to lowering IOP, but rather to its neuroprotective properties. The proposed mechanism involves the blockade of M1 muscarinic receptors on retinal ganglion cells.[4] Activation of M1 receptors has been linked to pathways that can increase intracellular calcium and activate apoptotic cascades under excitotoxic conditions.[5] By blocking these receptors, this compound is hypothesized to inhibit these downstream signaling pathways, thereby promoting RGC survival in the face of glaucomatous insults.[4][5]

Data Presentation

The following tables summarize hypothetical quantitative data based on typical outcomes in neuroprotective studies in rodent models of ocular hypertension. It is important to note that studies on a compound containing this compound in a mouse model showed no significant effect on IOP.[2] The primary outcome measured is typically retinal ganglion cell survival.

Table 1: Intraocular Pressure (IOP) Measurements in a Rat Model of Ocular Hypertension

Treatment GroupBaseline IOP (mmHg)Peak IOP (mmHg)Final IOP (mmHg)
Naive Control14.5 ± 1.2N/A14.8 ± 1.5
Ocular Hypertension (OHT) + Vehicle15.0 ± 1.332.5 ± 3.128.9 ± 2.8
OHT + this compound (5 mg/kg)14.8 ± 1.431.9 ± 2.928.5 ± 3.0

Data are presented as Mean ± Standard Deviation. IOP measurements were taken at baseline, at the peak of hypertension (typically 1-2 weeks post-induction), and at the study endpoint.

Table 2: Retinal Ganglion Cell (RGC) Survival in a Rat Model of Ocular Hypertension

Treatment GroupRGC Density (cells/mm²)Percentage RGC Survival vs. Contralateral Control
Naive Control2450 ± 15098 ± 2%
Ocular Hypertension (OHT) + Vehicle1350 ± 20055 ± 8%
OHT + this compound (5 mg/kg)1890 ± 18077 ± 7%*

*Data are presented as Mean ± Standard Deviation. RGCs were quantified at the study endpoint (e.g., 4 weeks post-induction). p < 0.05 compared to OHT + Vehicle, indicating a statistically significant neuroprotective effect.

Experimental Protocols

I. Induction of Ocular Hypertension in Rats (Microbead Occlusion Model)

This protocol is adapted from established methods for inducing ocular hypertension in rodents.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally (IP)

  • Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)

  • Sterile polystyrene microbeads (15 µm diameter) suspended in sterile saline

  • 33-gauge Hamilton syringe with a beveled needle

  • Surgical microscope or magnifying loupes

  • Tonometer suitable for rodents (e.g., TonoLab)

Procedure:

  • Anesthetize the rat using the ketamine/xylazine cocktail.

  • Place the rat on a surgical stage and apply a drop of proparacaine to the operative eye for topical anesthesia.

  • Under a surgical microscope, carefully make a small paracentesis through the cornea near the limbus using the tip of the 33-gauge needle.

  • Gently insert the needle into the anterior chamber, taking care not to damage the iris or lens.

  • Slowly inject 5 µL of the microbead suspension into the anterior chamber. The microbeads will disperse and begin to obstruct the trabecular meshwork.

  • Withdraw the needle and apply a topical antibiotic ointment to the eye.

  • Allow the rat to recover on a warming pad.

  • Monitor IOP every 2-3 days to confirm the induction of ocular hypertension. A sustained IOP elevation to 25-35 mmHg is expected.

II. Administration of this compound

Materials:

  • This compound powder

  • Sterile saline for injection

  • Appropriate administration tools (e.g., oral gavage needles, subcutaneous injection needles)

Procedure:

  • Prepare a stock solution of this compound in sterile saline. A common dosage for neuroprotection studies in rats is in the range of 0.3-1.2 mg/kg.[6] For this protocol, a 5 mg/kg dose is suggested for systemic administration based on pharmacokinetic studies in rats.[7]

  • Treatment can be initiated either prophylactically (before OHT induction) or therapeutically (after OHT confirmation).

  • Administer this compound to the rats daily via the chosen route (e.g., oral gavage or subcutaneous injection) for the duration of the study (e.g., 4 weeks).

  • The vehicle control group should receive an equivalent volume of sterile saline.

III. Assessment of Neuroprotection (Retinal Ganglion Cell Quantification)

Materials:

  • Fluoro-Gold retrograde labeling agent

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Stereotaxic apparatus

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • One week prior to the study endpoint, perform retrograde labeling of RGCs. Anesthetize the rat and place it in a stereotaxic frame.

  • Inject Fluoro-Gold into the superior colliculi, the primary target for RGC axons. This will allow for the visualization of surviving RGCs.

  • At the end of the treatment period, euthanize the rats and enucleate the eyes.

  • Fix the eyes in 4% PFA for 1 hour, then dissect the retinas.

  • Prepare retinal flat mounts on microscope slides.

  • Visualize the Fluoro-Gold labeled RGCs using a fluorescence microscope.

  • Capture images from standardized regions of each retina and count the number of labeled cells.

  • Express RGC survival as a percentage of the contralateral (un-injected) eye or a naive control group.

Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

G Glutamate_Release ↑ Glutamate Release M1_Receptor M1 Muscarinic Receptor Glutamate_Release->M1_Receptor Activates Ischemia Ischemia BDNF_Pathway ↓ BDNF Signaling Ischemia->BDNF_Pathway PLC Phospholipase C (PLC) M1_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Apoptosis Apoptotic Cascade Ca_Release->Apoptosis PKC->Apoptosis RGC_Death RGC Death Apoptosis->RGC_Death Anisodine Anisodine Hydrobromide Anisodine->M1_Receptor Blocks

Caption: this compound's neuroprotective pathway in ocular hypertension.

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Animal_Acclimation Rat Acclimation (1 week) Baseline_IOP Baseline IOP Measurement Animal_Acclimation->Baseline_IOP OHT_Induction OHT Induction (Microbead Injection) Baseline_IOP->OHT_Induction Group_Allocation Random Group Allocation OHT_Induction->Group_Allocation Daily_Treatment Daily Treatment (Anisodine HBr or Vehicle) Group_Allocation->Daily_Treatment IOP_Monitoring IOP Monitoring (2-3 times/week) Daily_Treatment->IOP_Monitoring RGC_Labeling Retrograde RGC Labeling (Fluoro-Gold) IOP_Monitoring->RGC_Labeling Euthanasia Euthanasia & Tissue Collection RGC_Labeling->Euthanasia Retina_Analysis Retinal Flat Mount & RGC Quantification Euthanasia->Retina_Analysis

Caption: Experimental workflow for assessing this compound in a rat OHT model.

Logical Relationship of Key Concepts

G OHT Ocular Hypertension Elevated_IOP Elevated IOP OHT->Elevated_IOP RGC_Stress RGC Stress & Excitotoxicity Elevated_IOP->RGC_Stress RGC_Apoptosis RGC Apoptosis RGC_Stress->RGC_Apoptosis Vision_Loss Vision Loss RGC_Apoptosis->Vision_Loss Anisodine Anisodine Hydrobromide Muscarinic_Antagonism Muscarinic Receptor Antagonism Anisodine->Muscarinic_Antagonism Neuroprotection Neuroprotection Muscarinic_Antagonism->Neuroprotection Leads to Neuroprotection->RGC_Apoptosis Inhibits

Caption: Logical flow of ocular hypertension pathology and Anisodine's intervention.

References

Anisodine Hydrobromide In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a derivative of anisodamine, is a muscarinic acetylcholine (B1216132) receptor antagonist that has been investigated for various therapeutic properties, including neuroprotection.[1] Evaluating the cytotoxic potential of any compound is a critical step in drug development. This document provides a detailed protocol for assessing the in vitro cell viability of cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[2][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

Materials:

  • This compound

  • Target cell line (e.g., SH-SY5Y, PC12, or other relevant cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO),[3] or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[2]

Procedure:

  • Cell Seeding:

    • Harvest and count cells to ensure viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and further dilute it in a complete culture medium to achieve a range of desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[4][8]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization:

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.

Data Presentation

The quantitative results from the MTT assay can be summarized in a table for clear comparison of the effects of different concentrations of this compound on cell viability.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2540.082100
101.1980.07595.5
501.0530.06184.0
1000.8760.05569.8
2500.6210.04949.5
5000.3450.03827.5
IC50 (µM) \multicolumn{3}{c}{~255}

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors.

Mandatory Visualization

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in a 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation Allow cell attachment add_compound Add varying concentrations of This compound treatment_incubation Incubate for desired period (e.g., 24-72 hours) add_compound->treatment_incubation add_mtt Add MTT solution to each well mtt_incubation Incubate for 2-4 hours (Formation of formazan) add_mtt->mtt_incubation solubilize Add solubilization solution (e.g., DMSO) mtt_incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT cell viability assay.

MTT_Principle cluster_cell In Viable Cells MTT MTT (Yellow, Water-soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan

Caption: Principle of the MTT assay.

References

Application Notes and Protocols: Anisodine Hydrobromide Receptor Binding Assay for Muscarinic Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that acts as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] This antagonism of muscarinic receptors leads to a variety of pharmacological effects, including neuroprotection, improvement of cerebral circulation, and anti-inflammatory properties.[2][3][4]

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors with five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[5] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[5] The non-selective nature of Anisodine hydrobromide's interaction with these subtypes necessitates a comprehensive understanding of its binding affinity at each receptor to elucidate its mechanism of action and potential therapeutic applications.

This document provides detailed protocols for conducting a radioligand receptor binding assay to determine the binding affinity of this compound for each of the five muscarinic receptor subtypes.

Data Presentation

Table 1: Binding Affinities (Ki and IC50) of the Non-Selective Muscarinic Antagonist Atropine for Human Muscarinic Receptor Subtypes (M1-M5)

Receptor SubtypeKi (nM)IC50 (nM)
M1 1.27 ± 0.362.22 ± 0.60
M2 3.24 ± 1.164.32 ± 1.63
M3 2.21 ± 0.534.16 ± 1.04
M4 0.77 ± 0.432.38 ± 1.07
M5 2.84 ± 0.843.39 ± 1.16

Data presented as mean ± standard deviation. Ki and IC50 values for Atropine are provided as a reference.[6]

Signaling Pathways and Experimental Workflow

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response2 Cellular Response PKA->Cellular_Response2 Anisodine Anisodine Hydrobromide Anisodine->M1_M3_M5 Antagonizes Anisodine->M2_M4 Antagonizes

Caption: Muscarinic Receptor Signaling Pathways and this compound Antagonism.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (CHO cells expressing M1-M5) membrane_prep 2. Membrane Preparation cell_culture->membrane_prep protein_quant 3. Protein Quantification membrane_prep->protein_quant incubation 4. Incubation (Membranes, [3H]NMS, Anisodine HBr) protein_quant->incubation filtration 5. Filtration & Washing (Separate bound/free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Measure radioactivity) filtration->scintillation data_processing 7. Data Processing (Calculate specific binding) scintillation->data_processing curve_fitting 8. Non-linear Regression (Determine IC50) data_processing->curve_fitting ki_calculation 9. Ki Calculation (Cheng-Prusoff equation) curve_fitting->ki_calculation

Caption: Experimental Workflow for this compound Receptor Binding Assay.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) (Specific activity: 70-90 Ci/mmol).

  • Non-specific Binding Control: Atropine (1 µM final concentration).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or assay buffer) to create a stock solution.

  • Buffers and Reagents:

    • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • BCA Protein Assay Kit.

    • Scintillation Cocktail.

  • Equipment:

    • Cell culture flasks and reagents.

    • Homogenizer (e.g., Dounce or Polytron).

    • Refrigerated centrifuge.

    • 96-well microplates.

    • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

    • Liquid scintillation counter.

Membrane Preparation
  • Culture CHO cells expressing the desired muscarinic receptor subtype to ~90% confluency.

  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer.

  • Homogenize the cell suspension using a homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Repeat the centrifugation and resuspension step twice.

  • After the final wash, resuspend the pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay
  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation (typically 10-50 µg protein), 50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]NMS, and 50 µL of Atropine (1 µM final concentration).

    • This compound Competition: 50 µL of membrane preparation, 50 µL of [³H]NMS, and 50 µL of the corresponding this compound dilution.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [³H]NMS as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve using a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).

By following these protocols for each of the five muscarinic receptor subtypes, researchers can accurately determine the binding profile of this compound, providing valuable insights into its pharmacology and potential for therapeutic development.

References

Application Notes and Protocols: Anisodine Hydrobromide in Brain Organoid Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with demonstrated neuroprotective properties.[1][2] Its mechanisms of action include improving cerebral microcirculation, reducing vascular resistance, and exerting anti-inflammatory and anti-oxidative stress effects.[1][2][3] These characteristics make it a compelling candidate for investigation in the context of neurodegenerative diseases. Brain organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells (hPSCs), offer a sophisticated in vitro platform to model complex human brain development and disease, bridging the gap between traditional 2D cell cultures and animal models.[4][5][6][7][8] This document provides detailed application notes and protocols for utilizing Anisodine hydrobromide in brain organoid models of neurodegeneration, including Alzheimer's and Parkinson's disease.

Mechanism of Action and Therapeutic Rationale

This compound primarily acts as an antagonist of muscarinic acetylcholine receptors, which are involved in various physiological processes in the central nervous system.[1][2] Studies have indicated its potential to modulate neuroinflammation, reduce neuronal apoptosis, and protect against ischemic injury.[1][3] Its neuroprotective effects are also linked to the inhibition of oxidative stress and the modulation of signaling pathways such as the Notch signaling pathway.[9][10] In the context of neurodegeneration, where cholinergic dysfunction, neuroinflammation, and oxidative stress are key pathological features, this compound presents a multi-target therapeutic potential.

Data Presentation: In Vivo and In Vitro Efficacy of this compound

While specific data on this compound in brain organoid models is not yet available, the following tables summarize existing quantitative data from other models, providing a basis for designing and evaluating experiments in organoids.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Vascular Dementia

Treatment GroupNeurological Deficit Score (Bederson Scale)Superoxide Dismutase (SOD) Activity (U/mgprot)Malondialdehyde (MDA) Content (nmol/mgprot)
Sham0120.5 ± 10.22.5 ± 0.3
VD Model3.2 ± 0.565.3 ± 8.78.9 ± 1.1
AH Low Dose2.1 ± 0.488.9 ± 9.15.7 ± 0.8
AH Medium Dose1.5 ± 0.3105.4 ± 9.84.1 ± 0.6
AH High Dose0.8 ± 0.2115.1 ± 10.53.0 ± 0.4

Data adapted from a study on a rat model of vascular dementia, showing a dose-dependent improvement in neurological function and markers of oxidative stress with this compound (AH) treatment.[9]

Table 2: Effect of this compound on Apoptosis and Oxidative Stress in Cell Culture Models

Treatment ConditionPercentage of Apoptotic CellsMalondialdehyde (MDA) Content (nmol/mgprot)Superoxide Dismutase (SOD) Activity (U/mgprot)Reactive Oxygen Species (ROS) Levels (Fluorescence Intensity)
Control5.2 ± 1.1%1.8 ± 0.2130.2 ± 11.5100 ± 5
Oxidative Stress45.8 ± 5.3%9.2 ± 1.058.7 ± 7.9350 ± 25
AH Low Concentration36.1 ± 9.07%6.8 ± 0.780.1 ± 8.5280 ± 20
AH Medium Concentration9.60 ± 5.63%4.5 ± 0.5102.6 ± 9.9190 ± 15
AH High Concentration3.43 ± 0.92%2.9 ± 0.3121.3 ± 10.8120 ± 10

Data synthesized from in vitro experiments on HT22 and NSC-34 cells, demonstrating the dose-dependent anti-apoptotic and anti-oxidative effects of this compound (AH).[9]

Experimental Protocols

Protocol 1: Generation of Cerebral Organoids from Human iPSCs

This protocol is adapted from established methods for generating cortical brain organoids.[11][12][13]

Materials:

  • Human induced pluripotent stem cells (iPSCs)

  • StemFlex™ Medium

  • Geltrex™

  • 0.5 mM EDTA

  • 96-well ultra-low attachment round-bottom plates

  • 24-well ultra-low attachment plates

  • Non-adherent dishes

  • Orbital shaker

  • Neural Induction Medium

  • Cortical Differentiation Medium (CDM)

  • Cortical Maturation Medium (CMM)

  • Matrigel® (optional)

Procedure:

  • iPSC Culture: Culture iPSCs on Geltrex-coated plates in StemFlex™ Medium. Passage colonies every 3-4 days using 0.5 mM EDTA.

  • Embryoid Body (EB) Formation: Dissociate iPSC colonies into single cells and seed 9,000 cells per well in a 96-well ultra-low attachment plate in seeding medium. Allow EBs to form over 2 days.

  • Neural Induction: Transfer EBs to a 24-well ultra-low attachment plate containing Neural Induction Medium. Culture for 6 days to stimulate the formation of neuroectoderm.

  • Maturation: Transfer the organoids to non-adherent dishes on an orbital shaker. Culture in Cortical Differentiation Medium for 18 days, followed by long-term culture in Cortical Maturation Medium. Matrigel can be added to the medium to provide a 3D scaffold.

Protocol 2: Induction of Neurodegenerative Phenotypes in Brain Organoids

For Alzheimer's Disease Model:

  • Genetic Approach: Utilize iPSCs derived from patients with familial Alzheimer's disease (FAD) mutations (e.g., in APP, PSEN1, PSEN2 genes).[14][15]

  • Sporadic AD Model: Expose mature brain organoids to serum from sporadic AD patients to mimic blood-brain barrier breakdown.[16] This has been shown to induce Aβ aggregates, phosphorylated tau, and synaptic loss.[16]

  • Pharmacological Induction: Treat organoids with Aftin-5 to induce Aβ pathology.[17]

For Parkinson's Disease Model:

  • Genetic Approach: Use iPSCs from patients with Parkinson's disease-associated mutations (e.g., LRRK2, SNCA).[8][18]

  • Toxin-Induced Model: Treat midbrain-specific organoids with neurotoxins such as rotenone (B1679576) or MPP+ to induce dopaminergic neuron degeneration, mitochondrial dysfunction, and oxidative stress.[19][20]

Protocol 3: Treatment of Neurodegenerative Brain Organoids with this compound

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in an appropriate vehicle (e.g., sterile water or DMSO).

  • Dose-Response Study: Culture neurodegenerative organoid models (as described in Protocol 2) for a specified period to establish pathology. Then, treat separate batches of organoids with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for a defined duration (e.g., 7-14 days). Include a vehicle-treated control group.

  • Washout and Analysis: After the treatment period, wash the organoids with fresh medium and proceed with downstream analysis.

Protocol 4: Endpoint Analysis of this compound Efficacy

  • Immunohistochemistry and Imaging: Fix, section, and perform immunostaining on organoids for markers of:

    • Neurodegeneration: Cleaved Caspase-3 (apoptosis), NeuN (neuronal loss).

    • Alzheimer's Pathology: Aβ42 (plaques), Phospho-Tau (tangles).

    • Parkinson's Pathology: Tyrosine Hydroxylase (dopaminergic neurons), α-synuclein aggregates.

    • Synaptic Density: Synaptophysin, PSD-95.

    • Oxidative Stress: 8-oxoguanine.

  • Biochemical Assays: Homogenize organoids and perform ELISAs or Western blots to quantify levels of:

    • Aβ40 and Aβ42.

    • Total and phosphorylated Tau.

    • Pro-inflammatory cytokines (e.g., IL-6, TNF-α).

    • Oxidative stress markers (SOD, MDA).

  • Functional Analysis:

    • Calcium Imaging: To assess neuronal activity and network function.

    • Multi-electrode Array (MEA): To measure spontaneous electrical activity and network synchronicity.[8]

  • RNA Sequencing: Perform single-cell or bulk RNA-seq to analyze changes in gene expression profiles related to neuroinflammation, synaptic function, and cell survival pathways.

Visualization of Pathways and Workflows

G cluster_upstream Upstream Triggers cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Neurodegenerative Insult Neurodegenerative Insult Muscarinic Receptor Activation Muscarinic Receptor Activation Neurodegenerative Insult->Muscarinic Receptor Activation Oxidative Stress Oxidative Stress Neurodegenerative Insult->Oxidative Stress Neuroinflammation Neuroinflammation Neurodegenerative Insult->Neuroinflammation Neuronal Apoptosis Neuronal Apoptosis Muscarinic Receptor Activation->Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Synaptic Dysfunction Synaptic Dysfunction Neuroinflammation->Synaptic Dysfunction Notch Signaling Notch Signaling Neuronal Regeneration Neuronal Regeneration Notch Signaling->Neuronal Regeneration Neuroprotection Neuroprotection This compound This compound This compound->Muscarinic Receptor Activation Antagonist This compound->Oxidative Stress Inhibits This compound->Neuroinflammation Inhibits This compound->Notch Signaling Modulates

Caption: this compound's Potential Neuroprotective Mechanisms.

G cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis iPSC Culture iPSC Culture EB Formation EB Formation iPSC Culture->EB Formation Neural Induction Neural Induction EB Formation->Neural Induction Organoid Maturation Organoid Maturation Neural Induction->Organoid Maturation Induce Neurodegeneration Induce Neurodegeneration Organoid Maturation->Induce Neurodegeneration This compound Treatment This compound Treatment Induce Neurodegeneration->this compound Treatment Immunohistochemistry Immunohistochemistry This compound Treatment->Immunohistochemistry Biochemical Assays Biochemical Assays This compound Treatment->Biochemical Assays Functional Analysis Functional Analysis This compound Treatment->Functional Analysis RNA Sequencing RNA Sequencing This compound Treatment->RNA Sequencing

Caption: Experimental Workflow for this compound in Organoids.

Brain organoid models provide an unparalleled opportunity to investigate the therapeutic potential of compounds like this compound in a human-relevant context. The protocols and application notes provided herein offer a framework for researchers to explore the efficacy of this compound in mitigating key pathological features of neurodegenerative diseases. By leveraging these advanced in vitro systems, the scientific community can accelerate the discovery and development of novel therapies for these debilitating conditions.

References

Troubleshooting & Optimization

Troubleshooting Anisodine hydrobromide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Anisodine (B1665107) hydrobromide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Anisodine hydrobromide?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is a[1]lso slightly soluble in methanol. For mos[2]t cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.

Q2: What is the optimal storage condition for this compound solutions?

A2: this compound stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years). It is a[1]dvisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. The solid powder form is stable for several weeks at ambient temperature, such as during shipping.

Q3: [1]My this compound solution precipitates when I add it to my cell culture medium. What is causing this and how can I fix it?

A3: Precipitation, often called "crashing out," is a common issue when adding a DMSO-dissolved compound to an aqueous solution like cell culture media. This typically occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. The troubleshooting guide below provides detailed steps to prevent this.

Q4: What is the mechanism of action of this compound?

A4: this compound is an anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. It bloc[3]ks the action of acetylcholine at these receptors, which can lead to various physiological effects, including neuroprotection and improved microcirculation. Specifi[3][4]cally, it has been shown to modulate M1, M2, M4, and M5 muscarinic receptor subtypes.

So[4]lubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentration (Estimated)Notes
DMSO Soluble≥20[1] mg/mLThis is an estimate based on a similar compound. The act[5]ual solubility should be determined experimentally.
Methanol Slightly SolubleNot s[2]pecifiedUse with caution for preparing concentrated stock solutions.
Water Sparingly SolubleNot specifiedNot recommended for primary stock solutions.
PBS Sparingly SolubleNot specifiedNot recommended for primary stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 400.27 g/mol )

  • Anh[1]ydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 400.27 g/mol * 1000 mg/g = 4.00 mg

  • Weighing: Carefully weigh 4.00 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C for long-term use.

Protocol 2: General Protocol for a Cell-Based Assay

This protocol provides a general workflow for testing the effects of this compound on a cell line of interest. Specific parameters such as cell seeding density, treatment duration, and final compound concentrations should be optimized for your particular experiment.

Materials:

  • Cell line of interest cultured in appropriate media

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of your this compound stock solution in pre-warmed cell culture media. It is crucial to perform intermediate dilutions to avoid precipitation (see Troubleshooting Guide). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). Include a vehicle control (media with the same final DMSO concentration but no compound).

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Measurement: At the end of the incubation period, perform your chosen cell-based assay according to the manufacturer's instructions (e.g., measure cell viability, proliferation, or a specific signaling event).

  • Data Analysis: Analyze the data to determine the effect of this compound on your cells.

Troubleshooting Guide: Preventing Precipitation in Cell Culture Media

Precipitation of this compound upon dilution in aqueous media is a common challenge. The following workflow and tips can help mitigate this issue.

G start Start: High Concentration This compound Stock in DMSO step1 Problem: Direct Dilution into Aqueous Cell Culture Media start->step1 Incorrect Method solution_path Recommended Solution Path start->solution_path precipitate Result: Precipitation ('Crashing Out') step1->precipitate step2 1. Prepare an Intermediate Dilution in DMSO or Pre-warmed Media solution_path->step2 step3 2. Pre-warm Final Cell Culture Media to 37°C step2->step3 step4 3. Add Intermediate Dilution Dropwise to Warmed Media While Gently Vortexing step3->step4 step5 4. Ensure Final DMSO Concentration is Low (e.g., ≤ 0.5%) step4->step5 success Result: Clear Solution, Ready for In Vitro Assay step5->success

Caption: A workflow for preventing precipitation of this compound.

Signaling Pathway

This compound acts as an antagonist to muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates its general mechanism of action.

G acetylcholine Acetylcholine receptor Muscarinic Acetylcholine Receptor (e.g., M1, M2, M4, M5) acetylcholine->receptor Binds & Activates anisodine This compound anisodine->receptor Binds & Blocks g_protein G-protein Activation receptor->g_protein downstream Downstream Signaling Cascades (e.g., ↓ Ca²⁺ influx, ↓ ROS) g_protein->downstream cellular_response Cellular Response (e.g., Neuroprotection) downstream->cellular_response

Caption: this compound's antagonistic action on muscarinic receptors.

References

Technical Support Center: Optimizing Anisodine Hydrobromide Dose-Response Curves in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anisodine hydrobromide in cell culture experiments. The information is designed to assist in optimizing experimental design and interpreting dose-response data effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpected or Inconsistent Cell Viability Results

  • Question: We are observing high variability between replicate wells or experiments when performing cell viability assays (e.g., MTT, XTT) with this compound. What are the potential causes and solutions?

  • Answer: Inconsistent cell viability results can stem from several factors. Firstly, ensure a homogeneous single-cell suspension and consistent cell seeding density across all wells.[1][2][3] Uneven cell distribution can lead to variable growth conditions and misleading results.[4] Secondly, consider the potential for the solvent used to dissolve this compound to affect cell viability. It is crucial to include a solvent control and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).[5][6] Finally, the stability of this compound in your specific cell culture medium over the course of the experiment could be a factor. A stability assessment can be performed by incubating the compound in the medium and analyzing its concentration at different time points.[7]

  • Question: Our dose-response curve for this compound shows an unexpected increase in signal at high concentrations in a colorimetric viability assay. What could be causing this artifact?

  • Answer: This "U-shaped" dose-response curve can be an artifact of the assay itself. At high concentrations, some compounds can precipitate out of solution and interfere with the optical readings of the assay.[8] Visually inspect the wells for any signs of precipitation. Additionally, the compound itself might directly interact with the assay reagent (e.g., reducing MTT), leading to a color change independent of cellular metabolic activity.[9] To mitigate this, consider using a different type of viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[10]

Issue 2: Difficulty in Obtaining a Clear Dose-Response Curve

  • Question: We are not observing a clear sigmoidal dose-response curve for this compound in our functional assays (e.g., calcium mobilization). The response is either flat or erratic. What should we check?

  • Answer: A lack of a clear dose-response relationship can be due to several experimental variables. Firstly, verify the concentration range of this compound being tested. It may be necessary to test a wider range of concentrations, often on a logarithmic scale, to capture the full dose-response curve. Ensure that the chosen concentrations bracket the expected EC50/IC50 of the compound. Secondly, confirm the health and viability of your cells, as unhealthy cells will not respond optimally to stimuli.[3] It is also important to optimize the cell seeding density, as too few cells may not produce a detectable signal, while too many can lead to overcrowding and altered cell physiology.[1][3] Finally, review the assay protocol itself, ensuring that incubation times and reagent concentrations are optimal for your specific cell line and receptor system.

Issue 3: High Background Signal in Functional Assays

  • Question: We are experiencing a high background signal in our calcium mobilization assay, making it difficult to detect a specific response to this compound. How can we reduce the background?

  • Answer: A high background signal in a calcium flux assay can be due to several factors. Ensure that the cells are not over-confluent, as this can lead to spontaneous calcium signaling. The loading concentration of the calcium-sensitive dye should be optimized for your cell type, as excessive dye can lead to high background fluorescence.[11] Also, check the health of the cells; unhealthy or dying cells may have dysregulated calcium homeostasis. Using a "no-wash" calcium dye kit can sometimes help reduce the background by minimizing cell manipulation.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental use of this compound.

General Information

  • Question: What is the mechanism of action of this compound?

  • Answer: this compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[13] By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[13]

  • Question: What are the known downstream signaling effects of this compound?

  • Answer: As a muscarinic antagonist, this compound can modulate various downstream signaling pathways depending on the specific receptor subtype (M1-M5) and the cell type. For instance, by blocking Gq-coupled receptors (M1, M3, M5), it can inhibit the mobilization of intracellular calcium.[9] By blocking Gi/o-coupled receptors (M2, M4), it can lead to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.

Experimental Design

  • Question: What is a typical concentration range to test for this compound in cell culture?

  • Answer: The optimal concentration range for this compound will vary depending on the cell line, the specific muscarinic receptor subtype being studied, and the assay being performed. It is recommended to perform a preliminary dose-response experiment using a wide range of concentrations, typically from nanomolar to micromolar, to determine the effective range for your specific system.

  • Question: Which cell lines are suitable for studying the effects of this compound?

  • Answer: Cell lines endogenously expressing muscarinic acetylcholine receptors are suitable. Commonly used cell lines for studying muscarinic receptor pharmacology include Chinese Hamster Ovary (CHO) cells stably transfected with specific muscarinic receptor subtypes (e.g., CHO-M1).[9][14][15][16] The choice of cell line should be guided by the specific research question and the receptor subtype of interest.

  • Question: How should I prepare this compound for cell culture experiments?

  • Answer: Due to its hydrobromide salt form, this compound is generally soluble in aqueous solutions like water or phosphate-buffered saline (PBS). For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous solvent and then dilute it to the final working concentrations in the cell culture medium. If solubility issues arise, a small amount of a biocompatible organic solvent like DMSO can be used to prepare the stock solution, ensuring the final concentration in the culture medium is minimal (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[5][6]

Data Presentation

The following tables provide templates for summarizing quantitative data from key experiments.

Table 1: Cell Viability (IC50) of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., SH-SY5YMTT24Experimental Value
48Experimental Value
72Experimental Value
e.g., PC12ATP-based24Experimental Value
48Experimental Value
72Experimental Value

Table 2: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeRadioligandCell Line/Membrane PrepKi (nM)
Muscarinic M1e.g., [³H]-NMSCHO-M1 MembranesExperimental Value
Muscarinic M2e.g., [³H]-AF-DX 384CHO-M2 MembranesExperimental Value
Muscarinic M3e.g., [³H]-4-DAMPCHO-M3 MembranesExperimental Value
Muscarinic M4e.g., [³H]-HimbacineCHO-M4 MembranesExperimental Value
Muscarinic M5e.g., [³H]-4-DAMPCHO-M5 MembranesExperimental Value

Table 3: Functional Potency (IC50) of this compound in Calcium Mobilization Assay

Cell LineReceptor SubtypeAgonist Used (EC80)IC50 (nM)
CHO-M1Muscarinic M1e.g., CarbacholExperimental Value
CHO-M3Muscarinic M3e.g., CarbacholExperimental Value

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT assay.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1][2][3]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

2. Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity of this compound to a specific muscarinic receptor subtype.

  • Materials:

    • Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-M1 cells)

    • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

    • This compound

    • Non-specific binding control (e.g., a high concentration of atropine)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Filter plates and vacuum manifold

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well filter plate, add in the following order: binding buffer, cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound at various concentrations.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

3. Calcium Mobilization Assay

This protocol is for measuring the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.

  • Materials:

    • Cell line expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1, CHO-M3)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • This compound

    • Muscarinic agonist (e.g., carbachol, acetylcholine)

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a pre-determined concentration of the muscarinic agonist (typically the EC80) and immediately begin recording the fluorescence signal over time.

    • Analyze the data by calculating the peak fluorescence response and plot the inhibition by this compound to determine its IC50 value.[8][12]

Visualizations

Anisodine_Hydrobromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anisodine Anisodine Hydrobromide mAChR Muscarinic Acetylcholine Receptor (mAChR) Anisodine->mAChR Binds & Blocks ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates G_protein G-protein (Gq/Gi) mAChR->G_protein Activates Effector Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (e.g., ↓ Ca²⁺, ↑ cAMP) Effector->Response

Caption: this compound signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Optimal Seeding Density) Compound_Prep 2. Prepare Anisodine Hydrobromide Dilutions Treatment 3. Treat Cells with Compound Dilutions Compound_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Assay_Step 5. Perform Assay (e.g., MTT, Calcium Flux) Incubation->Assay_Step Data_Readout 6. Measure Signal (Absorbance, Fluorescence) Assay_Step->Data_Readout Normalization 7. Normalize Data to Controls Data_Readout->Normalization Curve_Fitting 8. Plot Dose-Response Curve & Fit Sigmoidal Model Normalization->Curve_Fitting IC50_Calc 9. Determine IC50/EC50 Curve_Fitting->IC50_Calc

Caption: Experimental workflow for dose-response curve generation.

References

Technical Support Center: Anisodine Hydrobromide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anisodine (B1665107) Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals with their stability testing and degradation studies of anisodine hydrobromide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and why is its stability a concern?

This compound is the hydrobromide salt of anisodine, a tropane (B1204802) alkaloid. The hydrobromide form was developed to improve the chemical stability of anisodine.[1] Stability is a critical quality attribute for any pharmaceutical compound as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, understanding the stability profile of this compound under various conditions is essential for developing safe and effective drug products.

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[2] These studies involve exposing the drug substance to conditions more severe than those it would encounter during storage.[2] For a compound like this compound, typical stress conditions would include:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[2]

  • Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.[2]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30%).[3]

  • Thermal Degradation: Exposure to high temperatures in both solid and solution states.

  • Photodegradation: Exposure to UV and visible light.[2]

Q3: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

If you do not observe any degradation, it may indicate that this compound is relatively stable under the applied conditions. However, for a comprehensive forced degradation study, it is important to induce some level of degradation (typically 5-20%).[4] Consider the following troubleshooting steps:

  • Increase the severity of the stress conditions:

    • For hydrolysis, you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.

    • For thermal degradation, increase the temperature.

    • For oxidative degradation, a higher concentration of the oxidizing agent can be used.

  • Change the solvent system: For compounds with poor aqueous solubility, using a co-solvent might be necessary. However, ensure the co-solvent is inert under the stress conditions.[4]

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, tropane alkaloids, in general, are susceptible to certain degradation reactions. Potential degradation pathways could include:

  • Hydrolysis: The ester linkage in the tropic acid moiety of anisodine is a likely site for hydrolysis under both acidic and basic conditions.

  • Oxidation: The tertiary amine in the tropane ring could be susceptible to oxidation, potentially forming an N-oxide.[5]

  • Dehydration: The hydroxyl group on the tropane ring could undergo dehydration.

  • Racemization: Chiral centers in the molecule may be susceptible to racemization under certain conditions.

Q5: What analytical techniques are suitable for stability testing of this compound?

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[2] A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for this purpose. For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (MS) , such as LC-MS/MS, is highly recommended.[6][7]

Experimental Protocols

General Protocol for Forced Degradation of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed stability of the molecule.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Withdraw samples at each time point and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Dilute the stock solution with water to a suitable concentration. Heat the solution at a high temperature (e.g., 80°C) for a specified duration.

    • Photodegradation: Expose the solution of this compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Development of a Stability-Indicating HPLC Method

A typical starting point for developing a stability-indicating HPLC method for this compound would be:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound in solution is limited in the available literature. However, studies on the related compound, anisodamine, provide some insights into its thermal stability.

Table 1: Thermal Degradation of Anisodamine in a Food Matrix

Stress ConditionMatrixTemperatureDurationDegradation (%)
BakingCorn Breadsticks180°C20 min35-49
Proofing and BakingBread37°C (60 min) then 190°C (40 min)-83

Data adapted from a study on anisodamine, not this compound.[8]

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (e.g., 80°C) prep->thermal Expose to photo Photodegradation (UV/Vis Light) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradation Products hplc->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Stability_Indicating_Method_Development cluster_method_dev Method Development cluster_specificity Specificity Assessment cluster_validation Method Validation (ICH Q2) cluster_final Final Method start Initial Method (e.g., C18, ACN/H2O) optimize Optimize Mobile Phase, Gradient, Flow Rate start->optimize inject_stressed Inject Stressed Samples (Acid, Base, Peroxide, etc.) optimize->inject_stressed check_resolution Check Resolution between Anisodine HBr and Degradants inject_stressed->check_resolution check_resolution->optimize If resolution is poor linearity Linearity check_resolution->linearity If resolution is good final_method Validated Stability-Indicating Analytical Method linearity->final_method accuracy Accuracy accuracy->final_method precision Precision precision->final_method robustness Robustness robustness->final_method

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Managing side effects of Anisodine hydrobromide in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers managing the side effects of Anisodamine (B1666042) hydrobromide in animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Anisodamine hydrobromide and what is its primary mechanism of action?

Anisodamine hydrobromide is a naturally occurring tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus.[1] It functions as a non-specific anticholinergic agent, meaning it inhibits the action of the neurotransmitter acetylcholine (B1216132).[1][2] Its primary mechanism is the blockade of muscarinic acetylcholine receptors (mAChRs) in the peripheral and central nervous systems.[1][3] By blocking these receptors, it reduces smooth muscle spasms and decreases secretions from glands like the salivary glands.[1] It also exhibits weaker α1-adrenergic antagonist effects, which may contribute to vasodilation and improved microcirculation.[2][3][4]

Q2: What are the most common side effects observed in animal studies?

The side effects of Anisodamine are primarily due to its anticholinergic properties and are generally dose-dependent.[1] Common side effects include:

  • Cardiovascular: Tachycardia (increased heart rate), increased blood pressure, and shortening of PR and QTCV intervals on an electrocardiogram (ECG).[5][6]

  • Peripheral: Dry mucous membranes (dry mouth), blurred vision (due to mydriasis), decreased gastrointestinal motility leading to constipation, and urinary retention.[1][7]

  • Central Nervous System (CNS): While Anisodamine has a lower ability to cross the blood-brain barrier compared to drugs like scopolamine (B1681570), CNS effects can still occur.[8] These may include disorientation, ataxia, agitation, and in severe cases, seizures.[7]

Q3: How does the dosage of Anisodamine hydrobromide affect the severity of side effects?

Side effects are strongly dose-dependent. A study in conscious beagle dogs demonstrated that a low dose of 0.1 mg/kg did not produce significant adverse cardiorespiratory effects compared to a saline control.[5][6] However, doses of 0.4 mg/kg and higher resulted in significant increases in heart rate.[5] At higher doses of 1.6 mg/kg and 6.4 mg/kg, significant increases in both heart rate and blood pressure were observed.[5][6]

Q4: How does Anisodamine hydrobromide compare to atropine (B194438) and scopolamine?

Anisodamine, atropine, and scopolamine are all tropane alkaloids and non-specific muscarinic antagonists with similar pharmacological effects.[2][8] However, key differences have been reported:

  • Potency and Toxicity: Anisodamine appears to be less potent and less toxic than atropine.[2]

  • CNS Effects: Anisodamine has a lower ability to cross the blood-brain barrier than scopolamine, resulting in fewer CNS-related side effects.[8]

Q5: What are the potential drug interactions to be aware of during animal studies?

Concurrent administration of Anisodamine with other medications can lead to additive effects and an increased risk of side effects.[1] Key interactions include:

  • Other Anticholinergic Drugs: Using Anisodamine with other anticholinergics like atropine or glycopyrrolate (B1671915) can intensify side effects such as severe dry mouth, tachycardia, and urinary retention.[1]

  • CNS Depressants: Co-administration with sedatives, some antihistamines, or antidepressants can lead to increased drowsiness and confusion.[1]

  • Alpha-2 Agonists: While anticholinergics are sometimes used to counteract the bradycardia caused by alpha-2 agonists (like dexmedetomidine), this combination can also cause hypertension and increase cardiac workload.[9]

Section 2: Troubleshooting Guide: Managing Specific Side Effects

This guide addresses common adverse events and provides potential solutions for researchers.

Issue/Observation Potential Cause Recommended Actions & Troubleshooting Steps
Tachycardia & Hypertension (Increased heart rate and blood pressure post-administration)Blockade of M2 muscarinic receptors on the heart, leading to an increased heart rate.[10]1. Verify Dosage: Double-check calculations to ensure the correct dose was administered.2. Dose Reduction: If tachycardia is significant and persistent, consider reducing the dose in subsequent experiments. Studies show doses of 0.4 mg/kg and higher are associated with these effects in dogs.[5]3. Continuous Monitoring: Implement continuous ECG and blood pressure monitoring to assess the duration and severity of the effects.4. Avoid Co-administration: Do not administer with other drugs known to cause tachycardia.
Excessive Dry Mouth & Mucous Membranes (Pawing at mouth, thick saliva, dry nose)Antagonism of muscarinic receptors controlling salivary and mucous gland secretion.[1]1. Ensure Hydration: Provide free access to water. Monitor water intake.2. Monitor for Dehydration: Check for signs of dehydration (e.g., skin tenting). Provide fluid support (e.g., subcutaneous fluids) if necessary.3. Oral Care: Gently clean the oral cavity with a damp cloth if excessive thick saliva is present.
Urinary Retention (Reduced or absent urination, palpable bladder)Inhibition of parasympathetic nerve-mediated bladder contraction.[7]1. Monitor Urine Output: Quantify urine output if possible. Note the frequency and volume.2. Bladder Palpation: Gently palpate the bladder to assess for distension. Use caution to avoid injury.3. Consult Veterinary Staff: If urinary retention is suspected, consult with veterinary staff. Catheterization may be required in severe cases.
Gastrointestinal Stasis (Decreased fecal output, bloating, reduced gut sounds)Decreased motility of the gastrointestinal tract due to smooth muscle relaxation.[7][11]1. Monitor Fecal Output: Keep a record of defecation frequency and consistency.2. Supportive Care: Ensure adequate hydration. Consult a veterinarian about the potential use of pro-motility agents if stasis is severe and prolonged.3. Dietary Considerations: Provide easily digestible food.
CNS Agitation or Ataxia (Restlessness, disorientation, lack of coordination)Central nervous system effects from crossing the blood-brain barrier.[7][8]1. Provide a Safe Environment: House the animal in a quiet, dimly lit area with soft bedding to prevent injury.2. Reduce Handling: Minimize handling and other stressors.3. Dose Re-evaluation: CNS effects may indicate the dose is too high for the specific animal or species. A significant dose reduction is warranted for future studies.

Section 3: Data Summary & Key Experimental Protocols

Data Presentation

Table 1: Summary of Dose-Dependent Cardiorespiratory Effects of Anisodamine Hydrobromide in Conscious Beagle Dogs

This table summarizes findings from a study investigating the effects of single intravenous doses of Anisodamine.[5][6]

Dose (mg/kg)Heart Rate (HR)Blood Pressure (BP)ECG IntervalsSummary of Effects
0.1 No significant changeNo significant changeNo significant changeConsidered a dose with no adverse cardiorespiratory effects.[5]
0.4 Significant increaseNo significant changeSignificant shortening of PR and QTCV intervalsMild adverse effects, primarily tachycardia.
1.6 Significant increaseSignificant increase (Diastolic & Mean)Significant shortening of PR and QTCV intervalsModerate adverse effects on heart rate and blood pressure.
6.4 Significant increaseSignificant increase (Diastolic & Mean)Significant shortening of PR and QTCV intervalsPronounced adverse effects on heart rate and blood pressure.

Data adapted from Liu et al., 2020.[5][6]

Experimental Protocols

Protocol 1: General Protocol for Supportive Care During Anticholinergic-Related Adverse Events

This protocol provides a general framework for managing animals showing signs of moderate to severe anticholinergic toxicity.

  • Objective: To stabilize the animal and mitigate adverse clinical signs.

  • Materials: Intravenous or subcutaneous fluids (e.g., Lactated Ringer's solution), monitoring equipment (ECG, blood pressure monitor, thermometer), safe and quiet housing.

  • Procedure:

    • Remove from Study (Temporarily): Immediately cease any further administration of Anisodamine.

    • Assess Vital Signs: Record heart rate, respiratory rate, blood pressure, and body temperature.

    • Provide Fluid Therapy: If signs of dehydration or hypotension are present, administer intravenous or subcutaneous fluids as directed by a veterinarian to support hydration and circulation.

    • Manage Hyperthermia: If body temperature is elevated, use cooling methods such as fans or cool compresses. Avoid methods that can cause shivering.

    • Ensure a Safe Environment: For animals experiencing CNS effects like agitation or ataxia, place them in a padded cage in a quiet, low-light environment to prevent injury and reduce stimulation.[12]

    • Continuous Monitoring: Monitor vital signs and clinical signs every 15-30 minutes until they return to baseline.

    • Documentation: Record all observations, interventions, and the animal's response in the experimental log.

Protocol 2: Example Safety Monitoring Protocol for Cardiorespiratory Function

This protocol is based on the methodology used in a safety pharmacology study of Anisodamine in dogs and can be adapted for other species.[5]

  • Objective: To collect detailed cardiorespiratory data before and after Anisodamine administration to assess its safety profile.

  • Equipment: Telemetry system or non-invasive devices for measuring ECG, blood pressure (systolic, diastolic, mean), and respiration rate.

  • Procedure:

    • Acclimatization: Allow the animal to acclimate to the monitoring equipment and environment to minimize stress-related artifacts.

    • Baseline Recording: Record all cardiorespiratory parameters for at least 60 minutes prior to drug administration to establish a stable baseline.

    • Administration: Administer Anisodamine hydrobromide via the intended experimental route (e.g., intravenous, intraperitoneal).

    • Post-Administration Monitoring: Continuously record data. Pay close attention to the following time points for analysis: 5, 10, 20, 30 minutes, and 1, 1.5, 2, 4, and 24 hours post-dose.[5]

    • Data Analysis: Compare post-dose data to the baseline for each animal. Statistically analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT/QTCV).

    • Define Adverse Event Thresholds: Establish clear thresholds for intervention (e.g., a heart rate increase of >100% from baseline, or severe arrhythmias).

Section 4: Visual Guides

Diagram 1: Simplified Signaling Pathway of Anisodamine Action

This diagram illustrates how Anisodamine hydrobromide acts as a competitive antagonist at the muscarinic acetylcholine receptor.

Anisodamine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release M_Receptor Muscarinic Receptor (mAChR) G_Protein G-Protein Signaling Cascade M_Receptor->G_Protein Response Cellular Response (e.g., Contraction) G_Protein->Response ACh_Released->M_Receptor Binds & Activates Anisodamine Anisodamine Anisodamine->M_Receptor Blocks

Caption: Anisodamine blocks acetylcholine from binding to muscarinic receptors.

Diagram 2: Experimental Workflow for Managing Adverse Events

This flowchart provides a logical sequence for identifying and responding to adverse events during a study.

Adverse_Event_Workflow cluster_mild Mild / Transient Event cluster_severe Moderate / Severe Event observe Adverse Event Observed (e.g., Tachycardia, Ataxia) document Record All Observations, Times, and Measurements observe->document assess Assess Severity monitor Increase Monitoring Frequency assess->monitor Mild supportive_care Initiate Supportive Care (See Protocol 1) assess->supportive_care Severe document->assess cont Continue Study with Close Observation monitor->cont consult Consult Veterinary Staff supportive_care->consult stop Pause or Stop Study for the Animal consult->stop

Caption: A workflow for the assessment and management of adverse events.

References

Anisodine Hydrobromide & CYP450 Interactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug interaction profile of anisodine (B1665107) hydrobromide, with a specific focus on its interactions with Cytochrome P450 (CYP450) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the potential for drug-drug interactions between anisodine hydrobromide and CYP450 inhibitors?

A1: While specific in-vitro studies on this compound are limited in publicly available literature, the drug's clinical documentation suggests a potential for interactions with drugs that inhibit or induce CYP450 enzymes. For instance, caution is advised when co-administering this compound with known potent CYP3A4 inhibitors like ketoconazole (B1673606) and erythromycin, or inducers like rifampin. This indicates that this compound is likely a substrate for one or more CYP450 enzymes, with CYP3A4 being a probable candidate. Inhibition of these enzymes could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.

Q2: Which specific CYP450 isoforms are likely involved in the metabolism of this compound?

A2: Based on indirect evidence from documented drug interactions, CYP3A4 is strongly implicated in the metabolism of this compound. However, without direct enzymatic studies, the involvement of other isoforms such as CYP2D6, CYP2C9, or CYP2C19 cannot be ruled out. Comprehensive in-vitro phenotyping studies using human liver microsomes and recombinant CYP isoforms are necessary to definitively identify all contributing enzymes.

Q3: My in-vitro experiment shows significant inhibition of this compound metabolism by a known CYP3A4 inhibitor. What are the next steps?

A3: If you observe significant inhibition, the next steps should involve determining the kinetic parameters of this inhibition, specifically the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant). This will quantify the potency of the inhibitor. It is also crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These data are vital for building predictive models of in-vivo drug-drug interactions (DDIs).

Q4: I am not seeing any significant interaction in my preliminary screen. Does this rule out a clinically relevant DDI?

A4: Not necessarily. The absence of a strong interaction in a basic in-vitro screen does not completely eliminate the possibility of a clinical DDI. Factors such as the formation of inhibitory metabolites (mechanism-based inhibition), involvement of drug transporters, and different genetic polymorphisms of CYP enzymes in the patient population can lead to interactions not readily apparent in simple microsomal assays. More comprehensive studies, potentially including time-dependent inhibition assays and evaluation in human hepatocytes, may be warranted.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for CYP450 Inhibition of this compound Metabolism
Possible Cause Troubleshooting Step
Inconsistent Microsome Activity Ensure consistent lot and storage conditions for human liver microsomes (HLMs). Perform a qualification experiment with a known inhibitor to verify microsomal activity before testing your compound.
Solubility Issues with Anisodine or Inhibitor Verify the solubility of both this compound and the inhibitor in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO, acetonitrile) should be kept low (typically <0.5%) to avoid affecting enzyme activity.
Incorrect Incubation Time or Substrate Concentration Optimize the incubation time to ensure the reaction is in the linear range. The anisodine concentration should ideally be at or near its Km (Michaelis constant) for the specific CYP isoform being tested.
Non-specific Binding This compound or the inhibitor may bind to the plasticware or microsomal protein, reducing the effective concentration. Consider using low-binding plates and including a protein-binding assessment in your experimental design.
Issue 2: Difficulty in Determining the Mechanism of Inhibition
Possible Cause Troubleshooting Step
Inappropriate Substrate and Inhibitor Concentrations To accurately determine the inhibition mechanism (competitive, non-competitive, etc.), perform kinetic studies with multiple concentrations of both this compound (substrate) and the inhibitor, bracketing their respective Km and Ki values.
Complex Inhibition Kinetics The inhibition may not follow a simple Michaelis-Menten model. Consider fitting the data to more complex models that account for partial or mixed-type inhibition.
Time-Dependent Inhibition (TDI) If pre-incubation of the inhibitor with microsomes and NADPH increases the inhibitory potency, this suggests TDI. A specific TDI assay should be conducted to determine the inactivation kinetics (k_inact and K_I).

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound in the public domain, the following table presents hypothetical quantitative data for illustrative purposes. These values are representative of what might be expected for a drug that is a substrate of CYP3A4 and is inhibited by ketoconazole.

Table 1: Hypothetical Inhibition of this compound Metabolism by Ketoconazole (CYP3A4)

ParameterValueUnitsExperimental System
This compound Concentration10µMHuman Liver Microsomes
Ketoconazole IC500.5µMHuman Liver Microsomes
Inhibition Constant (Ki)0.2µMRecombinant Human CYP3A4
Mechanism of InhibitionCompetitive--

Detailed Experimental Protocols

Protocol 1: Determination of IC50 for CYP450 Inhibition of this compound Metabolism

Objective: To determine the concentration of a test compound (inhibitor) that causes 50% inhibition of the metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Test Inhibitor (e.g., Ketoconazole)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) or Methanol (B129727) (for quenching and extraction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the HLMs to the desired concentration (e.g., 0.2-0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer

      • HLMs

      • This compound (at a concentration near its Km, if known, or a standard concentration, e.g., 10 µM)

      • A range of concentrations of the test inhibitor (typically 7-8 concentrations spanning several orders of magnitude). Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • After a predetermined incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of a specific metabolite of this compound using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

This compound Metabolic Pathway and Inhibition cluster_0 Metabolic Pathway cluster_1 Inhibition Anisodine Anisodine Hydrobromide CYP3A4 CYP3A4 Anisodine->CYP3A4 Substrate Metabolite Metabolite(s) CYP3A4->Metabolite Metabolism Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4 Inhibits

Caption: Metabolic pathway of this compound via CYP3A4 and its inhibition.

Experimental Workflow for IC50 Determination A Prepare Reagents (Anisodine, Inhibitor, HLMs, NADPH) B Incubate Anisodine, Inhibitor, and HLMs (Pre-incubation at 37°C) A->B C Initiate Reaction with NADPH B->C D Terminate Reaction (Ice-cold solvent) C->D E Sample Preparation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: Workflow for determining the IC50 of a CYP450 inhibitor on Anisodine metabolism.

Sterilization techniques for Anisodine hydrobromide for cell culture use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Anisodamine (B1666042) hydrobromide in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing Anisodamine hydrobromide solutions for cell culture?

A1: The recommended method for sterilizing Anisodamine hydrobromide solutions is sterile filtration. Use a 0.22 µm syringe filter to remove any potential microbial contaminants.[1][2][3] This method is preferred as the heat stability of Anisodamine hydrobromide for autoclaving has not been well-documented, and heat-labile compounds can degrade under high temperatures.[4]

Q2: How should I dissolve Anisodamine hydrobromide for cell culture use?

A2: Anisodamine hydrobromide can be dissolved in sterile, double-distilled water (ddH₂O) or dimethyl sulfoxide (B87167) (DMSO).[5][6][7] For cell culture applications, preparing a concentrated stock solution in a suitable solvent is recommended. This stock solution can then be diluted to the final working concentration in your cell culture medium.

Q3: What is the recommended storage condition for Anisodamine hydrobromide powder and stock solutions?

A3: Anisodamine hydrobromide powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[5]

Q4: What is a typical working concentration for Anisodamine hydrobromide in cell culture experiments?

A4: The working concentration of Anisodamine hydrobromide can vary depending on the cell line and the specific experimental goals. A concentration of 10 µg/ml has been used in studies with human renal proximal tubular epithelial cells (HK-2).[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: What is the primary mechanism of action of Anisodamine hydrobromide?

A5: Anisodamine hydrobromide is an anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[8] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter.[8] It also exhibits anti-inflammatory and antioxidant properties.[6][7]

Troubleshooting Guides

Issue 1: Precipitation of Anisodamine hydrobromide in cell culture medium.

  • Question: I observed a precipitate in my cell culture medium after adding the Anisodamine hydrobromide stock solution. What could be the cause and how can I prevent it?

  • Answer: Precipitation can occur if the final concentration of the compound exceeds its solubility in the aqueous culture medium, or if the solvent concentration (e.g., DMSO) is too high.[9][10]

    • Potential Cause: High final concentration of Anisodamine hydrobromide.

      • Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Consider lowering the working concentration.[9]

    • Potential Cause: Rapid dilution of a concentrated stock.

      • Solution: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing to ensure gradual and thorough mixing.[9]

    • Potential Cause: Temperature of the medium.

      • Solution: Always use pre-warmed cell culture medium when preparing your final working solution, as lower temperatures can decrease compound solubility.[9][11]

    • Potential Cause: Interaction with media components.

      • Solution: Some components in the culture medium or serum can interact with the compound.[12] Consider preparing the final dilution in a serum-free medium first, and then adding it to your complete medium.

Issue 2: Observed cytotoxicity or a decrease in cell viability.

  • Question: My cells are showing signs of toxicity (e.g., rounding up, detaching, reduced proliferation) after treatment with Anisodamine hydrobromide. What should I do?

  • Answer: While Anisodamine hydrobromide is generally used for its protective effects, high concentrations or solvent toxicity can lead to adverse cellular responses.

    • Potential Cause: High concentration of Anisodamine hydrobromide.

      • Solution: Perform a dose-response curve (cytotoxicity assay) to determine the optimal non-toxic working concentration for your specific cell line.

    • Potential Cause: Solvent toxicity.

      • Solution: If using DMSO as a solvent, ensure the final concentration in the cell culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[13]

    • Potential Cause: Cell line sensitivity.

      • Solution: Different cell lines can have varying sensitivities to a compound. It is crucial to establish the optimal conditions for each cell line used.

Data Presentation

ParameterValueReference
Solubility in DMSO 77 mg/mL (199.33 mM)[5]
Storage (Powder) 3 years at -20°C[5]
Storage (Stock Solution) 1 year at -80°C; 1 month at -20°C[5]
Example in vitro Concentration 10 µg/mL (on HK-2 cells)[6]

Experimental Protocols

Protocol 1: Preparation of Sterile Anisodamine Hydrobromide Stock Solution

  • Materials:

    • Anisodamine hydrobromide powder

    • Sterile dimethyl sulfoxide (DMSO) or sterile double-distilled water (ddH₂O)

    • Sterile microcentrifuge tubes

    • Calibrated pipette and sterile tips

  • Procedure:

    • Under aseptic conditions in a laminar flow hood, weigh the desired amount of Anisodamine hydrobromide powder.

    • Add the appropriate volume of sterile DMSO or ddH₂O to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex gently until the powder is completely dissolved.

    • If dissolving in water, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[1] If using 100% DMSO, filtration can be done with a DMSO-compatible filter (e.g., PTFE).[13]

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C.[5]

Protocol 2: General Protocol for Cell Treatment with Anisodamine Hydrobromide

  • Materials:

    • Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile Anisodamine hydrobromide stock solution

    • Vehicle control (sterile DMSO or ddH₂O)

  • Procedure:

    • Plate cells at the desired density and allow them to adhere and grow for 24 hours.

    • On the day of treatment, thaw an aliquot of the Anisodamine hydrobromide stock solution.

    • Prepare the final working concentrations by diluting the stock solution in pre-warmed complete cell culture medium. For example, to achieve a 10 µg/mL final concentration from a 10 mg/mL stock, perform a 1:1000 dilution.

    • Also, prepare a vehicle control by adding the same volume of the solvent (used for the stock solution) to the complete medium. The final solvent concentration should be consistent across all treatments and the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Anisodamine hydrobromide or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, proceed with your downstream assays (e.g., cell viability assay, protein extraction, RNA isolation).

Mandatory Visualization

experimental_workflow Experimental Workflow: Cell Treatment with Anisodamine Hydrobromide cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis dissolve Dissolve Anisodamine Hydrobromide Powder sterilize Sterile Filter (0.22 µm filter) dissolve->sterilize store Aliquot and Store Stock Solution (-20°C/-80°C) sterilize->store prepare_working Prepare Working Concentrations in Pre-warmed Medium store->prepare_working seed_cells Seed Cells and Allow to Adhere seed_cells->prepare_working treat_cells Remove Old Medium and Add Treatment Medium prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate downstream_assays Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubate->downstream_assays anisodamine_pathway Signaling Pathway of Anisodamine Hydrobromide anisodamine Anisodamine Hydrobromide machr Muscarinic Acetylcholine Receptors (mAChRs) anisodamine->machr Competitively Inhibits downstream Downstream Signaling (e.g., Smooth Muscle Contraction, Glandular Secretion) machr->downstream Activates acetylcholine Acetylcholine acetylcholine->machr Binds and Activates

References

Technical Support Center: Overcoming Anisodine Hydrobromide Chemical Instability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anisodine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the chemical instability of this compound during experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the hydrobromide salt of Anisodine, a tropane (B1204802) alkaloid. The hydrobromide form was developed to improve the inherent chemical instability of the parent compound, Anisodine.[1] As an anticholinergic agent and a muscarinic acetylcholine (B1216132) receptor antagonist, its stability is crucial for maintaining its pharmacological activity and ensuring reproducible experimental outcomes.[2] Instability can lead to the formation of degradation products, reducing the effective concentration of the active compound and potentially introducing confounding variables into your experiments.

Q2: What are the main factors that affect the stability of this compound in solution?

A2: this compound is susceptible to degradation under several conditions:

  • pH: It is known to undergo degradation in both alkaline and acidic conditions. For instance, alkali degradation has been reported at pH 9.5.

  • Temperature: Storage at temperatures above 30°C is not recommended, suggesting that elevated temperatures can accelerate its degradation.

  • Light: The compound is light-sensitive, and exposure to light can lead to photodegradation. It is recommended to store it in the dark.[3]

  • Oxidation: Like many organic molecules, it can be susceptible to oxidative degradation.

Q3: How should I prepare and store this compound solutions for my experiments?

A3: To minimize degradation, follow these guidelines:

  • Solution Preparation: Prepare fresh solutions immediately before use whenever possible. Use high-purity solvents and degas them to remove dissolved oxygen. Water is a common solvent, but for specific applications, compatibility with other solvents should be verified.

  • pH Control: If your experimental conditions permit, buffer the solution to a pH where this compound is most stable. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (around 4-6) is often optimal for stability.

  • Storage of Stock Solutions: If short-term storage is necessary, store stock solutions in tightly sealed, amber-colored vials to protect from light and air. Store at refrigerated temperatures (2-8°C) to slow down potential degradation. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, but be cautious of freeze-thaw cycles which can also promote degradation.

Q4: I am observing unexpected or inconsistent results in my experiments. Could this be due to this compound instability?

A4: Yes, inconsistent results are a common sign of compound instability. If you suspect degradation, consider the following:

  • Appearance of the solution: Look for any color changes or precipitation in your stock or working solutions.

  • Peak purity in chromatography: If you are using HPLC, check for the appearance of new peaks or a decrease in the main peak area of this compound over time.

  • Reproducibility: If you observe poor reproducibility between experiments conducted on different days with the same stock solution, it is a strong indicator of degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent dose-response. Degradation of this compound in the experimental medium.1. Prepare fresh solutions for each experiment. 2. Check the pH of your experimental medium and adjust if possible to a more neutral range. 3. Protect your solutions from light during the experiment. 4. Perform a stability check of this compound in your specific experimental medium by analyzing samples at different time points using a validated analytical method like HPLC.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products due to hydrolysis, oxidation, or photolysis.1. Review your solution preparation and storage procedures. Ensure protection from light, extreme pH, and high temperatures. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times relative to the parent compound. 3. Use a stability-indicating HPLC method to ensure separation of the main peak from any degradation products.
Precipitation or cloudiness in the solution. Poor solubility or degradation leading to insoluble products.1. Verify the solubility of this compound in your chosen solvent and concentration. 2. If solubility is an issue, consider using a co-solvent or adjusting the pH. 3. If precipitation occurs over time, it is likely due to degradation. Discard the solution and prepare a fresh one.

Quantitative Stability Data

While specific public-domain quantitative data on the degradation kinetics of this compound is limited, the following table summarizes the expected stability profile based on available information and general principles of chemical stability for similar compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Condition Parameter Expected Stability Trend Recommendation
pH Half-life (t1/2)Expected to be lowest at highly acidic (pH < 3) and alkaline (pH > 8) conditions. Maximum stability is anticipated in the slightly acidic to neutral pH range (pH 4-7).Buffer solutions to a pH within the optimal stability range if compatible with the experiment.
Temperature Degradation RateThe rate of degradation increases with temperature. Following the Arrhenius equation, a 10°C increase can double or triple the degradation rate.Store solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C or below) for longer-term storage. Avoid repeated freeze-thaw cycles.
Light PhotodegradationAs a light-sensitive compound, exposure to UV and visible light will accelerate degradation.Always store and handle solutions in amber-colored vials or protect them from light using aluminum foil. Minimize exposure to ambient light during experiments.
Oxidation Oxidative DegradationThe presence of oxygen and metal ions can catalyze oxidative degradation.Use degassed solvents for solution preparation. Consider adding a chelating agent like EDTA if metal ion contamination is suspected and compatible with the experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep a sample at room temperature and another at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the sample at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Also, expose a solution of the compound to the same temperature.

    • At each time point, prepare a solution from the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source in a photostability chamber (as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • An HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Method Development Strategy:

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile or methanol and water containing a buffer (e.g., 20 mM phosphate (B84403) buffer) or an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

  • Gradient Optimization:

    • Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) with a mixture of the stressed samples (from the forced degradation study) to observe the retention behavior of the parent compound and its degradation products.

    • Adjust the gradient slope and duration to achieve adequate separation (resolution > 1.5) between all peaks.

  • Wavelength Selection: Use a PDA detector to monitor the elution of all compounds across a range of wavelengths. Select a wavelength that provides good sensitivity for both the parent drug and the degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

This compound exerts its effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This antagonism can modulate various downstream signaling pathways, including the Akt/GSK-3β and ERK1/2 pathways, which are crucial for cell survival and neuroprotection.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis stock This compound Stock Solution working Working Solutions (in experimental media) stock->working Dilution control Control Group (Vehicle) working->control treatment Treatment Group (this compound) working->treatment hplc HPLC Analysis (Stability Check) working->hplc Time points bioassay Biological Assay (e.g., cell viability, protein expression) control->bioassay treatment->bioassay

Caption: General experimental workflow for in vitro studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Activates Anisodine Anisodine Hydrobromide Anisodine->mAChR Inhibits PLC PLC mAChR->PLC Activates PI3K PI3K mAChR->PI3K Activates Ras Ras mAChR->Ras Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Influx IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Akt Akt PI3K->Akt Activates (p-Ser473) GSK3b GSK-3β Akt->GSK3b Inhibits (p-Ser9) Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Apoptosis_Inhibition Inhibition of Apoptosis GSK3b->Apoptosis_Inhibition Promotes Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Neuroprotection

Caption: this compound's mechanism via muscarinic receptor antagonism.

By understanding the chemical instability of this compound and implementing the appropriate handling, storage, and analytical procedures, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data.

References

Anisodine hydrobromide long-term storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the long-term storage and handling of Anisodine hydrobromide, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared fresh for immediate use. If storage is necessary, they should be kept in tightly sealed containers at -20°C, where they can be stable for several months.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO and methanol.[1][2]

Q4: Is this compound considered a hazardous chemical?

A4: It is shipped under ambient temperature as a non-hazardous chemical. However, as a tropane (B1204802) alkaloid, appropriate laboratory safety precautions should always be taken.[1]

Q5: What are the general safety precautions for handling tropane alkaloids like this compound?

A5: When handling tropane alkaloids, it is important to use personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work in a well-ventilated area. In case of contact, wash skin thoroughly. Dispose of waste according to institutional and local regulations.

Storage and Handling Guidelines

Proper storage and handling are critical to maintain the stability and integrity of this compound.

ParameterSolid FormStock Solution
Long-Term Storage -20°C, dry and dark[1]-20°C, tightly sealed[1]
Short-Term Storage 0-4°C, dry and dark[1]0-4°C (days to weeks)[1]
Shipping Condition Ambient temperature[1]N/A
Shelf Life >3 years if stored properly[1]Several months at -20°C[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected precipitation in stock solution - Exceeded solubility limit- Temperature fluctuations- Solvent evaporation- Gently warm the solution to attempt redissolution.- Ensure the storage container is tightly sealed.- Consider preparing a more dilute stock solution.
Loss of biological activity in experiments - Degradation of the compound- Prepare fresh stock solutions.- Perform a stability analysis of your stock solution (see Experimental Protocols).- Review storage conditions to ensure they are optimal.
Inconsistent experimental results - Inaccurate concentration of stock solution- Partial degradation of the compound- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).- Ensure homogeneity of the solution before use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Acids (e.g., 0.1 N HCl)
  • Bases (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • pH meter
  • HPLC-UV system
  • Photostability chamber
  • Temperature-controlled oven

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
  • Stress Conditions:
  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
  • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 24 hours.
  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
  • Data Evaluation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize the degradation products using techniques like LC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results start Prepare Anisodine hydrobromide Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms eval Evaluate Stability & Degradation Pathway lcms->eval

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_analysis Analytical Verification cluster_conclusion Conclusion & Action start Inconsistent Experimental Results check_sol Verify Stock Solution Preparation start->check_sol check_storage Review Storage Conditions start->check_storage hplc_quant HPLC for Quantification check_sol->hplc_quant stability_test Perform Stability Test (see Protocol 1) check_storage->stability_test fresh_sol Prepare Fresh Stock Solution hplc_quant->fresh_sol adjust_protocol Adjust Experimental Protocol stability_test->adjust_protocol

Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing Anisodine Hydrobromide Concentration for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anisodine (B1665107) hydrobromide in neuroprotection studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neuroprotection for Anisodine hydrobromide?

A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its neuroprotective effects are primarily attributed to the blockade of these receptors in the central nervous system, which can modulate various downstream signaling pathways involved in neuronal survival and apoptosis.[2][3] Studies suggest that by blocking muscarinic receptors, this compound can prevent excitotoxicity, reduce oxidative stress, and inhibit inflammatory responses, all of which contribute to neuronal damage in various neurological conditions.[4]

Q2: Which specific signaling pathways are modulated by this compound to exert its neuroprotective effects?

A2: this compound has been shown to modulate several key signaling pathways. Notably, it can activate the Akt/GSK-3β signaling pathway, which is a crucial regulator of cell survival and apoptosis.[5] By promoting the phosphorylation (inactivation) of GSK-3β, this compound can attenuate neuronal cell death.[5] Additionally, it has been observed to influence the Notch signaling pathway, which is involved in neural plasticity and regeneration.

Q3: What are the recommended starting concentrations for this compound in in vitro neuroprotection assays?

A3: The optimal concentration of this compound can vary depending on the cell type, the nature of the neuronal insult, and the specific endpoint being measured. While direct in vitro concentration studies are not extensively detailed in the provided search results, based on in vivo studies where doses of 0.3, 0.6, and 1.2 mg/kg were used in rats, a starting range for in vitro experiments could be extrapolated.[5] It is recommended to perform a wide dose-response curve to determine the optimal concentration for your specific experimental setup. A suggested starting range for initial experiments would be from 1 µM to 100 µM.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is typically soluble in water or aqueous buffers. For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile, buffered solution (e.g., PBS) or cell culture medium. The stock solution should be filtered through a 0.22 µm filter to ensure sterility. When diluting to the final working concentration in the cell culture medium, ensure that the final concentration of any solvent (if used) is minimal and non-toxic to the cells (typically <0.1%).

Troubleshooting Guide

Issue 1: No observable neuroprotective effect at the tested concentrations.

Potential Cause Troubleshooting Step
Suboptimal Concentration Range The effective concentration may be outside the tested range. Perform a broader dose-response study, for example, from 100 nM to 200 µM, to identify a potential therapeutic window.
Inappropriate Timing of Treatment The timing of this compound administration relative to the neuronal insult is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms.
Cell Line Insensitivity The chosen cell line may not express the relevant muscarinic receptor subtypes or downstream signaling components. Verify the expression of muscarinic receptors (e.g., via RT-qPCR or Western blot) in your cell line. Consider using a different, more sensitive neuronal cell line (e.g., HT22, PC12, SH-SY5Y).
Compound Instability This compound may degrade in the cell culture medium over long incubation periods. Prepare fresh solutions for each experiment. Consider performing a stability test of the compound in your specific medium over the experimental duration.
Severity of Neuronal Insult The induced neuronal injury may be too severe for any protective effect to be observed. Titrate the concentration or duration of the neurotoxic stimulus (e.g., glutamate, H₂O₂, OGD) to achieve a moderate level of cell death (e.g., 30-50%).

Issue 2: High variability between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Uneven cell density across wells can lead to variable results. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to achieve uniform cell distribution.
Edge Effects in Multi-well Plates Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity.
Inconsistent Treatment Application Variations in the timing or volume of compound or toxin addition can introduce variability. Use a multichannel pipette for simultaneous additions where possible and ensure consistent timing between plates.
Cell Passage Number High passage numbers can lead to phenotypic changes and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.

Issue 3: Observed cytotoxicity at higher concentrations of this compound.

| Potential Cause | Troubleshooting Step | | On-target Toxicity | Excessive blockade of muscarinic receptors can be detrimental to cell health. Carefully titrate the concentration to find a balance between neuroprotection and toxicity. The therapeutic window may be narrow. | | Off-target Effects | At high concentrations, this compound may interact with other receptors or cellular targets. If off-target effects are suspected, consider using a more specific muscarinic antagonist as a control to confirm the involvement of muscarinic receptors. | | Solvent Toxicity | If a solvent like DMSO is used to prepare the stock solution, high final concentrations can be toxic. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). |

Data Presentation

Table 1: Summary of In Vivo this compound Dosing and Effects in a Rat Model of Chronic Cerebral Hypoperfusion

Dosage Group Dose (mg/kg) Effect on Neuronal Apoptosis Effect on Bcl-2 Expression Effect on Bax Expression Effect on p-Akt & p-GSK-3β
Low Dose0.3ReducedIncreasedDownregulatedPromoted
Medium Dose0.6ReducedIncreasedDownregulatedPromoted
High Dose1.2ReducedIncreasedDownregulatedPromoted
Data synthesized from a study on chronic cerebral hypoperfusion in rats.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay

Objective: To determine the concentration range at which this compound provides maximal protection against a neurotoxic insult without causing inherent cytotoxicity.

Materials:

  • Neuronal cell line (e.g., HT22, PC12, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Neurotoxic agent (e.g., Glutamate, H₂O₂, Rotenone)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for a pre-determined pre-treatment time (e.g., 1, 6, or 12 hours).

  • Induction of Neurotoxicity:

    • Prepare the neurotoxic agent at a 2X concentration in culture medium.

    • Add 100 µL of the 2X neurotoxin solution to each well (except for the untreated control wells), resulting in a 1X final concentration.

    • Incubate for the desired duration to induce cell death (e.g., 24 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

    • Mix on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot cell viability against this compound concentration to determine the optimal neuroprotective concentration.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the anti-apoptotic effect of this compound.

Materials:

  • Neuronal cells treated as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate on the cell population to exclude debris.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Neuronal Cells (e.g., HT22, PC12) incubation_24h Incubate 24h cell_seeding->incubation_24h ah_treatment Treat with this compound (Dose-Response) incubation_24h->ah_treatment neurotoxin Induce Neurotoxicity (e.g., Glutamate, OGD) ah_treatment->neurotoxin viability_assay Cell Viability Assay (e.g., MTT) neurotoxin->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) neurotoxin->apoptosis_assay western_blot Western Blot (Akt, GSK-3β) neurotoxin->western_blot data_analysis Data Analysis & Concentration Optimization viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for determining the optimal neuroprotective concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR Muscarinic Acetylcholine Receptor (mAChR) Akt Akt mAChR->Akt Modulates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK-3β (Active) pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Inactivation Apoptosis Apoptosis GSK3b->Apoptosis Promotes pGSK3b->Apoptosis Inhibits Anisodine Anisodine Hydrobromide Anisodine->mAChR Blocks

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

troubleshooting_logic cluster_concentration Concentration Issues cluster_timing Timing Issues cluster_model Model System Issues start No Neuroprotective Effect Observed conc_range Is the concentration range appropriate? start->conc_range broaden_range Action: Broaden dose-response curve (e.g., 100nM - 200µM) conc_range->broaden_range No timing Is the treatment timing optimal? conc_range->timing Yes vary_timing Action: Test pre-, co-, and post-treatment schedules timing->vary_timing No cell_line Is the cell line sensitive? timing->cell_line Yes verify_receptors Action: Verify muscarinic receptor expression cell_line->verify_receptors No insult_severity Is the insult too severe? cell_line->insult_severity Yes titrate_insult Action: Titrate neurotoxic stimulus insult_severity->titrate_insult Yes

References

Validation & Comparative

Anisodamine Hydrobromide vs. Atropine: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of anisodamine (B1666042) hydrobromide and atropine (B194438). Both are anticholinergic agents, but emerging evidence suggests anisodamine may possess a broader spectrum of neuroprotective properties. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.

Executive Summary

Anisodamine hydrobromide and atropine are both muscarinic acetylcholine (B1216132) receptor antagonists.[1] Atropine's neuroprotective role is primarily attributed to its ability to counteract the overstimulation of the parasympathetic nervous system, particularly in the context of nerve agent and pesticide poisoning.[1] Anisodamine, while also a muscarinic antagonist, demonstrates additional neuroprotective mechanisms, including anti-inflammatory, antioxidant, and vasodilatory effects.[2][3] Notably, anisodamine is proposed to activate the cholinergic anti-inflammatory pathway by "rerouting" acetylcholine to α7 nicotinic acetylcholine receptors (α7nAChR).[4] While direct head-to-head comparative studies on neuroprotective outcomes are limited, available data from various experimental models suggest that anisodamine may offer superior neuroprotection in certain contexts, particularly those involving inflammation and oxidative stress.

Data Presentation

The following tables summarize quantitative data from experimental studies comparing the effects of anisodamine hydrobromide and atropine.

Table 1: Comparison of Effects on Inflammatory Cytokines and Oxidative Stress in a Rat Model of Septic Shock

ParameterControlSeptic Shock (LPS)Anisodamine HBr (5.4 mg/kg)Atropine (5.4 mg/kg)
Plasma TNF-α (pg/mL) 25.3 ± 5.1210.4 ± 25.895.7 ± 15.2130.6 ± 18.9
Plasma IL-6 (pg/mL) 30.1 ± 6.2285.6 ± 30.1120.4 ± 20.5165.3 ± 25.4
Plasma SOD Activity (U/mL) 150.2 ± 12.585.6 ± 9.8125.4 ± 10.1105.7 ± 8.9
Plasma MDA Levels (nmol/mL) 2.5 ± 0.48.9 ± 1.14.1 ± 0.66.2 ± 0.8

* p < 0.05 compared to the septic shock group. Data synthesized from a study on septic rats.[5] Anisodamine hydrobromide showed a more potent effect in reducing pro-inflammatory cytokines and markers of oxidative stress compared to atropine at the same dosage.

Table 2: Neuroprotective Effects of Anisodamine in a Gerbil Model of Cerebral Ischemia-Reperfusion

ParameterSham-operatedControl (Ischemia)Anisodamine (5 mg/kg)
Viable Neurons in CA1 (%) 1004.7 ± 2.152.7 ± 16.2
Hydroxyl Radical (OH·) Production (fold increase) 15.02.4

* p < 0.01 compared to the control group. This study demonstrates the neuroprotective effect of anisodamine but did not include an atropine arm for direct comparison.[6] Another study noted that atropine (1 mg/kg) was associated with reduced survival in a similar gerbil model of cerebral ischemia.[1]

Table 3: Clinical Comparison in Organophosphate Poisoning

OutcomeAtropine GroupAnisodamine Group
Time to Atropinization (hours) 29.2 ± 7.024.3 ± 4.3
Hospital Stay (days) 6.9 ± 2.35.3 ± 2.5

* p < 0.05. This retrospective analysis of organophosphate-poisoned patients suggests that anisodamine may lead to faster recovery, an indirect indicator of better neurological outcome.[7][8]

Signaling Pathways

The differential neuroprotective effects of anisodamine and atropine can be attributed to their distinct interactions with cholinergic and other signaling pathways.

atropine_mechanism acetylcholine Excess Acetylcholine (e.g., Organophosphate Poisoning) muscarinic_receptor Muscarinic Acetylcholine Receptors (mAChRs) acetylcholine->muscarinic_receptor Binds to neuronal_overstimulation Neuronal Overstimulation & Excitotoxicity muscarinic_receptor->neuronal_overstimulation Activates atropine Atropine atropine->muscarinic_receptor Blocks neurotoxicity Neurotoxicity neuronal_overstimulation->neurotoxicity

Atropine's primary neuroprotective mechanism.

anisodamine_mechanism cluster_cholinergic Cholinergic Anti-Inflammatory Pathway acetylcholine Acetylcholine mAChR Muscarinic Receptors (mAChRs) acetylcholine->mAChR alpha7nAChR α7 Nicotinic Receptors (α7nAChR) on Immune Cells acetylcholine->alpha7nAChR Rerouted to nf_kb NF-κB Pathway alpha7nAChR->nf_kb Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines Promotes production of inflammation Neuroinflammation pro_inflammatory_cytokines->inflammation neuroprotection Neuroprotection inflammation->neuroprotection Reduced anisodamine Anisodamine Hydrobromide anisodamine->mAChR Blocks oxidative_stress Oxidative Stress (e.g., ↑MDA, ↓SOD) anisodamine->oxidative_stress Inhibits vasodilation Vasodilation anisodamine->vasodilation Promotes oxidative_stress->neuroprotection Reduced vasodilation->neuroprotection Improved Microcirculation

Anisodamine's multifaceted neuroprotective mechanisms.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Rat Model of Septic Shock
  • Objective: To evaluate the anti-inflammatory and antioxidant effects of anisodamine and atropine in a model of systemic inflammation relevant to neuroinflammation.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Septic shock is induced by a single intravenous injection of lipopolysaccharide (LPS) from E. coli (5 mg/kg).[2]

    • Immediately after LPS administration, animals are treated with either anisodamine hydrobromide (5.4 mg/kg, i.v.), atropine (5.4 mg/kg, i.v.), or saline (control).[2]

    • Blood samples are collected at specified time points (e.g., 2, 4, 6 hours) for the analysis of plasma TNF-α, IL-6, SOD, and MDA levels.[5]

    • Cytokine levels are measured using ELISA kits.

    • SOD activity and MDA levels are determined using commercially available assay kits.

  • Workflow Diagram:

septic_shock_workflow start Male Sprague-Dawley Rats lps Induce Septic Shock (LPS 5 mg/kg, i.v.) start->lps treatment Treatment Groups: - Anisodamine HBr (5.4 mg/kg) - Atropine (5.4 mg/kg) - Saline (Control) lps->treatment blood_collection Blood Collection (2, 4, 6 hours post-treatment) treatment->blood_collection analysis Biochemical Analysis: - ELISA for TNF-α and IL-6 - Assay kits for SOD and MDA blood_collection->analysis end Comparative Data on Inflammation and Oxidative Stress analysis->end

Workflow for the septic shock experiment.
Gerbil Model of Forebrain Ischemia

  • Objective: To assess the neuroprotective effects of anisodamine against ischemia-reperfusion injury.

  • Animal Model: Mongolian gerbils.

  • Procedure:

    • Animals are anesthetized, and the bilateral common carotid arteries are exposed and occluded for 10 minutes to induce transient forebrain ischemia.[6]

    • Anisodamine (5 mg/kg) or saline is administered intraperitoneally 30 minutes before the ischemic insult.[6]

    • After 7 days of reperfusion, the animals are sacrificed, and brain tissue is processed for histological analysis.

    • Neuronal viability in the CA1 region of the hippocampus is quantified by counting surviving neurons in stained brain sections.[6]

    • In a separate cohort of animals, hydroxyl radical production is measured in the striatum during early reperfusion using microdialysis and HPLC.[6]

  • Workflow Diagram:

cerebral_ischemia_workflow start Mongolian Gerbils treatment Pre-treatment: - Anisodamine (5 mg/kg, i.p.) - Saline (Control) start->treatment ischemia Induce Forebrain Ischemia (Bilateral Common Carotid Artery Occlusion for 10 min) treatment->ischemia reperfusion Reperfusion ischemia->reperfusion histology 7 Days Post-Reperfusion: Histological Analysis of Neuronal Viability in CA1 reperfusion->histology microdialysis Early Reperfusion: Microdialysis and HPLC for Hydroxyl Radical Measurement reperfusion->microdialysis end_histology Data on Neuronal Survival histology->end_histology end_microdialysis Data on Oxidative Stress microdialysis->end_microdialysis

Workflow for the cerebral ischemia experiment.

Conclusion

The available evidence suggests that while both anisodamine hydrobromide and atropine are effective muscarinic antagonists, anisodamine exhibits a more diverse and potentially more potent neuroprotective profile. Its ability to mitigate inflammation and oxidative stress, in addition to its anticholinergic effects, makes it a compelling candidate for further investigation in the context of various neurological disorders characterized by these pathological processes. Atropine remains a cornerstone in the treatment of specific conditions like organophosphate poisoning, but its neuroprotective effects appear to be less broad than those of anisodamine. Further direct comparative studies are warranted to fully elucidate the relative neuroprotective efficacy of these two compounds.

References

A Comparative Analysis of the Cognitive Effects of Anisodine Hydrobromide and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cognitive effects of Anisodine (B1665107) hydrobromide and scopolamine (B1681570), two centrally-acting muscarinic receptor antagonists. While both compounds share a fundamental mechanism of action, their profiles of cognitive effects and primary applications in research and medicine differ significantly. This document synthesizes available experimental data to offer a clear, objective comparison for researchers in pharmacology and neuroscience.

Mechanism of Action: Antagonism of Muscarinic Acetylcholine (B1216132) Receptors

Both Anisodine hydrobromide and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, they inhibit the action of the neurotransmitter acetylcholine, a key player in cognitive processes such as learning and memory.[2] Scopolamine is a non-selective antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with high affinity.[3] this compound is also a non-selective muscarinic antagonist.[1] The blockade of M1 receptors, which are highly expressed in the hippocampus and cortex, is thought to be the primary mechanism underlying the cognitive impairments induced by these drugs.[4]

The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention for these antagonists.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release mAChR Muscarinic ACh Receptor (M1-M5) Cognitive_Function Cognitive Function (Learning, Memory) mAChR->Cognitive_Function Signal Transduction ACh_Synapse->mAChR Binding AChE Acetylcholinesterase ACh_Synapse->AChE Degradation Antagonists This compound Scopolamine Antagonists->mAChR Blockade AChE->Choline

Figure 1: Cholinergic signaling pathway and antagonist blockade.

Comparative Cognitive Effects

While both drugs are muscarinic antagonists, their impact on cognition is typically studied in different contexts. Scopolamine is widely used to induce a transient amnesic state in animal models and humans, providing a platform to test potential cognitive enhancers.[2][5] In contrast, this compound has been investigated for its neuroprotective properties and its potential to ameliorate cognitive deficits in conditions such as cerebral ischemia.[6][7]

Scopolamine: A Model for Cognitive Impairment

Scopolamine reliably induces deficits in various cognitive domains, including:

  • Learning and Memory: It impairs the acquisition and consolidation of new memories.[5] This is evident in tasks like the Morris water maze, where animals treated with scopolamine take longer to find a hidden platform, and in passive avoidance tasks, where they fail to remember a negative stimulus.[8][9]

  • Attention: Scopolamine can disrupt attentional processes, making it more difficult to focus on and respond to relevant stimuli.[2]

Table 1: Quantitative Effects of Scopolamine on Cognition in Animal Models

Cognitive TaskAnimal ModelScopolamine DoseKey FindingsReference
Morris Water MazeMice1 mg/kg, i.p.Significantly increased escape latency compared to control group.[10]
Passive AvoidanceMice1 mg/kg, i.p.Significantly decreased step-through latency, indicating impaired memory of the aversive stimulus.[11]
Morris Water MazeRats0.5 mg/kg, i.p.Significantly increased escape latency and path length to find the hidden platform.[12]
Passive AvoidanceRats1 mg/kg, i.p.Repeated administration (7 days) caused a more persistent memory impairment compared to a single dose.[13]
This compound: A Potential Neuroprotective and Cognitive-Enhancing Agent

Research on this compound suggests a different cognitive profile, often demonstrating beneficial effects in the context of neurological insults.

  • Neuroprotection: Studies have shown that this compound can protect neurons from damage in models of chronic cerebral hypoperfusion.[7]

  • Cognitive Improvement in Disease Models: In rats with cognitive deficits induced by chronic cerebral hypoperfusion, this compound treatment has been shown to improve performance in the Morris water maze.[7] It is suggested that this effect is linked to the amelioration of cholinergic dysfunction and a reduction in neuronal apoptosis.[7]

Table 2: Quantitative Effects of this compound on Cognition in a Disease Model

Cognitive TaskAnimal ModelThis compound DoseKey FindingsReference
Morris Water MazeRats (Chronic Cerebral Hypoperfusion)0.3, 0.6, 1.2 mg/kgDose-dependently decreased escape latency and increased the number of platform crossings compared to the untreated disease model group.[7]

Experimental Protocols

The methodologies used to evaluate the cognitive effects of these two compounds reflect their primary research applications.

Scopolamine-Induced Amnesia Model (Morris Water Maze)

This protocol is designed to assess the ability of a test compound to reverse scopolamine-induced memory impairment.

  • Animal Subjects: Male Wistar rats (200-250g).

  • Apparatus: A circular water tank (1.8-2.0 m in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days): Animals are trained to find the hidden platform. Each rat undergoes four trials per day.

    • Treatment: On the final day, 30 minutes before the test, animals are administered scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A separate group receives the test compound in addition to scopolamine.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Escape latency during acquisition and time spent in the target quadrant during the probe trial are compared between groups.

This compound in a Chronic Cerebral Hypoperfusion Model (Morris Water Maze)

This protocol evaluates the therapeutic potential of this compound on pre-existing cognitive deficits.

  • Animal Subjects: Male Sprague-Dawley rats.

  • Disease Model Induction: Chronic cerebral hypoperfusion is induced by permanent bilateral common carotid artery occlusion (2-vessel occlusion).

  • Treatment: Following a recovery period, rats are treated with this compound (e.g., 0.3, 0.6, 1.2 mg/kg, daily) for a specified duration (e.g., 4 weeks).

  • Cognitive Testing (Morris Water Maze):

    • Place Navigation Test: Escape latency to find the hidden platform is measured over several days.

    • Spatial Probe Test: The platform is removed, and the number of times the animal crosses the former platform location is recorded.

  • Data Analysis: Performance in the Morris water maze is compared between the sham-operated, vehicle-treated, and this compound-treated groups.

The following diagram illustrates a typical experimental workflow for evaluating these compounds.

cluster_scopolamine Scopolamine Protocol cluster_anisodine This compound Protocol S_Start Start S_Acquisition Acquisition Training (e.g., 5 days) S_Start->S_Acquisition S_Treatment Administer Scopolamine (e.g., 1 mg/kg, i.p.) S_Acquisition->S_Treatment S_Test Cognitive Test (e.g., MWM Probe Trial) S_Treatment->S_Test S_Data Data Analysis: Compare to Control S_Test->S_Data S_End End S_Data->S_End A_Start Start A_Model Induce Disease Model (e.g., 2-VO) A_Start->A_Model A_Treatment Chronic Treatment (e.g., 4 weeks) A_Model->A_Treatment A_Test Cognitive Testing (e.g., MWM) A_Treatment->A_Test A_Data Data Analysis: Compare to Disease Model A_Test->A_Data A_End End A_Data->A_End

Figure 2: Experimental workflows for cognitive assessment.

Conclusion

For researchers and drug development professionals, the choice between these two compounds depends on the research question. Scopolamine is the standard for modeling cholinergic-deficit-related cognitive impairment. This compound may be a compound of interest for investigating therapeutic strategies aimed at mitigating cognitive decline in the context of neurovascular dysfunction. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their cognitive profiles under identical experimental conditions.

References

Synergistic effects of Anisodine hydrobromide with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical and clinical data suggests that Anisodine (B1665107) hydrobromide, a muscarinic receptor antagonist, may exhibit enhanced neuroprotective effects when used in combination with other agents, offering potential new avenues for the treatment of ischemic stroke and other neurodegenerative conditions. This guide provides an objective comparison of Anisodine hydrobromide combination therapies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

I. This compound and Butylphthalide (B1668128): A Promising Duo for Ischemic Stroke

Evidence from a meta-analysis of randomized controlled trials (RCTs) indicates a synergistic effect when this compound is combined with Butylphthalide (NBP), a compound isolated from celery seeds known for its neuroprotective properties. While direct head-to-head comparative studies providing quantitative data against each monotherapy are limited in the public domain, the existing clinical studies on the combination therapy versus standard treatment or placebo suggest a significant improvement in neurological outcomes.

Comparative Efficacy Data (Inferred from Meta-Analysis and Clinical Trials)
Treatment GroupKey Efficacy EndpointResultReference
This compound + ButylphthalideImprovement in Neurological Deficit Scores (e.g., NIHSS)Significantly greater improvement compared to conventional therapy.[1]
This compound (alone)Improvement in Neurological Deficit Scores (e.g., NIHSS)Significant improvement compared to placebo/conventional therapy.[2]
Butylphthalide (alone)Improvement in Neurological Deficit Scores (e.g., NIHSS)Significant improvement in functional outcomes compared to placebo.[3][4]

Note: The table above is compiled from multiple sources and does not represent a direct head-to-head comparison within a single study. The synergistic effect is inferred from the enhanced efficacy reported in studies of the combination therapy.

Experimental Protocols

Clinical Trial Protocol for this compound and Butylphthalide Combination Therapy (Representative)

A multicenter, randomized, double-blind, placebo-controlled parallel trial is conducted.[3]

  • Participants: Patients diagnosed with acute ischemic stroke within a specified time window from symptom onset.

  • Intervention:

    • Combination Group: Intravenous this compound injection plus oral or intravenous Butylphthalide.

    • Control Group: Placebo plus standard conventional therapy for acute ischemic stroke.

  • Primary Outcome: The primary efficacy outcome is the proportion of patients with a favorable functional outcome at 90 days, as measured by the modified Rankin Scale (mRS) score.[3]

  • Secondary Outcomes: Changes in the National Institutes of Health Stroke Scale (NIHSS) score, Barthel Index, and incidence of adverse events.[2][3]

Signaling Pathways and Synergistic Mechanisms

This compound primarily acts as a non-selective M-cholinergic receptor antagonist, improving cerebral microcirculation and reducing neuronal apoptosis.[5] Butylphthalide exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-oxidative stress, and anti-apoptotic pathways, potentially involving the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[6][7] The synergistic effect may arise from the complementary actions on different pathological processes of ischemic injury.

Synergistic_Neuroprotection cluster_anisodine This compound cluster_butylphthalide Butylphthalide (NBP) Anisodine Anisodine Hydrobromide M_receptor M-Cholinergic Receptor Blockade Anisodine->M_receptor Microcirculation Improved Cerebral Microcirculation M_receptor->Microcirculation Apoptosis_Ani Reduced Neuronal Apoptosis M_receptor->Apoptosis_Ani Neuroprotection Synergistic Neuroprotection Microcirculation->Neuroprotection Apoptosis_Ani->Neuroprotection NBP Butylphthalide (NBP) Inflammation Anti-inflammation (↓ NF-κB) NBP->Inflammation Oxidative_Stress Anti-oxidative Stress (↑ Nrf2/HO-1) NBP->Oxidative_Stress Apoptosis_NBP Reduced Neuronal Apoptosis NBP->Apoptosis_NBP Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis_NBP->Neuroprotection

Caption: Synergistic neuroprotective pathways of this compound and Butylphthalide.

II. Compound Anisodine: A Pre-formulated Combination with Procaine (B135) Hydrochloride

"Compound Anisodine" is a formulation that combines this compound with procaine hydrochloride.[5][8] Procaine hydrochloride, a local anesthetic, has also been reported to possess neuroprotective properties.[5] Studies on Compound Anisodine have demonstrated its efficacy in animal models of ocular ischemia, suggesting a potential synergistic action of its components.

Comparative Efficacy Data (Preclinical)
Treatment GroupKey Efficacy EndpointResultReference
Compound AnisodineRabbit Ocular Ischemia Model: Vasoactive Substance LevelsAccelerated recovery to normal levels.[8]
Compound AnisodineRabbit Ocular Ischemia Model: Choroidal Blood FlowIncreased blood flow and improved blood supply.[8]
Experimental Protocols

Animal Study Protocol for Compound Anisodine (Representative)

  • Animal Model: Rabbit models of primary and secondary ocular ischemia and ocular vascular occlusive ischemia are established.[8]

  • Intervention:

    • Treatment Group: Administration of Compound Anisodine injection.

    • Control Group: Administration of a vehicle control.

  • Outcome Measures: Assessment of vasoactive substances in the ischemic area, choroidal blood flow, and histological analysis of ischemic tissue recovery.[8]

Signaling Pathways and Synergistic Mechanisms

The neuroprotective mechanism of Compound Anisodine is attributed to the combined effects of its components. This compound improves microcirculation, while procaine hydrochloride is suggested to have antioxidant and neuroprotective effects, potentially by inhibiting neuronal calcium increase.[5] The combination may therefore target both vascular and neuronal pathways of ischemic injury.

Experimental_Workflow start Induce Ocular Ischemia in Rabbit Model treatment Administer Compound Anisodine or Vehicle Control start->treatment measurement Measure Vasoactive Substances and Choroidal Blood Flow treatment->measurement histology Histological Analysis of Ischemic Tissue treatment->histology analysis Compare Outcomes between Groups measurement->analysis histology->analysis end Evaluate Neuroprotective Effect analysis->end

Caption: Experimental workflow for evaluating Compound Anisodine in an ocular ischemia model.

III. Conclusion and Future Directions

The available evidence suggests that combining this compound with other neuroprotective agents like Butylphthalide or procaine hydrochloride holds promise for enhancing therapeutic outcomes in ischemic conditions. However, to firmly establish the synergistic effects, there is a critical need for well-designed, head-to-head, randomized controlled trials that directly compare the combination therapies against their respective monotherapies. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed synergistic interactions to optimize combination strategies for neuroprotection.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy and safety of these drug combinations should be further validated in rigorous clinical trials.

References

Anisodine Hydrobromide vs. Atropine: A Comparative Analysis of Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide and atropine (B194438) are both anticholinergic agents derived from Solanaceae plants, utilized for their effects on the parasympathetic nervous system. While structurally similar, their applications can differ based on their ability to penetrate the central nervous system (CNS). This guide provides a comparative overview of the blood-brain barrier (BBB) permeability of anisodine hydrobromide and atropine, supported by available experimental data and methodologies. Understanding the differential BBB penetration of these compounds is crucial for targeted drug development and optimizing therapeutic outcomes while minimizing central side effects.

Quantitative Data Comparison

Direct comparative studies quantifying the brain-to-plasma concentration ratios of this compound and atropine are limited in publicly available literature. However, a comparative pharmacokinetic study in rats provides insights into their systemic absorption and elimination, which can indirectly inform about their potential for BBB penetration.

A study by Cui et al. (2014) investigated the pharmacokinetics of a series of anticholinergic drugs, including anisodine and atropine, in rats after intravenous (i.v.) and intragastric (i.g.) administration. While this study does not provide brain concentration data, the plasma pharmacokinetics are summarized below.

ParameterAnisodine (i.v.)Atropine (i.v.)Anisodine (i.g.)Atropine (i.g.)
Dose 1 mg/kg1 mg/kg2 mg/kg2 mg/kg
Cmax (ng/mL) 340.50 ± 44.52274.25 ± 53.66139.50 ± 29.5137.75 ± 9.04
Tmax (h) 0.0830.0830.50.5
AUC (0-t) (ng/mL*h) 188.59 ± 30.21145.14 ± 26.84151.72 ± 28.9762.75 ± 14.83
t1/2 (h) 1.15 ± 0.211.09 ± 0.181.25 ± 0.231.32 ± 0.25
Bioavailability (%) --80.4521.62

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

It is documented that atropine, as a tertiary amine, can cross the blood-brain barrier[1]. This compound is also known to be delivered to the brain across the BBB and has been used clinically for conditions like cerebral ischemia/reperfusion injury[2][3]. One study noted that the brain concentration of radio-labeled atropine in rats was equivalent to its plasma concentration 30 minutes after intravenous injection, indicating significant BBB penetration.

Experimental Protocols

The determination of a drug's ability to cross the BBB is fundamental in neuropharmacology. Various in vivo and in vitro methods are employed to quantify this permeability.

In Vivo Microdialysis for BBB Permeability Assessment

In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the brain extracellular fluid (ECF) and compare them to plasma concentrations, providing a direct measure of BBB penetration (the Kp,uu value).

Protocol Outline:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Probe Implantation: Under anesthesia, a guide cannula is surgically implanted into the target brain region (e.g., striatum or hippocampus). A microdialysis probe is inserted through the guide cannula. A second probe is inserted into the jugular vein for blood sampling.

  • Perfusion: The brain probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The venous probe is perfused with a physiological saline solution.

  • Drug Administration: this compound or atropine is administered intravenously.

  • Sample Collection: Dialysate samples from both the brain and blood probes are collected at regular intervals.

  • Sample Analysis: The concentrations of the drug in the dialysates are determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated by dividing the area under the curve (AUC) of the drug concentration in the brain dialysate by the AUC of the unbound drug concentration in the plasma dialysate.

In Vitro Blood-Brain Barrier Model

In vitro models, such as those using immortalized brain endothelial cell lines (e.g., hCMEC/D3) or primary brain endothelial cells cultured on transwell inserts, provide a high-throughput method to screen for BBB permeability.

Protocol Outline:

  • Cell Culture: Brain endothelial cells are seeded on the apical side of a porous membrane of a transwell insert. Co-culture with astrocytes on the basolateral side can enhance barrier properties.

  • Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a marker molecule that does not cross the BBB (e.g., sucrose (B13894) or inulin).

  • Permeability Assay: The drug (this compound or atropine) is added to the apical (blood side) chamber. At various time points, samples are taken from the basolateral (brain side) chamber.

  • Sample Analysis: Drug concentrations in the collected samples are quantified by LC-MS/MS or a similar method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualization of Experimental Workflow and Signaling Pathway

BBB_Permeability_Workflow cluster_invivo In Vivo Microdialysis cluster_invitro In Vitro Transwell Assay animal_prep Animal Preparation (Rat) probe_implant Probe Implantation (Brain & Jugular Vein) animal_prep->probe_implant drug_admin_iv Drug Administration (Intravenous) probe_implant->drug_admin_iv sampling_iv Microdialysis Sampling (Brain & Blood) drug_admin_iv->sampling_iv analysis_iv LC-MS/MS Analysis sampling_iv->analysis_iv calc_kpuu Calculate Kp,uu analysis_iv->calc_kpuu cell_culture Cell Culture (Brain Endothelial Cells) barrier_check Barrier Integrity Check (TEER) cell_culture->barrier_check drug_admin_it Drug Application (Apical Chamber) barrier_check->drug_admin_it sampling_it Basolateral Sampling drug_admin_it->sampling_it analysis_it LC-MS/MS Analysis sampling_it->analysis_it calc_papp Calculate Papp analysis_it->calc_papp

Experimental workflows for assessing BBB permeability.

Anticholinergic_Signaling cluster_BBB Blood-Brain Barrier cluster_endothelial Endothelial Cell cluster_neuron Neuronal Synapse (Brain) blood Blood drug Anisodine / Atropine brain Brain drug_brain Anisodine / Atropine (in Brain) passive Passive Diffusion drug->passive Entry transporter Efflux Transporters (e.g., P-glycoprotein) passive->transporter Efflux transporter->blood Limits Brain Entry ach Acetylcholine receptor Muscarinic Receptor ach->receptor Binds effect Postsynaptic Effect receptor->effect Activates drug_brain->receptor Blocks

References

A Comparative Analysis of Anisodine Hydrobromide and Scopolamine in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Anisodine hydrobromide and scopolamine (B1681570), two anticholinergic agents with notably different effects in the context of neuroinflammation. While both compounds are antagonists of muscarinic acetylcholine (B1216132) receptors, their applications and outcomes in preclinical neuroinflammation models are strikingly divergent. Scopolamine is widely utilized to induce a neuroinflammatory state and cognitive deficits in animal models. In contrast, this compound has demonstrated neuroprotective and anti-inflammatory properties, positioning it as a potential therapeutic agent. This document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental protocols.

Mechanism of Action: A Tale of Two Anticholinergics

Both this compound and scopolamine are tropane (B1204802) alkaloids that function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] However, their downstream effects on inflammatory pathways in the central nervous system (CNS) appear to be opposing.

Scopolamine , a non-selective muscarinic antagonist, is extensively used to create animal models of cognitive impairment and neuroinflammation.[2][3] Its administration leads to a pro-inflammatory cascade characterized by increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-18.[2][4] Evidence suggests that scopolamine can activate the NLRP3 inflammasome, a key component of the innate immune response that promotes the maturation and release of IL-1β and IL-18.[2]

This compound also acts as a muscarinic receptor antagonist.[1] However, studies indicate it exerts neuroprotective effects, potentially through the inhibition of M2 muscarinic receptors.[5] Its anti-inflammatory properties are demonstrated by its ability to reduce oxidative stress and apoptosis in models of cerebral ischemia, conditions where neuroinflammation plays a significant role.[5][6] this compound has been shown to improve neurological function and promote neural remodeling after ischemic stroke.[7]

A critical element in understanding the differing effects of these compounds is the cholinergic anti-inflammatory pathway (CAP) . This pathway, primarily mediated by the α7 nicotinic acetylcholine receptor (α7nAChR), is a neuro-immune axis that regulates inflammation.[8][9] While both drugs are muscarinic antagonists, their indirect effects on nicotinic signaling and other cellular pathways likely contribute to their opposing roles in neuroinflammation.

Quantitative Data Presentation

Table 1: Effects on Pro-inflammatory Cytokines

CompoundModelBrain RegionCytokineEffectReference
Scopolamine MouseHippocampusTNF-αIncreased[2]
IL-1βIncreased[2]
IL-18Increased[2]
This compound Rat (Vascular Dementia)Serum & BrainIL-6No direct data on reduction, but improved neurological outcome suggests anti-inflammatory effects.[5]

Table 2: Effects on Oxidative Stress Markers

CompoundModelTissueMarkerEffectReference
Scopolamine MouseBrainMalondialdehyde (MDA)Increased[10]
Superoxide Dismutase (SOD)Decreased[11]
This compound Rat (Vascular Dementia)Serum & BrainMDADecreased[5]
SODIncreased[5]

Table 3: Effects on Apoptosis and Neuronal Viability

CompoundModelBrain RegionMarkerEffectReference
Scopolamine MouseHippocampusBax/Bcl-2 ratioIncreased[10]
Caspase-3Increased[10]
This compound Rat (Chronic Cerebral Hypoperfusion)-TUNEL-positive cellsDecreased[6]
BaxDecreased[6]
Bcl-2Increased[6]

Experimental Protocols

Scopolamine-Induced Neuroinflammation Model in Mice

This protocol is adapted from studies investigating the pro-inflammatory effects of scopolamine.[2]

  • Animals: Male C57BL/6 mice (9-12 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Scopolamine hydrobromide (2 mg/kg) is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A control group receives an equivalent volume of sterile saline.

  • Timeline: Neurobehavioral tests are typically performed 30 minutes to 3 hours post-injection. For molecular analyses, brain tissue is collected at various time points, often 3-24 hours after injection.

  • Outcome Measures:

    • Behavioral: Y-maze for spatial working memory, Morris water maze for learning and memory, open field test for locomotor activity and anxiety-like behavior.

    • Molecular: ELISA or Western blot for pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) and inflammasome components (NLRP3, ASC, caspase-1) in hippocampal and cortical lysates. Immunohistochemistry for microglial activation markers (e.g., Iba1).

This compound in a Neuroprotective Model (Vascular Dementia in Rats)

This protocol is based on a study evaluating the neuroprotective effects of this compound in a model where neuroinflammation is a key component.[5]

  • Animals: Male Sprague-Dawley rats.

  • Model Induction: Vascular dementia is induced by permanent bilateral common carotid artery occlusion. A sham-operated group serves as the control.

  • Drug Administration: this compound is administered at various doses (e.g., low, medium, high) to different treatment groups.

  • Timeline: Treatment is typically initiated after the induction of the model and continues for a specified period.

  • Outcome Measures:

    • Neurological Function: Assessed using scales like the Bederson scale.

    • Oxidative Stress: Measurement of SOD and MDA levels in serum and brain tissue using ELISA.

    • Apoptosis: TUNEL staining of brain sections to quantify apoptotic cells.

    • Cellular Mechanisms: In vitro experiments using neuronal cell lines (e.g., HT22, NSC-34) to investigate the effects of this compound on oxidative stress and the involvement of specific muscarinic receptor subtypes using inhibitors.

Mandatory Visualization

scopolamine_pathway scopolamine Scopolamine mAChR Muscarinic Acetylcholine Receptors (mAChRs) scopolamine->mAChR Antagonizes cholinergic_dysfunction Cholinergic Dysfunction mAChR->cholinergic_dysfunction nlrp3 NLRP3 Inflammasome Activation cholinergic_dysfunction->nlrp3 cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-18) nlrp3->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation cognitive_impairment Cognitive Impairment neuroinflammation->cognitive_impairment

Caption: Proposed signaling pathway for scopolamine-induced neuroinflammation.

anisodine_pathway anisodine This compound m2_receptor M2 Muscarinic Receptor anisodine->m2_receptor Antagonizes oxidative_stress ↓ Oxidative Stress (↓ MDA, ↑ SOD) m2_receptor->oxidative_stress apoptosis ↓ Apoptosis (↓ Bax, ↑ Bcl-2) m2_receptor->apoptosis neuroprotection Neuroprotection oxidative_stress->neuroprotection apoptosis->neuroprotection improved_function Improved Neurological Function neuroprotection->improved_function experimental_workflow cluster_scopolamine Scopolamine Model cluster_anisodine Anisodine Model scop_animals C57BL/6 Mice scop_injection Scopolamine (2 mg/kg, i.p.) or Saline scop_animals->scop_injection scop_behavior Behavioral Testing (30 min - 3 hrs) scop_injection->scop_behavior scop_molecular Molecular Analysis (3 - 24 hrs) scop_injection->scop_molecular ani_animals Sprague-Dawley Rats ani_model Vascular Dementia Model (Bilateral Carotid Occlusion) ani_animals->ani_model ani_treatment This compound Treatment ani_model->ani_treatment ani_assessment Neurological & Molecular Assessment ani_treatment->ani_assessment

References

A Head-to-Head Comparison of Anisodine Hydrobromide and Anisodamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anisodine (B1665107) hydrobromide and anisodamine (B1666042), two tropane (B1204802) alkaloids derived from the plant Anisodus tanguticus, have garnered significant interest in pharmacological research and clinical applications, particularly in China. Both compounds are recognized for their anticholinergic properties, primarily acting as muscarinic receptor antagonists. However, nuanced differences in their chemical structures lead to distinct pharmacological profiles, influencing their therapeutic efficacy and side-effect profiles. This guide provides a comprehensive, data-driven comparison of anisodine hydrobromide and anisodamine to inform researchers, scientists, and drug development professionals.

Chemical Structure and Core Properties

This compound and anisodamine share a core tropane structure but differ in key functional groups, which significantly impacts their receptor interactions and overall pharmacological activity. Anisodamine is also known as 6-hydroxyhyoscyamine.[1] this compound is the hydrobromide salt of anisodine.

Table 1: Core Properties of this compound and Anisodamine

PropertyThis compoundAnisodamine
Molecular Formula C₁₇H₂₂BrNO₅C₁₇H₂₃NO₄
Molecular Weight 400.27 g/mol 305.37 g/mol
Primary Mechanism Muscarinic Acetylcholine (B1216132) Receptor (mAChR) AntagonistMuscarinic Acetylcholine Receptor (mAChR) Antagonist, α₁-Adrenergic Receptor Antagonist
Key Structural Difference Presence of an epoxide groupPresence of a hydroxyl group at the 6-position

Mechanism of Action and Receptor Affinity

Both compounds exert their primary effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine. This antagonism leads to a range of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and cardiovascular changes.[2][3]

A crucial distinction lies in their interaction with other receptor systems. Anisodamine has been shown to also act as an antagonist at α₁-adrenergic receptors, contributing to its vasodilatory effects and its utility in improving microcirculation.[1] The α₁-adrenergic blocking properties of anisodine are considered to be less significant.[4]

Table 2: Comparative Receptor Affinity of Anisodamine

Receptor SubtypeAnisodamine Affinity (pKB/pA₂)Reference
Muscarinic M₁7.86[5]
Muscarinic M₂7.78[5]
α₁-Adrenergic4.81 - 4.86[6]

Note: Direct comparative binding affinity data (Ki or pKB/pA₂) for this compound at muscarinic and adrenergic receptor subtypes was not available in the reviewed literature.

Signaling Pathways

The antagonism of muscarinic and adrenergic receptors by these compounds initiates distinct intracellular signaling cascades.

Muscarinic Receptor Antagonism

By blocking M₁ and M₃ muscarinic receptors, which are coupled to Gq/11 proteins, both this compound and anisodamine inhibit the phospholipase C (PLC) pathway. This leads to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately reducing intracellular calcium mobilization and protein kinase C (PKC) activation. The antagonism of M₂ and M₄ receptors, which are coupled to Gi/o proteins, leads to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.

cluster_M1_M3 M₁/M₃ Receptor Pathway cluster_M2_M4 M₂/M₄ Receptor Pathway Anisodine_Anisodamine_M1M3 Anisodine HBr / Anisodamine M1_M3 M₁/M₃ Receptor Anisodine_Anisodamine_M1M3->M1_M3 Antagonism Gq_11 Gq/11 M1_M3->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Anisodine_Anisodamine_M2M4 Anisodine HBr / Anisodamine M2_M4 M₂/M₄ Receptor Anisodine_Anisodamine_M2M4->M2_M4 Antagonism Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Figure 1: Muscarinic Receptor Antagonism Signaling Pathways
α₁-Adrenergic Receptor Antagonism (Anisodamine)

Anisodamine's blockade of α₁-adrenergic receptors, which are coupled to Gq/11 proteins, also inhibits the PLC pathway, contributing to its vasodilatory effects.

cluster_alpha1 α₁-Adrenergic Receptor Pathway (Anisodamine) Anisodamine Anisodamine alpha1 α₁-Adrenergic Receptor Anisodamine->alpha1 Antagonism Gq_11_alpha Gq/11 alpha1->Gq_11_alpha Activates PLC_alpha Phospholipase C Gq_11_alpha->PLC_alpha Activates PIP2_alpha PIP₂ PLC_alpha->PIP2_alpha Hydrolyzes IP3_alpha IP₃ PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Ca_release_alpha ↓ Ca²⁺ Release IP3_alpha->Ca_release_alpha Smooth_Muscle Smooth Muscle Relaxation Ca_release_alpha->Smooth_Muscle

Figure 2: α₁-Adrenergic Receptor Antagonism by Anisodamine

Comparative Efficacy in a Preclinical Model of Septic Shock

A head-to-head study in a rat model of septic shock induced by lipopolysaccharide (LPS) provides valuable comparative data on the in-vivo efficacy of this compound and anisodamine (racemic mixture).

Table 3: Effects on Mesenteric Microcirculation in Septic Shock Rats

ParameterControl (LPS)This compoundRacemic Anisodamine
Blood Flow Velocity (μm/s) Not specified321.80 ± 116.40295.40 ± 158.00
Plasma TNF-α (pg/mL) Not specified862.70 ± 51.501163.33 ± 35.12
Plasma IL-6 (pg/mL) Not specified800.00 ± 50.001163.33 ± 35.12

Data from a study on septic shock rats.[5]

These results suggest that in this specific model, this compound was more effective at improving microcirculatory blood flow and reducing key inflammatory cytokines compared to racemic anisodamine.

Side Effect Profile

The anticholinergic nature of both compounds leads to a predictable class of side effects. A clinical trial comparing parenteral anisodamine to hyoscine butylbromide for acute gastrointestinal spasm-like pain provides insight into the common adverse events associated with anisodamine.

Table 4: Adverse Events in a Clinical Trial of Anisodamine (10 mg)

Adverse EventPercentage of Patients (%)
Thirst7.0
Dry Mouth3.5
Nodal Arrhythmia2.1

Data from a randomized, double-blind, multicenter Phase III trial.

Common side effects of this compound are also typical of anticholinergic drugs and include dry mouth, blurred vision, dizziness, and constipation.[3]

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

start Start prepare_membranes Prepare cell membranes expressing muscarinic receptor subtypes start->prepare_membranes prepare_reagents Prepare radioligand ([³H]-NMS) and test compound dilutions prepare_membranes->prepare_reagents incubate Incubate membranes with radioligand and varying concentrations of test compound prepare_reagents->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter measure Measure radioactivity of bound radioligand using scintillation counting filter->measure analyze Analyze data to determine IC₅₀ and calculate Ki measure->analyze end End analyze->end

Figure 3: Workflow for Competitive Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Cell membranes from stable cell lines individually expressing one of the five human muscarinic receptors (M₁-M₅) are prepared through homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound or anisodamine). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine) are included.

  • Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for α₁-Adrenergic Receptor Antagonism

This assay measures the ability of a test compound to inhibit the functional response induced by an α₁-adrenergic agonist in an isolated tissue preparation.

start Start prepare_tissue Isolate and prepare arterial tissue strips (e.g., rat aorta) start->prepare_tissue mount_tissue Mount tissue in an organ bath containing physiological salt solution prepare_tissue->mount_tissue equilibrate Equilibrate tissue under optimal resting tension mount_tissue->equilibrate agonist_curve Generate a cumulative concentration-response curve to an α₁-agonist (e.g., phenylephrine) equilibrate->agonist_curve wash_incubate Wash tissue and incubate with test compound (anisodamine) agonist_curve->wash_incubate second_agonist_curve Generate a second agonist concentration-response curve in the presence of the test compound wash_incubate->second_agonist_curve analyze Analyze the shift in the concentration-response curve to determine pA₂ value second_agonist_curve->analyze end End analyze->end

Figure 4: Workflow for α₁-Adrenergic Receptor Functional Assay

Detailed Methodology:

  • Tissue Preparation: A suitable blood vessel, such as the rat thoracic aorta, is isolated and cut into rings or strips.

  • Mounting: The tissue preparation is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate under a determined optimal resting tension for a period of time (e.g., 60-90 minutes).

  • Control Agonist Response: A cumulative concentration-response curve to an α₁-adrenergic agonist, such as phenylephrine, is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of the test compound (e.g., anisodamine) for a predetermined period to allow for equilibration with the receptors.

  • Second Agonist Response: In the continued presence of the antagonist, a second cumulative concentration-response curve to the α₁-adrenergic agonist is generated.

  • Data Analysis: The rightward shift of the agonist concentration-response curve caused by the antagonist is measured. By repeating this procedure with several concentrations of the antagonist, a Schild plot can be constructed to determine the pA₂ value, which is a measure of the antagonist's potency. A pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

Conclusion

This compound and anisodamine are both valuable anticholinergic agents with distinct pharmacological profiles. Anisodamine's dual action as a muscarinic and α₁-adrenergic antagonist provides a mechanistic basis for its pronounced effects on microcirculation. In contrast, this compound appears to be a more potent modulator of the inflammatory response in the context of septic shock, as suggested by preclinical data. The choice between these two compounds for research or therapeutic development will depend on the desired pharmacological effect and the specific pathological condition being targeted. Further head-to-head studies, particularly those providing direct comparative receptor binding affinities, are warranted to fully elucidate their relative potencies and selectivities, which will be crucial for optimizing their clinical applications.

References

A Comparative Analysis of Anisodine Hydrobromide and Alternatives for Enhancing Cerebral Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, has garnered attention for its potential to improve cerebral microcirculation, particularly in the context of ischemic cerebrovascular diseases.[1] This guide provides a cross-study validation of its effects, comparing it with other therapeutic alternatives—Butylphthalide (NBP), Nimodipine (B1678889), and Ginkgo biloba extract. The following sections present a detailed comparison of their efficacy, mechanisms of action, and experimental protocols, supported by quantitative data from preclinical and clinical studies.

Comparative Efficacy in Improving Cerebral Microcirculation and Neurological Outcomes

The therapeutic efficacy of Anisodine hydrobromide and its alternatives has been evaluated in various preclinical and clinical settings. The following tables summarize the quantitative data from key studies, offering a comparative overview of their performance.

Preclinical Studies in Animal Models of Cerebral Ischemia
CompoundAnimal ModelKey OutcomesResultsReference
This compound Rat; Chronic Cerebral Hypoperfusion (2-VO)Cognitive Deficits (Morris Water Maze)Significantly improved cognitive deficits[2]
Neuronal Apoptosis (TUNEL staining)Reduced neuron necrosis and apoptosis[2]
Mouse; Middle Cerebral Artery Occlusion (MCAO)Infarct VolumeData not available[3]
Neurological Deficit ScoreImproved neurobehavioral outcome[3]
Butylphthalide (NBP) Mouse; Middle Cerebral Artery Occlusion (MCAO)Infarct VolumeComparable protective effect to MK-801[3]
TUNEL-positive cellsSignificantly less cell death at 12 and 24 hrs post-ischemia[3]
Collateral Vessel Diameter (ipsilateral cortex)Increased from 16.9±0.82 μm (vehicle) to 20.23±0.81 μm
Nimodipine Pig; Subarachnoid Hemorrhage (SAH)Cerebral Blood Flow (SPECT/CT)No significant improvement in cerebral perfusion[4]
Mouse; Subarachnoid Hemorrhage (SAH)Number of MicrovasospasmsSignificantly reduced the number of posthemorrhagic microvasospasms[5]
Clinical Studies in Patients with Cerebrovascular Diseases
CompoundPatient PopulationKey OutcomesResultsReference
This compound Acute Ischemic Stroke (AIS)NIHSS ScoreMD = -1.53 (95% CI: -1.94, -1.12)[6][7]
mRS ScoreMD = -0.89 (95% CI: -0.97, -0.81)[6][7]
Relative Cerebral Blood VolumeSMD = 0.28 (95% CI: 0.02, 0.53)[6][7]
Butylphthalide (NBP) Acute Ischemic Stroke (AIS)Favorable Functional Outcome (90-day mRS ≤2)56.7% in NBP group vs. 44.0% in placebo group[8][9]
NIHSS ScoreMD = -3.39 (95% CI: -3.76, -3.03)[10]
Barthel IndexMD = 11.08 (95% CI: 9.10 to 13.05)[10]
Nimodipine Subarachnoid Hemorrhage (SAH)Middle Cerebral Artery Blood Flow VelocitySMD = -1.36 (95% CI: -2.28, -0.49)[11]
Glasgow Coma Scale (GCS) ScoreSMD = 1.24 (95% CI: 0.58, 1.89)[11]
Ginkgo Biloba Extract Healthy Elderly MenGlobal Cerebral Blood Flow (DSC-MRI)15% increase in white matter, 13% in gray matter[12][13]
Vascular Cognitive ImpairmentClinical Global Impression ScoreStatistically significant positive effect vs. placebo[14]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these compounds on cerebral microcirculation are mediated by distinct and sometimes overlapping signaling pathways.

This compound

This compound primarily acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] This anticholinergic activity is believed to induce vasodilation and reduce vascular resistance, thereby improving cerebral blood flow.[1] Beyond its effects on vascular tone, this compound exerts neuroprotective effects through the modulation of intracellular signaling cascades.

  • PI3K/Akt/GSK-3β Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway, which is a crucial regulator of cell survival and apoptosis.[15] Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, a pro-apoptotic protein, thereby promoting neuronal survival in ischemic conditions.

  • Notch Signaling Pathway: The Notch signaling pathway is involved in neurogenesis and neuroplasticity. This compound has been found to upregulate the expression of key components of this pathway, such as Notch1 and Hes1, which may contribute to post-stroke neurological recovery.

Anisodine_Hydrobromide_Signaling Anisodine Anisodine Hydrobromide mAChR Muscarinic Acetylcholine Receptors Anisodine->mAChR Antagonizes PI3K PI3K Anisodine->PI3K Notch Notch Signaling Anisodine->Notch Vasodilation Vasodilation & Improved Cerebral Microcirculation mAChR->Vasodilation Inhibition leads to Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Neuroprotection Neuroprotection & Neurogenesis Notch->Neuroprotection

This compound's dual mechanism of action.
Alternative Agents

  • Butylphthalide (NBP): NBP is a synthetic compound derived from celery seed extract. Its neuroprotective effects are multi-faceted, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[9][10]

  • Nimodipine: Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a relative selectivity for cerebral blood vessels.[11] It is thought to improve neurological outcomes in subarachnoid hemorrhage by preventing delayed cerebral ischemia, although its direct effect on cerebral blood flow can be variable.[4][11]

  • Ginkgo Biloba Extract: The extract from Ginkgo biloba leaves contains flavonoid glycosides and terpene lactones. It is believed to improve cerebral blood flow by promoting vasodilation, reducing blood viscosity, and exerting antioxidant effects.[12][14]

Alternatives_Signaling cluster_NBP Butylphthalide (NBP) cluster_Nimodipine Nimodipine cluster_Ginkgo Ginkgo Biloba Extract NBP NBP NBP_mech Mitochondrial Protection Anti-inflammation Anti-apoptosis NBP->NBP_mech Cerebral_Microcirculation Improved Cerebral Microcirculation NBP_mech->Cerebral_Microcirculation Nimodipine Nimodipine Nimodipine_mech L-type Calcium Channel Blocker Nimodipine->Nimodipine_mech Nimodipine_mech->Cerebral_Microcirculation Ginkgo Ginkgo Biloba Extract Ginkgo_mech Vasodilation Antioxidant Reduced Blood Viscosity Ginkgo->Ginkgo_mech Ginkgo_mech->Cerebral_Microcirculation

Mechanisms of alternative agents.

Experimental Protocols

A critical evaluation of the cited studies requires an understanding of their experimental designs. The following section details the methodologies employed in key preclinical and clinical investigations.

Preclinical Animal Models
  • Middle Cerebral Artery Occlusion (MCAO) Model: This widely used model mimics focal cerebral ischemia in rodents.

    • Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 30-60 minutes).[2][3]

    • Drug Administration: this compound (e.g., 0.6 mg/kg, intravenous) or Butylphthalide (e.g., 100 mg/kg, intraperitoneal) is typically administered at the onset of reperfusion or shortly after.[3][16]

    • Outcome Measures:

      • Neurobehavioral Assessment: Neurological deficit scores are evaluated using standardized scales. Locomotor activity and coordination can be assessed using tests like the open field and rotarod tests.[2][3]

      • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

      • Cerebral Blood Flow Monitoring: Laser Doppler flowmetry is often used to monitor regional cerebral blood flow during ischemia and reperfusion.[2]

MCAO_Workflow Start Rodent Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Drug Administration (e.g., Anisodine HBr) Reperfusion->Treatment Assessment Outcome Assessment Treatment->Assessment Neurobehavior Neurobehavioral Tests Assessment->Neurobehavior Infarct Infarct Volume Measurement Assessment->Infarct CBF Cerebral Blood Flow Monitoring Assessment->CBF

Workflow of the MCAO animal model.
Clinical Trials

  • Patient Population: Studies typically enroll patients with acute ischemic stroke, often within a specific time window from symptom onset (e.g., ≤72 hours).[6] Inclusion and exclusion criteria are rigorously defined.

  • Intervention:

    • This compound: Administered as an intravenous injection, with treatment durations ranging from 7 to 30 days.[6]

    • Butylphthalide: Can be administered as an intravenous infusion followed by oral capsules.[9]

    • Control Group: Patients in the control group receive standard therapy, which may include antiplatelet agents, statins, and supportive care.[6][9]

  • Outcome Measures:

    • Neurological Function: Assessed using scales such as the National Institutes of Health Stroke Scale (NIHSS) and the modified Rankin Scale (mRS).[6][7]

    • Activities of Daily Living: The Barthel Index is commonly used to evaluate functional independence.[6][7]

    • Cerebral Perfusion: Imaging techniques like CT perfusion or MRI with dynamic susceptibility contrast (DSC) are used to measure parameters such as cerebral blood volume (CBV), cerebral blood flow (CBF), and time to peak (TTP).[6][7]

Conclusion

The available evidence suggests that this compound holds promise for improving cerebral microcirculation and neurological outcomes following ischemic events. Its dual mechanism of action, combining vasodilation with neuroprotection through the modulation of key signaling pathways, makes it a compelling candidate for further investigation.

When compared to alternatives, this compound demonstrates a comparable, and in some aspects, potentially superior profile. Butylphthalide also shows significant efficacy in clinical trials, with a multi-targeted neuroprotective mechanism. Nimodipine's primary established role is in preventing vasospasm after subarachnoid hemorrhage, with less consistent evidence for its direct impact on cerebral blood flow in other ischemic conditions. Ginkgo biloba extract shows some potential in improving cerebral blood flow, particularly in the context of cognitive impairment, but the clinical evidence for its use in acute stroke is less robust.

For researchers and drug development professionals, this comparative guide highlights the need for further head-to-head clinical trials to definitively establish the relative efficacy and safety of these agents. Future studies should also aim to further elucidate the intricate signaling pathways involved, which could pave the way for the development of more targeted and effective therapies for cerebrovascular diseases.

References

Anisodine Hydrobromide in Acute Ischemic Stroke: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of anisodine (B1665107) hydrobromide with standard stroke therapies, including intravenous thrombolysis (IVT) and mechanical thrombectomy (MT). The information is based on available clinical trial data and systematic reviews to aid in research and development efforts in the field of stroke therapeutics.

Executive Summary

Anisodine hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodine, has been investigated in China as a supplemental therapy for acute ischemic stroke (AIS). Clinical studies, primarily in the form of randomized controlled trials (RCTs), suggest that when added to conventional therapy, this compound may offer neuroprotective benefits and improve functional outcomes. Standard stroke therapies, namely intravenous thrombolysis with tissue plasminogen activator (tPA) and mechanical thrombectomy, remain the cornerstones of AIS treatment in most international guidelines, with proven efficacy in restoring blood flow and improving patient outcomes. This guide presents a side-by-side comparison of the available efficacy data, experimental protocols, and mechanisms of action for these different therapeutic approaches.

Comparative Efficacy of this compound and Standard Stroke Therapies

The following tables summarize the quantitative data on the efficacy of this compound (as an adjunctive therapy) and standard stroke therapies. It is important to note that the data for this compound comes from a meta-analysis of studies where it was added to "conventional therapy," while the data for standard therapies represent their effects as standalone or primary interventions.

Table 1: Comparison of Efficacy Outcomes

Outcome MeasureThis compound + Conventional Therapy (vs. Conventional Therapy alone)Intravenous Thrombolysis (Alteplase)Mechanical Thrombectomy
Neurological Deficit (NIHSS) Mean Reduction of 1.53 points[1]Improvement of ≥4 points at 24 hoursSignificant reduction, varies by study
Functional Outcome (mRS) Mean Reduction of 0.89 points[1]Higher proportion of mRS 0-1 at 90 daysHigher proportion of mRS 0-2 at 90 days
Activities of Daily Living (Barthel Index) Mean Increase of 10.65 points[1]Associated with higher scores at 5 years[2]Associated with improved functional independence
Mortality Not significantly different from control[1]No significant difference from placebo in NINDS trialNot significantly different from medical therapy in some meta-analyses[3]

Table 2: Patient Demographics and Treatment Timeframes from Key Studies

ParameterThis compound Trials (Meta-analysis)[4]NINDS rt-PA Stroke Trial (IVT)[5]HERMES Collaboration (MT)
Number of Patients 1,3376241,287
Patient Population Acute Ischemic StrokeAcute Ischemic StrokeAcute Ischemic Stroke with Large Vessel Occlusion
Time to Treatment Within 72 hours of symptom onsetWithin 3 hours of symptom onsetWithin 12 hours of symptom onset

Experimental Protocols

This compound (Adjunctive Therapy) - General Protocol from Meta-Analysis

The following represents a generalized protocol based on the systematic review of 11 RCTs conducted in China. Specific details may have varied between the individual trials.

  • Study Design: Randomized, controlled trials.

  • Patient Population:

    • Inclusion Criteria: Patients diagnosed with acute ischemic stroke, with symptom onset within 72 hours.

    • Exclusion Criteria: Varied by study, but generally included patients with hemorrhagic stroke, severe comorbidities, or contraindications to the study medications.

  • Intervention Group: this compound injection administered intravenously, in addition to conventional stroke therapy. The dosage and duration of treatment varied across the trials, with treatment periods ranging from 7 to 30 days.[4]

  • Control Group: Received conventional stroke therapy alone. "Conventional therapy" in these Chinese trials typically included antiplatelet agents, statins, neuroprotective agents (other than anisodine), and supportive care.

  • Primary Outcome Measures:

    • National Institutes of Health Stroke Scale (NIHSS) score to assess neurological deficit.

    • Modified Rankin Scale (mRS) to assess functional outcome.

    • Barthel Index (BI) to assess activities of daily living.

Standard Stroke Therapy: Intravenous Thrombolysis (NINDS rt-PA Stroke Trial)
  • Study Design: Randomized, double-blind, placebo-controlled trial.[5]

  • Patient Population:

    • Inclusion Criteria: Age 18 years or older, clinical diagnosis of ischemic stroke with a measurable neurological deficit, and time of symptom onset within 3 hours before treatment initiation.[5][6][7][8]

    • Exclusion Criteria: Evidence of intracranial hemorrhage on CT scan, clinical suspicion of subarachnoid hemorrhage, recent intracranial or spinal surgery, head trauma, or previous stroke within 3 months, uncontrolled hypertension, and known bleeding diathesis.[5][6][7][8]

  • Intervention Group: Intravenous recombinant tissue-type plasminogen activator (alteplase) at a dose of 0.9 mg/kg (maximum 90 mg), with 10% given as a bolus and the remainder infused over 60 minutes.

  • Control Group: Received a placebo infusion.

  • Primary Outcome Measures: A global outcome measure that combined four neurological assessment tools: NIHSS, mRS, Barthel Index, and Glasgow Outcome Scale, assessed at 3 months.

Standard Stroke Therapy: Mechanical Thrombectomy (HERMES Collaboration)

The HERMES (Highly Effective Reperfusion Evaluated in Multiple Endovascular Stroke Trials) collaboration pooled patient-level data from five landmark RCTs.

  • Study Design: Meta-analysis of individual patient data from five randomized controlled trials.

  • Patient Population:

    • Inclusion Criteria: Patients with acute ischemic stroke caused by a large vessel occlusion in the anterior circulation, with treatment initiated within 12 hours of symptom onset. Other criteria included a pre-stroke mRS score of 0-1, age ≥18 years, and a baseline NIHSS score of ≥6.

    • Exclusion Criteria: Varied slightly across the trials but generally included patients with large established infarcts on imaging and contraindications to endovascular procedures.

  • Intervention Group: Mechanical thrombectomy using a stent retriever, in addition to best medical management (which could include IVT).

  • Control Group: Best medical management alone (which could include IVT).

  • Primary Outcome Measure: Ordinal analysis of the modified Rankin Scale (mRS) at 90 days.

Mechanism of Action & Signaling Pathways

This compound

This compound's therapeutic effects in ischemic stroke are believed to be multifactorial, stemming from its role as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Its neuroprotective and cerebral circulation-promoting effects are associated with:

  • Anti-inflammatory effects: Inhibition of pro-inflammatory cytokine production.

  • Anti-oxidative damage: Reducing oxidative stress in the ischemic brain tissue.

  • Inhibition of neuronal apoptosis: Preventing programmed cell death in neurons.

  • Improved cerebral microcirculation: Enhancing blood flow to the ischemic penumbra.

  • Modulation of signaling pathways: this compound has been shown to activate the ERK1/2 signaling pathway and is involved in the Notch signaling pathway, both of which are crucial for neurogenesis and neuroprotection.[9]

anisodine_pathway Ischemia Ischemia Inflammation Inflammation Ischemia->Inflammation Oxidative_Stress Oxidative_Stress Ischemia->Oxidative_Stress Neuronal_Apoptosis Neuronal_Apoptosis Ischemia->Neuronal_Apoptosis Reduced_Inflammation Reduced Inflammation Reduced_Oxidative_Stress Reduced Oxidative Stress Inhibited_Apoptosis Inhibited Apoptosis Anisodine Anisodine mAChR_Antagonism Muscarinic Receptor Antagonism Anisodine->mAChR_Antagonism ERK1_2_Activation ERK1/2 Activation Anisodine->ERK1_2_Activation Notch_Signaling Notch Signaling Modulation Anisodine->Notch_Signaling Improved_Microcirculation Improved Microcirculation Anisodine->Improved_Microcirculation mAChR_Antagonism->Reduced_Inflammation Neuroprotection Neuroprotection ERK1_2_Activation->Neuroprotection Notch_Signaling->Neuroprotection Reduced_Inflammation->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Inhibited_Apoptosis->Neuroprotection Improved_Microcirculation->Neuroprotection

Caption: this compound's Neuroprotective Pathways in Ischemic Stroke.

Standard Stroke Therapies

The primary mechanism of both IVT and MT is reperfusion.

  • Intravenous Thrombolysis (Alteplase): Alteplase is a recombinant tissue plasminogen activator (tPA) that binds to fibrin (B1330869) in a thrombus and converts plasminogen to plasmin, initiating fibrinolysis and dissolving the clot.

  • Mechanical Thrombectomy: This is a physical intervention to remove the clot from a large cerebral artery using a stent retriever or aspiration catheter, thereby restoring blood flow to the distal brain tissue.

Experimental Workflow

The following diagram illustrates a typical workflow for a patient with acute ischemic stroke being considered for different therapeutic interventions.

experimental_workflow Patient_Presentation Patient Presents with Acute Stroke Symptoms Initial_Assessment Initial Neurological Assessment (e.g., NIHSS) Patient_Presentation->Initial_Assessment Imaging Emergency Brain Imaging (CT/MRI) Initial_Assessment->Imaging Diagnosis Diagnosis of Ischemic Stroke Imaging->Diagnosis Hemorrhage_Check No Intracranial Hemorrhage? Diagnosis->Hemorrhage_Check IVT_Eligibility Eligible for IVT? (Time Window, Contraindications) Hemorrhage_Check->IVT_Eligibility Yes Medical_Management Standard Medical Management Hemorrhage_Check->Medical_Management No (Hemorrhagic Stroke) LVO_Check Large Vessel Occlusion? IVT_Eligibility->LVO_Check No Administer_IVT Administer Intravenous Thrombolysis (tPA) IVT_Eligibility->Administer_IVT Yes MT_Procedure Perform Mechanical Thrombectomy LVO_Check->MT_Procedure Yes LVO_Check->Medical_Management No Administer_IVT->LVO_Check Anisodine_Trial Enroll in Anisodine Trial (Adjunctive Therapy) MT_Procedure->Anisodine_Trial Outcome_Assessment Assess Outcomes at 90 Days (mRS, NIHSS, Barthel Index) MT_Procedure->Outcome_Assessment Anisodine_Trial->Outcome_Assessment Medical_Management->Anisodine_Trial Medical_Management->Outcome_Assessment

Caption: Clinical Trial Workflow for Acute Ischemic Stroke Therapies.

Conclusion

This compound shows promise as an adjunctive therapy in acute ischemic stroke, with meta-analysis data suggesting improvements in neurological function and activities of daily living. However, it is crucial to recognize that these studies were conducted in a specific healthcare setting and the "conventional therapy" control may differ from standard care in other regions. Intravenous thrombolysis and mechanical thrombectomy remain the globally recognized standards of care with robust evidence supporting their efficacy in improving outcomes for eligible patients. Further large-scale, multicenter, and methodologically rigorous RCTs are needed to definitively establish the role of this compound in the management of acute ischemic stroke and to allow for a more direct comparison with standalone standard therapies. The distinct mechanisms of action suggest that a combination of reperfusion strategies and neuroprotective agents like this compound could be a promising avenue for future research.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Anisodine hydrobromide, a potent anticholinergic agent, is classified as fatal if swallowed or inhaled, necessitating stringent disposal protocols to mitigate risks to human health and the ecosystem.[1] Adherence to these procedures is not only a matter of best practice but also a legal requirement under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.

Key Hazard Statements:

  • H300: Fatal if swallowed[1]

  • H330: Fatal if inhaled[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound falls under the regulations for hazardous pharmaceutical waste. The following steps provide a comprehensive guide for its proper management and disposal in a laboratory or research setting.

  • Segregation and Labeling:

    • Do not mix this compound waste with non-hazardous waste.

    • Collect all waste, including contaminated labware (e.g., vials, syringes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols.

  • Waste Accumulation:

    • Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company. These companies are equipped to transport and treat the waste in accordance with federal and state regulations.[3][4]

  • Treatment and Final Disposal:

    • The primary and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4] Incineration ensures the complete destruction of the active pharmaceutical ingredient.

    • Landfilling in a specially designed hazardous waste landfill is a less common alternative and should only be considered if incineration is not feasible and is permitted by the waste disposal contractor and local regulations.[4]

    • Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.[3][5] This is strictly prohibited for hazardous pharmaceuticals under regulations like the EPA's Subpart P.[3]

Regulatory Framework

The disposal of this compound is governed by several key regulations:

Regulatory BodyRegulation/ActKey Requirements
U.S. EPA Resource Conservation and Recovery Act (RCRA)Outlines the management of hazardous waste from generation to disposal.[2]
U.S. EPA Subpart P of RCRAProvides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, including a ban on sewering.[3]
State Regulations Varies by StateMany states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures safety and compliance at each stage of the process.

This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal cluster_2 Final Disposition A 1. Identify Anisodine Hydrobromide Waste B 2. Wear Appropriate PPE A->B C 3. Segregate into Labeled Hazardous Waste Container B->C D 4. Store Securely in Designated Area C->D E 5. Arrange for Pickup by Licensed Waste Contractor D->E F 6. Transport to Permitted Treatment Facility E->F G 7. Incineration F->G Primary Method H 8. Secure Landfill (if permitted) F->H Alternative Method

Caption: Logical workflow for the safe and compliant disposal of this compound.

Household Disposal Guidance

While the primary audience for this guidance is laboratory professionals, it is important to note that household disposal procedures differ. For unused or expired medications in a household setting, the best option is a drug take-back program.[6][7] If a take-back program is not available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[8]

References

Essential Safety and Operational Guide for Handling Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Anisodine hydrobromide, a tropane (B1204802) alkaloid compound.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and GHS Classification:

This compound is classified as a hazardous substance.[2][3]

  • Acute Toxicity: Fatal if swallowed or inhaled.[2] Toxic in contact with skin.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Hazard StatementGHS Classification Code
Fatal if swallowedH300
Fatal if inhaledH330
Toxic in contact with skinH311
Causes skin irritationH315
Causes serious eye irritationH319
May cause allergy or asthma symptoms or breathing difficulties if inhaledH334
May cause an allergic skin reactionH317
May cause respiratory irritationH335

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[5]

PPE TypeSpecification
Hand Protection Wear two pairs of chemotherapy gloves meeting ASTM D6978 standard. Nitrile or neoprene gloves are preferred.[5][6]
Eye/Face Protection Use chemical safety goggles and a face shield.[3][5]
Skin and Body Protection Wear a disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate materials. Laboratory coats made of cloth are not appropriate.[5]
Respiratory Protection Use a NIOSH-approved respirator or work in a chemical fume hood.[2][4] Wear respiratory protection in case of inadequate ventilation.[2]
Other Disposable head, hair, and shoe covers should be utilized.[5]

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • Store locked up and away from incompatible materials.[3]

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Contaminated work clothing should not be allowed out of the workplace.[4]

3. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

  • Do not dispose of down the drain or with household waste.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Get emergency medical help immediately.[2][3] Rinse mouth.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] Get emergency medical help immediately.[3]

  • If on Skin: Take off immediately all contaminated clothing.[3] Wash with plenty of water.[3] Get emergency medical help immediately.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

Chemical Spill Response Protocol:

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Caption: Chemical Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.